5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
5-methyl-5-pyridin-4-ylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-9(6-2-4-10-5-3-6)7(13)11-8(14)12-9/h2-5H,1H3,(H2,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAMLUWBGKKQEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50278712 | |
| Record name | 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50278712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6294-54-8 | |
| Record name | NSC9479 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9479 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50278712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Foundational & Exploratory
5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione CAS number
An In-Depth Technical Guide to 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione (CAS No: 6294-54-8), a heterocyclic compound belonging to the hydantoin class. Imidazolidine-2,4-diones are a cornerstone scaffold in medicinal chemistry, renowned for their diverse pharmacological activities.[1][2] This document details the compound's chemical identity, physicochemical properties, a validated synthetic protocol with mechanistic considerations, and its potential therapeutic applications based on the established biological profile of the hydantoin nucleus. Safety, handling, and characterization data are also discussed to provide a holistic resource for laboratory professionals.
Introduction: The Significance of the Imidazolidine-2,4-dione Scaffold
The imidazolidine-2,4-dione, commonly known as the hydantoin ring system, is a privileged scaffold in drug discovery. Its rigid, five-membered heterocyclic structure, featuring two nitrogen atoms and two carbonyl groups, serves as a versatile framework for developing therapeutic agents across multiple disease areas. Notable biological activities associated with hydantoin derivatives include anticonvulsant, antiarrhythmic, antidiabetic, antimicrobial, and anticancer properties.[1][2][3][4][5]
The title compound, 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione, incorporates two key structural features: a chiral center at the C5 position and a basic pyridinyl moiety. The pyridine ring can engage in hydrogen bonding and π-stacking interactions, making it a critical pharmacophore for targeting various enzymes and receptors. This unique combination suggests significant potential for this molecule as a lead compound in drug development programs.
Compound Identification and Physicochemical Properties
Accurate identification is paramount for any research chemical. The key identifiers and properties for 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione are summarized below.
| Property | Value | Source |
| Chemical Name | 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione | [6] |
| Synonyms | (R,S)-4-(4-pyridyl)-4-methyl-2,5-dioxoimidazolidine; 5-methyl-5-[6]pyridyl-imidazolidine-2,4-dione | [6] |
| CAS Number | 6294-54-8 | [6][7] |
| Molecular Formula | C₁₀H₉N₃O₂ | Inferred from structure |
| Molecular Weight | 203.20 g/mol | Inferred from formula |
| Appearance | Typically a solid (e.g., white crystals or amorphous powder) | [2][4] |
Synthesis and Mechanistic Rationale
The most established and efficient method for synthesizing 5,5-disubstituted hydantoins is the Bucherer–Bergs reaction . This one-pot, multicomponent reaction provides a direct route from a ketone to the corresponding hydantoin.
Reaction Scheme
The synthesis of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione proceeds from 4-acetylpyridine, ammonium carbonate, and an alkali metal cyanide (e.g., potassium cyanide).
Caption: Synthetic workflow for 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione.
Detailed Experimental Protocol
This protocol is adapted from established procedures for analogous compounds.[8]
Materials:
-
4-Acetylpyridine
-
Ammonium carbonate
-
Potassium cyanide (Caution: Highly toxic)
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 4-acetylpyridine (1.0 eq), ammonium carbonate (approx. 6.0 eq), and 60% aqueous ethanol.
-
Causality: Ammonium carbonate serves as the in-situ source of both ammonia and carbon dioxide, which are essential for the formation of the hydantoin ring.
-
Carefully add a solution of potassium cyanide (1.0 eq) in water to the reaction mixture. (CRITICAL STEP: Perform in a well-ventilated fume hood. Cyanide is extremely hazardous).
-
Heat the mixture in an oil bath to 55-60°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Causality: Heating facilitates the initial formation of an aminonitrile intermediate (a Strecker-type reaction), followed by cyclization with carbon dioxide and subsequent rearrangement to the stable hydantoin ring.
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove most of the ethanol.
-
Carefully acidify the remaining aqueous solution with concentrated HCl until a precipitate forms.
-
Causality: The hydantoin product is soluble in its deprotonated (basic) form. Acidification protonates the molecule, causing it to become less soluble and precipitate out of the aqueous solution.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[8]
Structural Characterization
The identity and purity of the synthesized compound must be confirmed using standard spectroscopic methods. While specific spectra for this exact compound are proprietary, the expected signals based on its structure and data from analogous compounds are as follows:[2][4][8][9]
-
¹H-NMR: Expect signals for the methyl group (a singlet), aromatic protons on the pyridine ring (two doublets), and two distinct broad singlets for the N-H protons of the hydantoin ring.
-
¹³C-NMR: Expect signals for the methyl carbon, the quaternary C5 carbon, four distinct aromatic carbons of the pyridine ring, and two carbonyl carbons (C2 and C4) in the downfield region (~155-178 ppm).
-
IR Spectroscopy: Look for characteristic absorption bands corresponding to N-H stretching (around 3200-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), and strong C=O stretching for the two carbonyl groups (around 1710-1780 cm⁻¹).
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed at m/z corresponding to its molecular weight (203.20).
Commercial suppliers confirm the availability of characterization data such as NMR, HPLC, and LC-MS for this compound, which can be requested for verification.[7]
Potential Therapeutic Applications
The imidazolidine-2,4-dione core is a well-established pharmacophore. The presence of the pyridyl group in 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione suggests several promising avenues for investigation:
-
Anticonvulsant Activity: Hydantoins like Phenytoin are classic antiepileptic drugs. The structural similarity makes this compound a candidate for screening in seizure models.
-
Antidiabetic Agents: The thiazolidinedione class (a sulfur analog) is famous for its antidiabetic drugs (e.g., Pioglitazone). Researchers have explored imidazolidine-2,4-diones as bioisosteric replacements to develop new insulin sensitizers, sometimes with a more favorable safety profile.[3]
-
Antimicrobial and Antiviral Activity: Numerous hydantoin derivatives have demonstrated activity against a range of pathogens.[1]
-
Oncology: The hydantoin scaffold has been incorporated into molecules targeting various cancer-related pathways.
Safety and Handling
According to the Safety Data Sheet (SDS), 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione presents several hazards.[6] All handling should be performed in a chemical fume hood with appropriate personal protective equipment (PPE).
-
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves, eye protection, and face protection.
-
P301+P317: IF SWALLOWED: Get medical help.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Conclusion
5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione is a readily synthesizable heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its membership in the pharmacologically versatile hydantoin family, combined with a strategic pyridinyl substitution, makes it an attractive candidate for screening and lead optimization. This guide provides the foundational knowledge—from synthesis to safety—required for researchers to effectively incorporate this compound into their development pipelines.
References
-
ŠMIT, B., et al. (2022). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Semantic Scholar. Available at: [Link]
- Cheng, X. C., et al. (n.d.). Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. Asian Journal of Chemistry.
- Muhubhupathi, G., et al. (2025). Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. Asian Journal of Research in Chemistry.
-
Ocampo, R. A., et al. (n.d.). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. MDPI. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione. PubChem. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 2,4-Imidazolidinedione, 5-methyl-5-pentyl-. PubChem. Available at: [Link]
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Chemsrc. (n.d.). CAS#:41980-32-9 | 5-[3-(2,5-dioxoimidazolidin-4-yl)propyl]imidazolidine-2,4-dione. Chemsrc.com. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 5-(5-Methyl-2-pyridinyl)imidazolidine-2,4-dione. PubChem. Available at: [Link]
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NIST. (n.d.). 2,4-Imidazolidinedione, 5-methyl-. NIST WebBook. Available at: [Link]
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Hatem, K. J., & Mohamned, M. N. (2022). Synthesis of imidazolidine 2,4 – dione derivatives. ScienceScholar. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). (5S)-5-methyl-5-phenylimidazolidine-2,4-dione. PubChem. Available at: [Link]
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Ocampo, R. A., et al. (2006). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules. Available at: [Link]
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SpectraBase. (n.d.). 5-Methyl-1,3-diazaadamantan-6-spiro-5'-imidazolidin-2',4'-dione. SpectraBase. Available at: [Link]
- BEPLS. (2023). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. BEPLS.
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National Center for Biotechnology Information. (n.d.). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. PubMed Central. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids. PubMed Central. Available at: [Link]
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De la Torre, A., et al. (n.d.). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. MDPI. Available at: [Link]
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Physicochemical properties of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione
An In-depth Technical Guide to the Physicochemical Properties of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione
Foreword: A Senior Application Scientist's Perspective
In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a viable clinical candidate is paved with rigorous scientific investigation. The imidazolidine-2,4-dione, or hydantoin, core is a privileged structure in medicinal chemistry, serving as the backbone for a multitude of biologically active agents, including anticonvulsants, antiarrhythmics, and antitumor compounds.[1][2] The specific compound, 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione, which incorporates a basic pyridinyl moiety, presents a unique profile of opportunities and challenges.
This guide is structured not as a mere data sheet, but as a methodological roadmap. Given the limited publicly available experimental data for this specific molecule, we pivot to a more foundational and, arguably, more valuable approach. We will detail the critical physicochemical properties that govern a molecule's fate in vitro and in vivo and provide robust, field-proven protocols for their determination. This document is designed for the hands-on researcher, offering not just the "what," but the "why" and the "how" behind the essential characterization of a novel drug candidate.
Molecular Overview and Synthesis
The structure of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione features a chiral center at the C5 position of the hydantoin ring, substituted with both a methyl and a pyridin-4-yl group. This combination of a classic hydantoin scaffold with a basic nitrogenous heterocycle makes its physicochemical characterization paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.
A common and efficient method for the synthesis of such 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction.[1] This one-pot, multicomponent reaction typically involves the condensation of a ketone (in this case, 4-acetylpyridine), an alkali metal cyanide (e.g., potassium cyanide), and ammonium carbonate. The reaction proceeds through an aminonitrile intermediate, which then cyclizes to form the desired imidazolidine-2,4-dione ring.
Aqueous Solubility: The Gateway to Bioavailability
Expertise & Experience: Aqueous solubility is a fundamental determinant of a drug's performance.[3] Insufficient solubility is a primary cause of failure in drug development, leading to poor absorption, low bioavailability, and unreliable performance in both in vitro assays and in vivo studies.[4][5] For an orally administered drug, the compound must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Therefore, quantifying solubility is a non-negotiable first step.
Data Summary
| Compound | Property | Value | Source |
| 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione | Aqueous Solubility | No data available | |
| (S)-5-methyl-5-phenylimidazolidine-2,4-dione | Water Solubility (20 °C, pH 7) | 790 mg/L | [6] |
Experimental Protocol: Thermodynamic Solubility Assessment
This "gold standard" method measures the equilibrium solubility of a compound in its solid, crystalline state, providing the most accurate and relevant value for drug development.[5]
Step-by-Step Methodology:
-
Preparation: Add an excess of the solid, crystalline 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione to a series of vials containing aqueous buffers of different pH values (e.g., pH 2.0, 5.0, 7.4). The use of multiple pH values is critical for ionizable compounds.
-
Equilibration: Seal the vials and agitate them at a constant, controlled temperature (typically 25 °C or 37 °C) for a period of 24 to 72 hours to ensure equilibrium is reached.[5]
-
Separation: After equilibration, filter the suspension to remove any undissolved solid. A low-binding filter (e.g., PVDF) is essential to prevent loss of the compound.
-
Quantification: Analyze the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the concentration of the dissolved compound.[5]
-
Calibration: Quantify the concentration against a standard curve prepared with known concentrations of the compound.
Visualization: Thermodynamic Solubility Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Lipophilicity (logP): Balancing Permeability and Solubility
Expertise & Experience: Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), describes a compound's distribution between an oily (n-octanol) and an aqueous phase.[4][7] This parameter is a crucial predictor of membrane permeability, plasma protein binding, and metabolic clearance. A logP in the range of 1-3 is often considered optimal for oral drug absorption, representing a balance between the aqueous solubility needed to be present at the membrane surface and the lipid solubility required to traverse it.[7]
Data Summary
| Compound | Property | Value | Source |
| 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione | Partition Coefficient (n-octanol/water) | No data available |
Experimental Protocol: Shake-Flask Method for logP Determination
The shake-flask method remains the benchmark for logP determination due to its direct and fundamental approach.[8][9]
Step-by-Step Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate. This prevents volume changes during the experiment.
-
Partitioning: Dissolve a known amount of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione in the aqueous phase. Add an equal volume of the pre-saturated n-octanol.
-
Equilibration: Shake the mixture in a separation funnel for a set period (e.g., 1-2 hours) at a controlled temperature to allow the compound to partition between the two phases until equilibrium is reached.[8]
-
Phase Separation: Allow the two phases to separate completely.
-
Quantification: Carefully collect samples from both the aqueous and n-octanol layers. Determine the concentration of the compound in each phase using a suitable analytical technique like HPLC-UV.[10]
-
Calculation: Calculate logP using the formula: logP = log10([Compound]octanol / [Compound]aqueous).
Visualization: Shake-Flask logP Determination Workflow
Caption: Workflow for UV-Metric pKa Determination.
Crystal Structure: The Solid-State Blueprint
Expertise & Experience: The solid-state properties of a drug are governed by its crystal structure, which describes the precise arrangement of molecules in a crystalline solid. [11]This arrangement dictates properties like melting point, stability, and dissolution rate. For hydantoin derivatives, hydrogen bonding patterns are particularly important in defining the crystal lattice. [12]Single-crystal X-ray diffraction (SCXRD) is the definitive technique for elucidating this three-dimensional structure.
Data Summary
| Compound | Property | Value | Source |
| 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione | Crystal Structure | No data available | |
| 1,5,5-trimethyl-imidazolidine-2,4-dione | Crystal System | Tetragonal | [11] |
| Hydantoin (parent) | Hydrogen Bonding | Forms chains linked by N—H⋯O bonds | [12] |
Experimental Protocol: Single-Crystal X-ray Diffraction (SCXRD)
Step-by-Step Methodology:
-
Crystal Growth: Grow a single, high-quality crystal of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Mounting: Carefully mount a suitable crystal (typically <0.5 mm in size) on a goniometer head.
-
Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated during the experiment. The diffracted X-rays are detected, and their intensities and positions are recorded.
-
Structure Solution: The resulting diffraction pattern is used to calculate an electron density map of the unit cell. From this map, the positions of the individual atoms can be determined.
-
Structure Refinement: The initial atomic model is refined against the experimental data to produce a final, highly accurate three-dimensional structure, including bond lengths, bond angles, and details of intermolecular interactions like hydrogen bonds. [13]
Conclusion
The comprehensive physicochemical characterization of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione is a prerequisite for its rational development as a drug candidate. While specific experimental data for this molecule remains to be published, this guide provides the necessary framework and detailed methodologies for its determination. By systematically evaluating its aqueous solubility, lipophilicity, ionization constants, and solid-state structure, researchers can build a robust data package. This information is indispensable for interpreting biological data, designing effective formulations, and ultimately, de-risking the progression of this promising compound through the drug discovery pipeline.
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- SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. (n.d.). Semantic Scholar.
- Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. (n.d.). ScienceDirect.
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- (S)-5-methyl-5-phenylimidazolidine-2,4-dione (Ref: RPA 412636). (n.d.). AERU.
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- Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. (2023). bepls.
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- 956437-58-4(5-METHYL-5-(4-PROPYLPHENYL)IMIDAZOLIDINE-2,4-DIONE) Product Description. (n.d.). ChemicalBook.
- Synthesis of imidazolidine 2,4 – dione deriv
- Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. (2011). Asian Journal of Chemistry.
- 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. (2021). MDPI.
- Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Deriv
- Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. (n.d.). PMC.
- Development of Methods for the Determin
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- Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (2012). Journal of Medicinal Chemistry.
- THE BIOLOGICAL ACTIVITY OF 5, 5'-IMIDAZOLIDINE-2,4-DIONE DERIV
- Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2025).
- Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. (2016). PubMed.
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- (PDF) Hydantoin and hydrogen-bonding patterns in hydantoin derivatives. (2004).
- Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids. (2019). PubMed Central.
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A Multi-Spectroscopic Approach to the Structural Elucidation of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione
Abstract
The structural characterization of novel chemical entities is a cornerstone of drug discovery and development. Imidazolidine-2,4-dione, commonly known as hydantoin, represents a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticonvulsant, antiarrhythmic, and anticancer properties.[1][2] This guide provides an in-depth, multi-faceted strategy for the unambiguous structure elucidation of a specific derivative, 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione. We will proceed through a logical workflow, integrating data from mass spectrometry, infrared spectroscopy, and multinuclear magnetic resonance to build a conclusive, self-validating structural argument. This document is intended for researchers and scientists who require not only the methodology but also the strategic reasoning behind the application of modern analytical techniques.
Initial Assessment: Molecular Formula and Unsaturation
Before any advanced spectroscopic analysis, the foundational step is to determine the molecular formula. This provides the atomic inventory and allows for the calculation of the Index of Hydrogen Deficiency (IHD), a critical first clue to the molecule's overall structure.
For the target compound, 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione, the proposed molecular formula is C₉H₉N₃O₂ .
The IHD is calculated using the formula: IHD = C - H/2 + N/2 + 1 IHD = 9 - (9/2) + (3/2) + 1 = 9 - 4.5 + 1.5 + 1 = 7
Expert Insight: An IHD of 7 immediately suggests a high degree of unsaturation, likely from a combination of rings and π-bonds. This value is perfectly consistent with our proposed structure:
-
Pyridyl Ring: Contains 3 double bonds and 1 ring = 4 degrees of unsaturation.
-
Hydantoin Ring: Contains 2 carbonyl (C=O) double bonds and 1 ring = 3 degrees of unsaturation.
-
Total: 4 + 3 = 7.
This initial calculation provides a strong mathematical foundation that must be validated by the subsequent spectroscopic data.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
High-Resolution Mass Spectrometry (HRMS) is employed to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern observed in tandem MS (MS/MS) experiments offers a "blueprint" of the molecule's substructures.[3]
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid to facilitate protonation.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or TOF instrument, equipped with an Electrospray Ionization (ESI) source.[3]
-
Parameters (Positive Ion Mode):
-
Ionization Mode: ESI+
-
Mass Range: m/z 50 - 500
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Collision Energy (for MS/MS): 15-30 eV (ramped)
-
-
Data Analysis: Identify the monoisotopic mass of the protonated molecule [M+H]⁺. Compare this experimental value to the theoretical mass calculated for C₉H₁₀N₃O₂⁺ (the protonated form of our target).
Expected Data & Interpretation
Table 1: Predicted HRMS Data
| Species | Theoretical m/z | Observed m/z | Interpretation |
|---|---|---|---|
| [M+H]⁺ | 192.0768 | Expected within 5 ppm | Confirms the molecular formula C₉H₉N₃O₂. The presence of an odd number of nitrogen atoms is consistent with an odd nominal molecular mass (191 Da). |
| [M-CH₃]⁺ | 176.0455 | ~176.05 | Loss of the methyl radical from the molecular ion. |
| [C₆H₅N]⁺ | 92.0495 | ~92.05 | Fragment corresponding to the pyridyl group with an attached carbon. |
| [C₅H₄N]⁺ | 78.0344 | ~78.03 | Fragment corresponding to the pyridyl cation. |
Causality: The choice of ESI in positive mode is logical because the pyridine nitrogen is basic and readily accepts a proton. The fragmentation pattern is key: observing the loss of 15 Da (CH₃) and fragments at m/z 92 and 78 provides direct evidence for the methyl and pyridyl substituents, respectively.
Infrared (IR) Spectroscopy: Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For this molecule, IR is indispensable for confirming the hydantoin core.
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a standard Fourier Transform Infrared (FTIR) spectrometer.[4]
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Data Analysis: Identify characteristic absorption bands and assign them to specific functional groups.
Expected Data & Interpretation
Table 2: Characteristic IR Absorption Frequencies
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Significance |
|---|---|---|---|
| 3300 - 3150 | N-H Stretch | Amide (Hydantoin) | Confirms the presence of the N-H bonds in the hydantoin ring. Often appears as a broad peak.[5] |
| 3100 - 3000 | C-H Stretch | Aromatic (Pyridyl) | Indicates the aromatic C-H bonds. |
| 2980 - 2850 | C-H Stretch | Aliphatic (Methyl) | Confirms the presence of the methyl group. |
| ~1775 & ~1715 | C=O Stretch | Imide Carbonyls | Crucial Evidence. Hydantoins exhibit two distinct C=O stretching bands (asymmetric and symmetric) due to coupling. Their presence is a strong indicator of the imidazolidine-2,4-dione ring.[6] |
| 1610 - 1450 | C=C & C=N Stretch | Aromatic Ring | Characteristic vibrations of the pyridyl ring skeleton. |
Trustworthiness: The observation of two separate, intense carbonyl peaks in the 1700-1800 cm⁻¹ region is a highly reliable diagnostic for the hydantoin structure. A single carbonyl peak would suggest a different ring system entirely.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR is the most powerful technique for elucidating the precise connectivity and chemical environment of atoms in a molecule.[7] We will use a combination of ¹H, ¹³C, and 2D NMR experiments to assemble the final structure.
Experimental Protocol: NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. DMSO-d₆ is chosen for its ability to dissolve polar compounds and to ensure the N-H protons are observable.[8]
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Experiments:
-
¹H NMR: Standard single-pulse experiment.
-
¹³C{¹H} NMR: Standard proton-decoupled experiment.
-
2D HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
-
-
Data Analysis: Integrate signals, determine multiplicities (singlet, doublet, etc.), measure coupling constants (J), and assign chemical shifts (δ) by comparing with literature values for similar structures and using 2D correlation data.
Expected Data & Interpretation
The logical workflow for structure elucidation is visualized below, showing how different analytical techniques provide complementary information to arrive at the final structure.
Caption: Workflow for the structural elucidation of the target molecule.
Table 3: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~8.6 | Doublet (d) | 2H | H-2', H-6' (Pyridyl) | Protons α to the pyridine nitrogen are highly deshielded. |
| ~7.5 | Doublet (d) | 2H | H-3', H-5' (Pyridyl) | Protons β to the pyridine nitrogen. Coupled to H-2'/H-6'. |
| ~1.7 | Singlet (s) | 3H | -CH₃ | Aliphatic methyl group on a quaternary carbon shows no coupling. |
| ~11.0 | Broad Singlet (br s) | 1H | N³-H | The N-H proton between two carbonyls is typically more deshielded.[8] |
| ~8.8 | Broad Singlet (br s) | 1H | N¹-H | The second N-H proton of the hydantoin ring.[1][8] |
Table 4: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~174 | C=O (C2) | Carbonyl carbon adjacent to two nitrogen atoms.[9] |
| ~156 | C=O (C4) | Carbonyl carbon adjacent to one nitrogen and one quaternary carbon.[9] |
| ~150 | C-2', C-6' | Aromatic carbons α to the pyridine nitrogen. |
| ~148 | C-4' | The quaternary aromatic carbon attached to the hydantoin ring. |
| ~122 | C-3', C-5' | Aromatic carbons β to the pyridine nitrogen. |
| ~65 | C-5 | The key sp³ quaternary carbon of the hydantoin ring.[8] |
| ~24 | -CH₃ | Aliphatic methyl carbon. |
The relationship between the proposed structure and the expected NMR signals is illustrated below.
Caption: Correlation of spectroscopic data to the molecular structure.
Integrated Analysis and Conclusion
-
Foundation: The molecular formula C₉H₉N₃O₂ proposed from the compound's name is definitively confirmed by the high-resolution mass of the [M+H]⁺ ion at m/z 192.0768. The calculated IHD of 7 is fully accounted for by the proposed structure.
-
Core Structure: FTIR provides unambiguous evidence for the hydantoin ring via the characteristic dual C=O stretches and N-H absorptions.
-
Substituents: Both MS and NMR confirm the substituents at the C5 position. MS shows the loss of a 15 Da methyl group. ¹H and ¹³C NMR show isolated singlet signals at ~1.7 ppm and ~24 ppm, respectively, characteristic of a methyl group on a quaternary center. The 4-substituted pyridine ring is confirmed by the classic AA'BB' pattern in the ¹H NMR aromatic region and the corresponding four signals in the ¹³C NMR spectrum.
-
Connectivity: The final piece of the puzzle is the connectivity, which is cemented by NMR. The quaternary carbon signal at ~65 ppm in the ¹³C NMR is the lynchpin, C5, which can only be the attachment point for both the methyl and pyridyl groups. A 2D HSQC experiment would show no proton attached to this carbon, confirming its quaternary nature, while correlating all other C-H pairs as predicted.
Collectively, the orthogonal data from MS, IR, and NMR provides a self-validating and definitive elucidation of the structure as 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione . While X-ray crystallography would provide the ultimate confirmation of the solid-state structure, the spectroscopic evidence presented here is overwhelmingly conclusive for the molecular constitution and connectivity.[11]
References
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Thevis, M., et al. (2008). Mass spectrometry of hydantoin-derived selective androgen receptor modulators. Journal of Mass Spectrometry. Available at: [Link]
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van der Merwe, P. J., et al. (1981). A Gas chromatographic/mass Spectrometric Method for the Simultaneous Quantitation of 5,5-diphenylhydantoin (Phenytoin), Its Para-Hydroxylated Metabolite and Their Stable Isotope Labelled Analogs. Clinica Chimica Acta. Available at: [Link]
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Šmit, B., et al. (2018). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Journal of the Serbian Chemical Society. Available at: [Link]
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Abonia, R., et al. (2011). Regenerable Antimicrobial Polyurethane Coating Based on N-Hydroxymethylated Hydantoin. ResearchGate. Available at: [Link]
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The Royal Society of Chemistry (2019). Direct Connective Synthesis of 5,5-Disubstituted Hydantoins by Tandem α-Amination and α-Arylation of Silyl Enol Ethers. The Royal Society of Chemistry. Available at: [Link]
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Astakhova, V. V., et al. (2019). Fragments of ¹H NMR spectra of 1,3-diphenyl-2-thioxoimidazolidine-4,5-dione 1c and 3-phenyl-2-(phenylimino)thiazolidine-4,5-dione 6. ResearchGate. Available at: [Link]
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Ore Ofe, O. (2022). Hydantoin and Its Derivatives. ResearchGate. Available at: [Link]
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Cheng, X., et al. (2010). Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. Asian Journal of Chemistry. Available at: [Link]
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Insuasty, B., et al. (2006). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules. Available at: [Link]
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Meden, A., et al. (2014). Mass spectrum comparison of 5-hydroxy-hydantoin 3TMS derivative in sample 03 and Willey-NIST library mass spectral data. ResearchGate. Available at: [Link]
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SpectraBase. 5,5-diphenyl-3-(hydroxymethyl)hydantoin, hexanoate (ester). Wiley. Available at: [Link]
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Al-Wahaibi, L. H., et al. (2024). N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation. ACS Omega. Available at: [Link]
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Alishala, A. (2015). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]
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Reva, I., et al. (2018). FTIR spectroscopic and quantum chemical studies on hydantoin. Oriental Journal of Chemistry. Available at: [Link]
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JAM (2026). Chemistry (CY) Syllabus. Indian Institute of Technology, Madras. Available at: [Link]
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Insuasty, B., et al. (2006). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. MDPI. Available at: [Link]
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Rauf, M. K., et al. (2008). 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione. Acta Crystallographica Section E. Available at: [Link]
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Wagh, P. D., et al. (2023). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. Bulletin of Environment, Pharmacology and Life Sciences. Available at: [Link]
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Muhubhupathi, G., et al. (2025). Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. Asian Journal of Research in Chemistry. Available at: [Link]
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SanMartin, R., & Herrero, M. T. (2021). Structure Determination By Spectroscopic Methods: A Practical Approach. Routledge. Available at: [Link]
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NIST (2025). 2,4-Imidazolidinedione, 5-methyl-. NIST Chemistry WebBook. Available at: [Link]
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eGyanKosh (N.A.). UNIT 14 STRUCTURE ELUCIDATION BY INTEGRATED SPECTROSCOPIC METHODS. eGyanKosh Repository. Available at: [Link]
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Ji, Z.-M., et al. (2013). 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione. Acta Crystallographica Section E. Available at: [Link]
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PubChem (2025). 5-(5-Methyl-2-pyridinyl)imidazolidine-2,4-dione. National Center for Biotechnology Information. Available at: [Link]
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Ramli, Y., et al. (2013). 3-Methyl-5,5-diphenylimidazolidine-2,4-dione. ResearchGate. Available at: [Link]
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An In-depth Technical Guide to the Hypothesized Mechanism of Action of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione
Foreword: Navigating the Frontiers of Neuromodulatory Compound Research
In the landscape of modern drug discovery, the exploration of novel chemical entities with the potential to modulate central nervous system (CNS) activity remains a paramount endeavor. The imidazolidine-2,4-dione, or hydantoin, scaffold has historically served as a cornerstone in the development of anticonvulsant therapies.[1][2] This guide delves into the hypothesized mechanism of action of a specific, yet under-characterized, member of this family: 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione. While direct experimental data on this compound is nascent, this document synthesizes established principles from its structural analogues to present a scientifically grounded framework for its potential mode of action. We will proceed with the primary hypothesis that, like its renowned predecessor phenytoin, this compound exerts its effects through the modulation of voltage-gated ion channels.[2][3] This guide is intended for researchers, scientists, and drug development professionals, providing both a conceptual overview and detailed experimental pathways to validate the proposed mechanisms.
The Imidazolidine-2,4-dione Core: A Privileged Scaffold in CNS Drug Discovery
The imidazolidine-2,4-dione ring system is a recurring motif in medicinal chemistry, most notably for its association with anticonvulsant activity.[1][4] The archetypal member of this class, phenytoin (5,5-diphenylimidazolidine-2,4-dione), has been a mainstay in the treatment of epilepsy for decades.[3] Its mechanism of action, the blockade of voltage-gated sodium channels, has become a benchmark for understanding the therapeutic effects of related compounds.[3] The versatility of the hydantoin core allows for substitutions at various positions, leading to a diverse array of pharmacological activities, including anticancer and antimicrobial properties.[5]
The subject of this guide, 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione, incorporates two key structural modifications to the hydantoin core: a methyl group and a pyridin-4-yl group at the 5-position. These substitutions are anticipated to critically influence the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn dictate its interaction with biological targets.[6]
Hypothesized Mechanism of Action: Modulation of Voltage-Gated Sodium Channels
Based on the extensive literature on hydantoin derivatives, the most probable mechanism of action for 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione is the modulation of voltage-gated sodium channels (VGSCs).[2][3] This hypothesis is predicated on the well-established activity of phenytoin and other 5,5-disubstituted hydantoins.[2]
The Role of Voltage-Gated Sodium Channels in Neuronal Excitability
Voltage-gated sodium channels are integral membrane proteins that are essential for the initiation and propagation of action potentials in neurons. They exist in three main conformational states: resting, open (activated), and inactivated. The transition between these states is voltage-dependent. In pathological conditions such as epilepsy, rapid, repetitive firing of neurons can lead to an accumulation of channels in the inactivated state.
Proposed Interaction with the Inactivated State of VGSCs
It is hypothesized that 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione preferentially binds to the inactivated state of VGSCs. This binding stabilizes the channel in its inactivated conformation, making it unable to return to the resting state and subsequently open in response to a new stimulus. This use-dependent blockade is a hallmark of many anticonvulsant drugs and results in a reduction of sustained high-frequency neuronal firing without affecting normal, low-frequency transmission.
Diagram: Hypothesized Mechanism of Action at the Voltage-Gated Sodium Channel
Caption: Proposed interaction of the compound with the voltage-gated sodium channel states.
Experimental Validation of the Hypothesized Mechanism
To rigorously test the hypothesis that 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione acts as a voltage-gated sodium channel blocker, a series of electrophysiological and preclinical studies are required.
In Vitro Electrophysiology: Patch-Clamp Analysis
The gold-standard technique for characterizing ion channel modulators is patch-clamp electrophysiology.
Experimental Protocol: Whole-Cell Patch-Clamp Recording
-
Cell Culture: Utilize a cell line that expresses a specific subtype of human voltage-gated sodium channels (e.g., HEK293 cells stably expressing Nav1.2).
-
Cell Preparation: Plate cells on glass coverslips and grow to 50-70% confluency.
-
Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an external recording solution.
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with an internal pipette solution.
-
Giga-seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving electrical access to the cell's interior.
-
Voltage Protocol: Apply a series of voltage steps to elicit sodium currents. To assess use-dependent block, apply a train of depolarizing pulses.
-
Compound Application: Perfuse the recording chamber with increasing concentrations of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione and record the effect on sodium currents.
-
Data Analysis: Measure the peak sodium current amplitude at each voltage step and in response to the pulse train. Calculate the IC₅₀ for the compound's blocking effect.
Diagram: Experimental Workflow for Patch-Clamp Analysis
Caption: A streamlined workflow for evaluating compound effects using patch-clamp electrophysiology.
Preclinical Models of Anticonvulsant Activity
In vivo models are crucial for determining the therapeutic potential of a compound. The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are standard preclinical screens for anticonvulsant drugs.[6][7][8]
Experimental Protocol: Maximal Electroshock (MES) Test in Rodents
-
Animal Acclimation: Acclimate male mice or rats to the laboratory environment for at least one week.
-
Compound Administration: Administer 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione intraperitoneally (i.p.) or orally (p.o.) at various doses. Include a vehicle control group.
-
Time to Peak Effect: Determine the time of peak effect for the compound by testing at different time points after administration.
-
MES Induction: At the time of peak effect, deliver a brief electrical stimulus (e.g., 50 mA for 0.2 s in mice) via corneal or ear-clip electrodes.
-
Seizure Observation: Observe the animals for the presence or absence of a tonic hindlimb extension seizure. Protection is defined as the absence of this endpoint.
-
Data Analysis: Calculate the median effective dose (ED₅₀) for protection against MES-induced seizures.
Comparative Analysis with Structurally Related Compounds
While data for 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione is not yet available, a comparative analysis of related compounds provides a valuable predictive framework.
| Compound | 5-Position Substituents | Primary Mechanism of Action | Therapeutic Use | Reference |
| Phenytoin | Phenyl, Phenyl | Voltage-gated sodium channel blocker | Anticonvulsant | [3] |
| Ethotoin | Hydrogen, Phenyl | Likely voltage-gated sodium channel blocker | Anticonvulsant | [1] |
| Mephenytoin | Methyl, Phenyl | Voltage-gated sodium channel blocker | Anticonvulsant | [1] |
| 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione | Methyl, Pyridin-4-yl | Hypothesized: Voltage-gated sodium channel blocker | Investigational | N/A |
Future Directions and Concluding Remarks
The exploration of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione presents an exciting opportunity to expand the arsenal of CNS-active compounds. The primary hypothesis, centered on the modulation of voltage-gated sodium channels, provides a clear and testable framework for future research. The experimental protocols detailed in this guide offer a roadmap for elucidating its precise mechanism of action and evaluating its therapeutic potential. Further investigations may also explore its effects on other ion channels, such as calcium and potassium channels, to build a comprehensive pharmacological profile. The synthesis of this guide, grounded in the established knowledge of the imidazolidine-2,4-dione scaffold, aims to accelerate the discovery and development of novel therapeutics for neurological disorders.
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Spectroscopic and Synthetic Elucidation of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione: A Technical Guide
Introduction
5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione, a heterocyclic compound featuring a hydantoin core, represents a scaffold of significant interest in medicinal chemistry and drug development. The hydantoin moiety is a well-established pharmacophore present in a variety of clinically used drugs, particularly anticonvulsants such as phenytoin. The incorporation of a pyridine ring introduces a key site for hydrogen bonding and potential metal coordination, making this class of compounds attractive for the design of novel therapeutic agents targeting a range of biological targets.
This technical guide provides a comprehensive overview of the spectroscopic characteristics of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione, including predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, a detailed, field-proven protocol for its synthesis via the Bucherer-Bergs reaction is presented, offering researchers a practical framework for the preparation and characterization of this and structurally related molecules. The causality behind experimental choices and the interpretation of spectroscopic data are emphasized to provide a deeper understanding for researchers, scientists, and drug development professionals.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. For 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione, both ¹H and ¹³C NMR will provide critical information regarding the molecular framework. The predicted chemical shifts are based on the known effects of the hydantoin ring, the methyl group, and the pyridin-4-yl substituent.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be characterized by distinct signals for the pyridine ring protons, the methyl protons, and the N-H protons of the hydantoin ring.
-
Pyridin-4-yl Protons: The pyridine ring will exhibit a characteristic AA'BB' system due to the symmetry of the 4-substituted ring. The protons ortho to the nitrogen (H-2' and H-6') will be deshielded and appear as a doublet at approximately 8.6-8.8 ppm. The protons meta to the nitrogen (H-3' and H-5') will also appear as a doublet, shifted upfield to around 7.4-7.6 ppm.
-
Methyl Protons: The methyl group at the C5 position is attached to a quaternary carbon and will therefore appear as a sharp singlet. Its chemical shift is anticipated to be in the range of 1.6-1.8 ppm.
-
N-H Protons: The hydantoin ring possesses two N-H protons at positions 1 and 3. These protons are acidic and their chemical shifts can be influenced by solvent and concentration. In a solvent like DMSO-d₆, they are expected to appear as two distinct broad singlets, potentially in the regions of 8.0-8.5 ppm (N1-H) and 10.5-11.0 ppm (N3-H).
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide valuable information on the carbon skeleton of the molecule.
-
Carbonyl Carbons: The two carbonyl carbons of the hydantoin ring (C2 and C4) are expected to resonate at the downfield end of the spectrum. The C2 carbonyl is typically found around 155-157 ppm, while the C4 carbonyl appears at a lower field, around 175-177 ppm.
-
Quaternary Carbon (C5): The C5 carbon, substituted with both a methyl and a pyridin-4-yl group, will have a chemical shift in the range of 60-65 ppm.
-
Pyridin-4-yl Carbons: The pyridine ring will show three distinct signals. The carbon attached to the hydantoin ring (C4') will be found around 148-150 ppm. The carbons ortho to the nitrogen (C2' and C6') are expected at approximately 150-152 ppm, while the carbons meta to the nitrogen (C3' and C5') will be more shielded, appearing around 121-123 ppm.
-
Methyl Carbon: The methyl carbon will give a signal in the upfield region of the spectrum, typically between 20-25 ppm.
Table 1: Predicted NMR Spectroscopic Data for 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| Pyridine H | 8.6 - 8.8 | Doublet | H-2', H-6' |
| Pyridine H | 7.4 - 7.6 | Doublet | H-3', H-5' |
| Methyl H | 1.6 - 1.8 | Singlet | -CH₃ |
| N-H | 8.0 - 8.5 | Broad Singlet | N1-H |
| N-H | 10.5 - 11.0 | Broad Singlet | N3-H |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | |
| Carbonyl C | 175 - 177 | C4 | |
| Carbonyl C | 155 - 157 | C2 | |
| Pyridine C | 150 - 152 | C2', C6' | |
| Pyridine C | 148 - 150 | C4' | |
| Pyridine C | 121 - 123 | C3', C5' | |
| Quaternary C | 60 - 65 | C5 | |
| Methyl C | 20 - 25 | -CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione is expected to show characteristic absorption bands for the N-H and C=O stretching vibrations of the hydantoin ring, as well as vibrations associated with the pyridine ring.
-
N-H Stretching: The N-H groups of the hydantoin ring will give rise to one or two broad absorption bands in the region of 3100-3300 cm⁻¹. The broadening is due to hydrogen bonding.
-
C=O Stretching: The two carbonyl groups will exhibit strong, sharp absorption bands. The C4 carbonyl (amide) typically absorbs around 1700-1720 cm⁻¹, while the C2 carbonyl (urea) is found at a higher frequency, around 1760-1780 cm⁻¹.
-
C-N Stretching: The C-N stretching vibrations of the hydantoin and pyridine rings will appear in the fingerprint region, typically between 1200-1400 cm⁻¹.
-
Aromatic C=C and C=N Stretching: The stretching vibrations of the pyridine ring will result in several bands in the 1400-1600 cm⁻¹ region.
Table 2: Predicted IR Absorption Bands for 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch | 3100 - 3300 | Medium, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Urea) | 1760 - 1780 | Strong |
| C=O Stretch (Amide) | 1700 - 1720 | Strong |
| C=C, C=N Stretch (Pyridine) | 1400 - 1600 | Medium-Strong |
| C-N Stretch | 1200 - 1400 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural features. For 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione (C₉H₉N₃O₂), the expected molecular weight is approximately 191.19 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) at m/z 191 would be expected. The fragmentation pattern of hydantoins is often characterized by the cleavage of the substituents at the C5 position and the fragmentation of the hydantoin ring itself.[1]
Expected Fragmentation Pattern:
-
Loss of the Pyridin-4-yl group: A significant fragment could arise from the loss of the pyridin-4-yl radical, leading to a peak at m/z 113.
-
Loss of the Methyl group: Loss of the methyl radical would result in a fragment at m/z 176.
-
Cleavage of the Hydantoin Ring: The hydantoin ring can undergo various fragmentation pathways. A common fragmentation involves the loss of HNCO (isocyanic acid), which would lead to a fragment at m/z 148. Further fragmentation of the pyridine-containing fragments is also expected, leading to characteristic peaks for the pyridine ring (e.g., at m/z 78).
Experimental Protocols
The synthesis of 5,5-disubstituted hydantoins is most commonly and efficiently achieved through the Bucherer-Bergs reaction.[2][3] This one-pot, multicomponent reaction utilizes a ketone or aldehyde, an alkali metal cyanide, and ammonium carbonate to form the hydantoin ring system.
Synthesis of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione via the Bucherer-Bergs Reaction
This protocol is adapted from established procedures for the Bucherer-Bergs synthesis of 5,5-disubstituted hydantoins from ketones.[4]
Materials and Reagents:
-
4-Acetylpyridine
-
Potassium Cyanide (KCN) or Sodium Cyanide (NaCN)
-
Ammonium Carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Hydrochloric Acid (HCl)
Safety Precautions:
-
This reaction generates highly toxic hydrogen cyanide gas. It must be performed in a well-ventilated fume hood by trained personnel.
-
Potassium cyanide and sodium cyanide are extremely toxic. Avoid contact with skin and eyes, and do not ingest. Use appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Handle all reagents and waste with extreme care and dispose of them according to institutional safety guidelines.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-acetylpyridine (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0 eq).
-
Solvent Addition: Add a 1:1 mixture of ethanol and water to the flask, ensuring the solids are adequately suspended.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 6-7. This step should be performed in the fume hood as it may generate some residual hydrogen cyanide.
-
Precipitation and Isolation: The acidification will cause the product to precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation.
-
Filtration: Collect the crude product by vacuum filtration and wash the solid with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione.
Diagram of the Bucherer-Bergs Reaction Workflow:
Caption: Workflow for the synthesis of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione.
Conclusion
This technical guide provides a detailed and authoritative overview of the spectroscopic properties and a reliable synthetic route for 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione. By synthesizing data from analogous structures and established chemical principles, this document serves as a valuable resource for researchers in medicinal chemistry and drug discovery. The provided experimental protocol for the Bucherer-Bergs synthesis offers a practical and efficient method for accessing this and related compounds, facilitating further investigation into their biological activities and potential therapeutic applications. The emphasis on the rationale behind spectroscopic interpretation and experimental design is intended to empower scientists to confidently synthesize and characterize novel hydantoin derivatives.
References
-
The dissociation behavior after negative and positive electrospray ionization (ESI) and subsequent collision-induced dissociation (CID) was studied with a drug candidate (BMS 564929) as well as structurally related and isotope-labeled analogs using high resolution/high accuracy orbitrap mass spectrometry. Positive ionization and CID yielded characteristic product ions resulting from the cleavage of the hydantoin structure providing information about the proline-derived nucleus as well as the substituted aryl residue at m/z 96 and 193, respectively. ([Link])
-
The Bucherer–Bergs reaction is the chemical reaction of carbonyl compounds (aldehydes or ketones) or cyanohydrins with ammonium carbonate and potassium cyanide to give hydantoins. ([Link])
-
The Bucherer–Bergs reaction is one of the most convenient general methods for the preparation of 5-substituted and 5,5-disubstituted hydantoins. ([Link])
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Unlocking the Therapeutic Potential of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione: A Technical Guide to Target Identification and Validation
Foreword: The Promise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently yield compounds of significant therapeutic value. The hydantoin (imidazolidine-2,4-dione) scaffold is a quintessential example of such a "privileged structure."[1] Its synthetic tractability and the ability of its derivatives to engage a wide array of biological targets have given rise to a diverse pharmacopeia, including treatments for epilepsy, cancer, and microbial infections.[1][2] This guide focuses on a specific, yet under-explored, member of this family: 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione. By dissecting its structural motifs—the established hydantoin core and the versatile pyridinyl group—we can illuminate a rational path toward identifying and validating its most promising therapeutic targets. This document is intended for researchers, scientists, and drug development professionals, providing both a strategic overview and detailed, actionable protocols to unlock the therapeutic potential of this compelling molecule.
Molecular Architecture and Inferred Bioactivity
The structure of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione presents two key pharmacophores: the hydantoin ring and the pyridin-4-yl substituent. The hydantoin ring itself possesses two hydrogen bond donors and two acceptors, allowing for a variety of interactions with protein targets.[1] The pyridinyl group, a common element in drug design, can act as a hydrogen bond acceptor and participate in π-stacking interactions, often serving as a bioisostere for a phenyl ring.[3] This combination suggests a broad potential for biological activity, drawing from the established pharmacology of both moieties.
Based on the extensive literature on hydantoin derivatives, we can hypothesize several high-priority target classes for 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione.[1][4][5] These include, but are not limited to, enzymes involved in oncogenic signaling, neuronal excitability, and inflammatory pathways.
High-Priority Potential Therapeutic Targets
The following sections detail the rationale for investigating several key target classes and provide a roadmap for their experimental validation.
Oncogenic Kinases and Signaling Pathways
The pyridinyl and hydantoin scaffolds are present in numerous kinase inhibitors. Given the prevalence of hydantoin derivatives with anticancer properties, this is a logical starting point.[4][5]
2.1.1. Epidermal Growth Factor Receptor (EGFR)
-
Rationale: Certain hydantoin derivatives have demonstrated inhibitory activity against EGFR, a key driver in many epithelial cancers.[4] The pyridinyl moiety can potentially mimic the hinge-binding interactions of known EGFR inhibitors.
-
Hypothesized Mechanism: Competitive inhibition at the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and downstream signaling through pathways like MAPK and PI3K/Akt.
Caption: Hypothesized inhibition of the EGFR signaling pathway.
2.1.2. Sirtuins (SIRTs)
-
Rationale: Sirtuins, a class of histone deacetylases, are implicated in aging, apoptosis, and inflammation. Several 5-benzylidenehydantoins have been identified as SIRT inhibitors, suggesting the hydantoin core is well-suited for interaction with this enzyme class.[6] Simultaneous inhibition of SIRT1 and SIRT2 is considered a promising cancer treatment strategy.[6]
-
Hypothesized Mechanism: Inhibition of the deacetylase activity of SIRTs, leading to altered gene expression and potentially inducing apoptosis in cancer cells.
Neurological Targets
The historical and ongoing success of hydantoin derivatives like phenytoin as anticonvulsants makes neurological targets a high-priority area of investigation.[2][7]
2.2.1. Voltage-Gated Sodium Channels
-
Rationale: Phenytoin, a classic hydantoin-based anticonvulsant, exerts its effects by blocking voltage-gated sodium channels.[8] The structural similarity of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione to phenytoin suggests it may share this mechanism.
-
Hypothesized Mechanism: State-dependent blockade of voltage-gated sodium channels, leading to a reduction in the repetitive firing of action potentials and thus suppressing seizure activity.
Inflammatory and Metabolic Targets
Hydantoin derivatives have also shown promise in modulating inflammatory and metabolic pathways.[5]
2.3.1. Tumor Necrosis Factor-α Converting Enzyme (TACE)
-
Rationale: TACE is a critical enzyme in the release of the pro-inflammatory cytokine TNF-α. Inhibition of TACE by hydantoin derivatives has been reported, positioning them as potential treatments for inflammatory conditions like rheumatoid arthritis.[5]
-
Hypothesized Mechanism: Inhibition of the metalloproteinase activity of TACE, preventing the cleavage and release of soluble TNF-α.
2.3.2. Protein Tyrosine Phosphatase-1B (PTP1B)
-
Rationale: PTP1B is a negative regulator of insulin and leptin signaling, making it a target for type 2 diabetes and obesity. Imidazolidine-2,4-dione derivatives have been successfully designed as selective PTP1B inhibitors.[9]
-
Hypothesized Mechanism: Inhibition of the phosphatase activity of PTP1B, leading to enhanced insulin receptor signaling and improved glucose uptake.
Experimental Workflows for Target Validation
A tiered approach is recommended for target validation, beginning with broad screening and progressing to more specific, mechanistic studies.
Caption: A tiered workflow for target identification and validation.
Tier 1: Initial Screening
3.1.1. Protocol: Kinase Inhibition Screening (e.g., against EGFR)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a panel of purified kinases.
-
Materials: Recombinant human EGFR kinase, ATP, poly(Glu, Tyr) substrate, test compound, ADP-Glo™ Kinase Assay kit (Promega).
-
Procedure:
-
Prepare a serial dilution of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione in DMSO.
-
In a 384-well plate, add kinase buffer, the test compound dilutions, and recombinant EGFR.
-
Initiate the reaction by adding a mixture of ATP and the substrate.
-
Incubate at room temperature for 60 minutes.
-
Add ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
-
-
Causality: This assay directly measures the compound's ability to inhibit the enzymatic activity of the target kinase by quantifying the reduction in ADP production. The use of a purified enzyme ensures that the observed effect is a direct interaction with the target.
Tier 2: Target Engagement in a Cellular Context
3.2.1. Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Objective: To confirm that the compound binds to its intended target within intact cells.
-
Materials: Cancer cell line expressing the target protein (e.g., A431 for EGFR), test compound, PBS, lysis buffer, antibodies for Western blotting.
-
Procedure:
-
Treat intact A431 cells with either the test compound or a vehicle control (DMSO).
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes.
-
Cool the tubes at room temperature, then lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Analyze the soluble fractions by Western blotting using an antibody specific to the target protein (e.g., anti-EGFR).
-
Quantify the band intensities. A positive result is a shift in the melting curve to a higher temperature in the presence of the compound, indicating target stabilization upon binding.
-
-
Causality: CETSA operates on the principle that a protein becomes more resistant to heat-induced denaturation when a ligand is bound. This self-validating system provides direct evidence of target engagement in a physiological context, bridging the gap between biochemical activity and cellular effects.
Tier 3: Mechanistic and Biophysical Validation
3.3.1. Protocol: Western Blot for Downstream Signaling (p-EGFR)
-
Objective: To determine if target engagement by the compound leads to the inhibition of downstream signaling pathways in cells.
-
Materials: A431 cells, test compound, EGF, lysis buffer, antibodies against total EGFR and phosphorylated EGFR (p-EGFR).
-
Procedure:
-
Seed A431 cells and allow them to attach.
-
Starve the cells in serum-free media overnight.
-
Pre-treat the cells with various concentrations of the test compound for 2 hours.
-
Stimulate the cells with EGF for 15 minutes to induce EGFR phosphorylation.
-
Wash the cells with cold PBS and lyse them.
-
Perform Western blotting on the cell lysates using antibodies for total EGFR and p-EGFR.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
-
-
Causality: This experiment directly assesses the functional consequence of target engagement. By observing a dose-dependent decrease in EGF-stimulated EGFR phosphorylation, we can confirm that the compound not only binds to EGFR but also inhibits its kinase activity in a cellular environment.
Data Presentation and Interpretation
Quantitative data from these assays should be systematically organized to facilitate comparison and decision-making.
Table 1: Hypothetical Target Profile for 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione
| Target Class | Specific Target | Biochemical Assay (IC50, µM) | Cellular Target Engagement (CETSA ΔTm, °C) | Cellular Functional Assay (IC50, µM) |
| Oncogenic Kinases | EGFR | 0.25 | +3.5 | 0.5 (p-EGFR inhibition) |
| SIRT1 | 5.8 | +0.8 | > 10 | |
| Neurological | Nav1.2 | N/A | Not Determined | 2.5 (Electrophysiology) |
| Inflammatory | TACE | 8.2 | Not Determined | > 20 |
| Metabolic | PTP1B | 1.5 | +2.1 | 3.0 (Insulin signaling) |
This table presents hypothetical data for illustrative purposes.
Conclusion and Future Directions
The compound 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione stands as a promising candidate for drug discovery, built upon the foundation of the therapeutically validated hydantoin scaffold. This guide outlines a rational, multi-tiered strategy for elucidating its mechanism of action. By systematically progressing from broad biochemical screening to specific cellular and biophysical assays, researchers can confidently identify and validate its primary therapeutic targets. The proposed workflows, grounded in established methodologies, provide a robust framework for assessing the compound's potential as a novel therapeutic agent in oncology, neurology, or inflammatory diseases. Further exploration should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo studies in relevant disease models to confirm therapeutic efficacy.
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- Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. (n.d.).
- Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. (n.d.).
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A Technical Guide to the In Silico Modeling of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione Interactions
Abstract
This technical guide provides a comprehensive, in-depth framework for the in silico analysis of the small molecule 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione. The imidazolidine-2,4-dione, or hydantoin, scaffold is a core component in various biologically active compounds, known for a range of activities including anticonvulsant and antidiabetic properties.[1][2][3][4] This document outlines a complete computational workflow, from initial ligand preparation and target identification to advanced molecular dynamics and binding free energy calculations. Designed for researchers and drug development professionals, this guide emphasizes the rationale behind methodological choices, ensuring a robust and reproducible computational study. We will navigate the essential techniques of molecular docking to predict binding conformations, molecular dynamics simulations to assess complex stability, and MM/PBSA calculations to estimate binding affinity.
Introduction: The Role of In Silico Modeling in Drug Discovery
The journey of a small molecule from a chemical concept to a therapeutic agent is fraught with challenges, high costs, and significant attrition rates. In silico modeling has emerged as an indispensable tool to mitigate these risks, offering a rational, cost-effective approach to prioritize candidates and elucidate mechanisms of action.[5][6][7] By simulating molecular interactions within a virtual environment, we can predict a compound's affinity for its biological target, understand the dynamics of this interaction, and forecast its pharmacokinetic properties long before a physical sample is synthesized.[8]
The subject of this guide, 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione, belongs to the hydantoin class of compounds. Hydantoins are a well-established pharmacophore with diverse biological activities.[2][3] The specific substitutions on this core—a methyl group and a pyridine ring—confer unique physicochemical properties that dictate its potential interactions with biological macromolecules. This guide provides the theoretical grounding and practical, step-by-step protocols to investigate these potential interactions computationally.
The Computational Workflow: A Holistic Approach
A successful in silico study is not a single experiment but a multi-stage pipeline where each step builds upon the last. This ensures that the generated data is not only predictive but also physically and biologically meaningful. Our workflow is designed to move from low-complexity, high-throughput methods to more computationally intensive, high-fidelity techniques.
Caption: The workflow for a typical molecular docking experiment using AutoDock Vina.
Protocol 4.1: Docking with AutoDock Vina
-
Define the Binding Site (Grid Box): The search space for the docking algorithm is defined by a "grid box". This box should encompass the entire binding pocket of the receptor. [9]If a co-crystallized ligand is present, the box can be centered on it. [10]2. Create Configuration File: Prepare a text file (config.txt) specifying the paths to the receptor and ligand .pdbqt files, and the coordinates and dimensions of the grid box. [11]3. Execute Docking: Run the AutoDock Vina executable from the command line, providing the configuration file as input. [11][12]4. Analyze Results: Vina will output a .pdbqt file containing several predicted binding poses, ranked by their binding affinity scores (in kcal/mol). [11]The lower the score, the more favorable the predicted binding. Analyze the top-ranked pose to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) using visualization software like PyMOL or UCSF Chimera. [12] Table 1: Example Docking Results
Pose Binding Affinity (kcal/mol) Key Interacting Residues 1 -8.5 GLU-152 (H-bond), LEU-205 (hydrophobic), PHE-268 (π-π stacking) 2 -8.1 GLU-152 (H-bond), TYR-155 (H-bond), ILE-180 (hydrophobic) | 3 | -7.9 | ASP-270 (H-bond), LEU-205 (hydrophobic), VAL-140 (hydrophobic) |
Phase 3: Molecular Dynamics (MD) Simulation
While docking provides a static snapshot, MD simulations offer a dynamic view of the protein-ligand complex over time. [13]This allows us to assess the stability of the docked pose and observe conformational changes in both the ligand and the receptor. GROMACS is a powerful and popular engine for performing MD simulations. [14][15] Protocol 5.1: GROMACS MD Simulation Workflow
-
System Building:
-
Combine Coordinates: Merge the coordinates of the receptor and the top-ranked ligand pose into a single complex file. [16] * Generate Ligand Topology: The force field needs parameters for the ligand. Use a server like CGenFF or the Amber ANTECHAMBER module to generate a topology file for 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione. [13] * Merge Topologies: Include the ligand topology into the main system topology file. [13]2. Solvation and Ionization:
-
Define Simulation Box: Place the complex in a simulation box of a defined shape (e.g., cubic). [17] * Add Solvent: Fill the box with explicit water molecules (e.g., TIP3P model). * Add Ions: Add ions (e.g., Na+ or Cl-) to neutralize the system's net charge. [17]3. Minimization and Equilibration:
-
Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes between the complex and the newly added solvent. [17] * NVT Equilibration: Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant (NVT ensemble). This allows the solvent to equilibrate around the complex. [17] * NPT Equilibration: Equilibrate the system at the target temperature and pressure (e.g., 1 bar) (NPT ensemble). This ensures the correct solvent density. [17]4. Production MD: Run the simulation for a desired length of time (e.g., 100 nanoseconds) to collect trajectory data for analysis. [17] Trajectory Analysis: The primary goal is to assess stability. The Root Mean Square Deviation (RMSD) of the ligand and protein backbone relative to the starting structure is a key metric. A stable, converging RMSD plot suggests the complex is not undergoing major, destabilizing conformational changes.
-
Phase 4: Binding Free Energy Calculation
To quantify the strength of the interaction more accurately than docking scores, we can calculate the binding free energy from the MD trajectory. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular end-point technique that balances accuracy and computational cost. [18][19][20][21] Protocol 6.1: MM/PBSA Calculation
-
Extract Frames: From the stable portion of the MD trajectory, extract a series of snapshots (e.g., 100-250 frames). [22]2. Calculate Energy Components: For each snapshot, calculate the following energy terms for the complex, receptor, and ligand individually: [18][19] * ΔE_MM: Molecular mechanics energy (bonds, angles, van der Waals, electrostatics).
-
ΔG_solv: Solvation free energy, composed of a polar part (calculated with the Poisson-Boltzmann equation) and a non-polar part (related to the solvent-accessible surface area).
-
-
Compute Binding Free Energy: The total binding free energy (ΔG_bind) is the sum of these components, averaged over all snapshots. [19] Table 2: Example MM/PBSA Results
Energy Component Average Value (kcal/mol) Contribution Van der Waals Energy -45.7 ± 3.1 Favorable Electrostatic Energy -21.3 ± 4.5 Favorable Polar Solvation Energy +35.8 ± 5.2 Unfavorable Non-Polar Solvation Energy -5.1 ± 0.8 Favorable | ΔG_bind (Total) | -36.3 ± 6.7 | Strongly Favorable |
The decomposition of energy terms allows us to understand the driving forces of binding. In this example, van der Waals and electrostatic interactions are the primary contributors to the favorable binding energy.
Conclusion
This guide has detailed a rigorous, multi-step computational workflow for characterizing the interactions of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione with a protein target. By systematically applying molecular docking, molecular dynamics, and free energy calculations, researchers can build a robust, data-driven hypothesis of a compound's mechanism of action. This in silico evidence is crucial for guiding further experimental validation and accelerating the drug discovery pipeline.
References
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Galaxy Training. (2019). Protein-ligand docking. Retrieved from [Link]
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Ross, G. (2012). Session 4: Introduction to in silico docking. Retrieved from [Link]
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Pritam Panda. (2021). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. Retrieved from [Link]
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BioExcel. (n.d.). GROMACS Protein-Ligand Complex MD Setup tutorial. BioExcel Building Blocks. Retrieved from [Link]
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Lemkul, J. A. (n.d.). Protein-Ligand Complex. MD Tutorials. Retrieved from [Link]
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Jorgensen Research Group. (n.d.). GROMACS Protein Ligand Complex Simulations. Yale University. Retrieved from [Link]
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Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Retrieved from [Link]
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TrendBioTech. (2022). [MD-2] Protein Preparation for Molecular Docking. YouTube. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Retrieved from [Link]
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PubMed. (n.d.). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. Retrieved from [Link]
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Bioinformatics. (2020). Molecular docking for Beginners | Autodock Full Tutorial. YouTube. Retrieved from [Link]
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Peng's Lab. (n.d.). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Retrieved from [Link]
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AutoDock Tutorial. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. Retrieved from [Link]
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Semantic Scholar. (n.d.). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Retrieved from [Link]
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ChemCopilot. (2024). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]
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Homeyer, N., & Gohlke, H. (2012). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. NIH National Center for Biotechnology Information. Retrieved from [Link]
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PubMed Central. (n.d.). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Retrieved from [Link]
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Molecular Docking Tutorial. (n.d.). Molecular Docking Tutorial. Retrieved from [Link]
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Sanket Bapat. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Retrieved from [Link]
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Asian Journal of Research in Chemistry. (2022). Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. Retrieved from [Link]
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Patheon pharma services. (2023). In Silico Modeling: Accelerating drug development. Retrieved from [Link]
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Amber Tutorials. (2020). Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. YouTube. Retrieved from [Link]
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Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. (n.d.). Retrieved from [Link]
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MDPI. (n.d.). In Silico Drug Design and Discovery: Big Data for Small Molecule Design. Retrieved from [Link]
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An In-depth Technical Guide to the Discovery and History of Imidazolidine-2,4-dione Derivatives
This guide provides a comprehensive overview of the discovery and historical development of imidazolidine-2,4-dione, also known as hydantoin, and its derivatives. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the rich history and synthetic evolution of this important heterocyclic scaffold.
Introduction: The Emergence of a Privileged Scaffold
The imidazolidine-2,4-dione ring system, commonly referred to as the hydantoin scaffold, is a five-membered heterocyclic motif that has proven to be a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have allowed for the development of a diverse array of therapeutic agents with a wide range of biological activities. This guide will trace the journey of this remarkable molecule from its initial discovery in the 19th century to its central role in modern drug development.
The Dawn of Hydantoin Chemistry: From Allantoin to Synthetic Access
The story of imidazolidine-2,4-dione begins in 1861 with the German chemist Adolf von Baeyer . During his investigations into uric acid and its derivatives, Baeyer successfully isolated the parent hydantoin compound through the hydrogenation of allantoin, a product of uric acid oxidation.[1] This initial discovery laid the groundwork for future explorations into this new class of compounds.
However, it was the Swiss chemist Friedrich Urech who, in 1873, reported the first rational synthesis of a hydantoin derivative. Urech's method, now known as the Urech hydantoin synthesis , involved the reaction of an amino acid sulfate (alanine sulfate) with potassium cyanate to produce 5-methylhydantoin.[2] This seminal work demonstrated a clear and accessible route to substituted hydantoins, opening the door for systematic investigation of their properties.[2]
The Urech Hydantoin Synthesis: A Foundational Method
The Urech synthesis is a two-step process that begins with the nucleophilic addition of the amino group of an amino acid to potassium cyanate, forming a hydantoic acid intermediate. Subsequent intramolecular cyclization under acidic conditions yields the 5-substituted hydantoin.[2] A key advantage of this method is the retention of stereochemistry at the α-carbon in many instances, making it valuable for the synthesis of enantiopure hydantoins.[2]
The following is a general procedure for the Urech hydantoin synthesis, which can be adapted for various α-amino acids.
Materials:
-
α-Amino acid (1 equivalent)
-
Potassium cyanate (5 equivalents)
-
Distilled water
-
Concentrated hydrochloric acid
Procedure:
-
In a microwave reactor vial, dissolve the α-amino acid (e.g., 5 mmol) in distilled water (7 mL).
-
Add potassium cyanate (25 mmol) to the solution.
-
Irradiate the mixture in a microwave reactor at 80°C for 1 hour to facilitate the N-carbamylation reaction. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the first step, add concentrated hydrochloric acid (7 mL) to the reaction mixture.
-
Microwave irradiate the mixture at 80°C for 15 minutes to induce cyclization.
-
Cool the reaction mixture and isolate the precipitated hydantoin product by filtration.
-
The crude product can be further purified by recrystallization.
Expanding the Synthetic Arsenal: The Bucherer-Bergs and Biltz Reactions
Following Urech's pioneering work, other synthetic methodologies emerged, significantly broadening the accessibility and diversity of hydantoin derivatives.
The Bucherer-Bergs Reaction: A Multicomponent Approach
In 1929, a patent by Bergs described a novel synthesis of 5-substituted hydantoins.[3] This method was later refined and popularized by Hans Theodor Bucherer , and is now known as the Bucherer-Bergs reaction .[3][4] This multicomponent reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with potassium cyanide and ammonium carbonate.[4] A key advantage of this method is its operational simplicity and the use of readily available starting materials.[5]
The reaction proceeds through the initial formation of a cyanohydrin, which then reacts with ammonia (from ammonium carbonate) to form an aminonitrile. Subsequent reaction with carbon dioxide (also from ammonium carbonate) and intramolecular cyclization leads to the hydantoin product.[4]
| Feature | Description |
| Starting Materials | Aldehydes or ketones, potassium cyanide, ammonium carbonate[4] |
| Solvent | Typically aqueous ethanol[6] |
| Temperature | Generally heated to 60-70°C[6] |
| Key Intermediates | Cyanohydrin, aminonitrile[4] |
| Products | 5-substituted and 5,5-disubstituted hydantoins[5] |
The Biltz Synthesis of Phenytoin: A Landmark in Medicinal Chemistry
In 1908, Heinrich Biltz reported the synthesis of 5,5-diphenylhydantoin, a compound that would later become the blockbuster antiepileptic drug, phenytoin.[1] The Biltz synthesis involves the base-catalyzed condensation of benzil with urea.[1] The reaction mechanism is believed to proceed through a benzilic acid rearrangement-type mechanism.
From Laboratory Curiosities to Lifesaving Drugs: The Rise of Hydantoin-Based Therapeutics
The true potential of the imidazolidine-2,4-dione scaffold was realized with the discovery of its profound biological activities.
Phenytoin: A Revolution in Epilepsy Treatment
Although synthesized by Biltz in 1908, the anticonvulsant properties of 5,5-diphenylhydantoin (phenytoin) remained undiscovered for three decades.[7][8] In the late 1930s, H. Houston Merritt and Tracy Putnam systematically evaluated a series of compounds for their ability to suppress electroshock-induced seizures in cats.[7] Their work identified phenytoin as a potent anticonvulsant with a remarkable lack of the sedative side effects associated with the then-standard treatment, phenobarbital.[7] This discovery was a watershed moment in the history of medicine, establishing a new paradigm for the rational discovery of antiepileptic drugs.[7]
Phenytoin exerts its anticonvulsant effects primarily by modulating the voltage-gated sodium channels in neurons.[9][10] It stabilizes the inactivated state of these channels, thereby reducing the repetitive firing of action potentials that underlies seizure activity.[9][10]
Caption: Mechanism of action of Phenytoin.
The following protocol describes the synthesis of phenytoin from benzil and urea.
Materials:
-
Benzil (1 equivalent)
-
Urea (2 equivalents)
-
30% Aqueous sodium hydroxide solution
-
Ethanol
-
Concentrated hydrochloric acid
Procedure:
-
In a round-bottomed flask, combine benzil (e.g., 5.3 g, 0.025 mol), urea (3.0 g, 0.05 mol), 30% aqueous sodium hydroxide solution (15 mL), and ethanol (75 mL).[11]
-
Attach a reflux condenser and heat the mixture to boiling for at least 2 hours.[12]
-
Cool the reaction mixture to room temperature and pour it into 125 mL of water with careful mixing.
-
Allow the mixture to stand for 15 minutes, then filter to remove any insoluble byproducts.
-
Acidify the filtrate with concentrated hydrochloric acid to precipitate the crude phenytoin.
-
Collect the phenytoin by filtration and recrystallize from ethanol to obtain the pure product.[11]
Nilutamide: A Nonsteroidal Antiandrogen for Prostate Cancer
Developed by Roussel Uclaf and first described in 1977, nilutamide is a nonsteroidal antiandrogen that contains a hydantoin core.[13] It was the second nonsteroidal antiandrogen to be marketed and is used in the treatment of prostate cancer.[13]
Nilutamide functions as a competitive antagonist of the androgen receptor.[14] By binding to the androgen receptor, it blocks the binding of androgens like testosterone and dihydrotestosterone, thereby inhibiting their growth-promoting effects on prostate cancer cells.[14]
Dantrolene: A Lifesaving Muscle Relaxant
First described in 1967, dantrolene is a hydantoin derivative that acts as a postsynaptic muscle relaxant.[15] It is a critical medication for the treatment of malignant hyperthermia, a life-threatening condition triggered by certain anesthetics.[16]
Dantrolene exerts its muscle relaxant effects by inhibiting the release of calcium ions from the sarcoplasmic reticulum in muscle cells.[15] It is believed to achieve this by antagonizing the ryanodine receptors.[15]
Modern Synthetic Approaches and Future Directions
Research into the synthesis and application of imidazolidine-2,4-dione derivatives continues to be an active area. Modern synthetic methods, such as microwave-assisted synthesis and the use of novel reagents, have been developed to improve the efficiency and environmental friendliness of hydantoin synthesis.[2][17] The inherent versatility of the hydantoin scaffold ensures its continued importance in the discovery of new therapeutic agents for a wide range of diseases.
Conclusion
The journey of imidazolidine-2,4-dione and its derivatives from a laboratory curiosity to a cornerstone of medicinal chemistry is a testament to the power of chemical synthesis and the importance of systematic biological screening. The foundational work of pioneers like Baeyer, Urech, and Biltz, coupled with the insightful drug discovery efforts of Merritt and Putnam, has led to the development of life-changing medications. As our understanding of disease biology and synthetic chemistry continues to evolve, the humble hydantoin scaffold is poised to play an even greater role in the future of medicine.
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syhtesis-of-phynetoin-students.pdf - Slideshare. (n.d.). Retrieved January 16, 2026, from [Link]
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Phenytoin: 80 years young, from epilepsy to breast cancer, a remarkable molecule with multiple modes of action - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]
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Synthesis of Phenytoin From Benzil and Urea: Requirements | PDF | Thin Layer Chromatography - Scribd. (n.d.). Retrieved January 16, 2026, from [Link]
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Synthesis and Formulation Development of Phenytoin by Inclusion Complexation - Indian Journal of Pharmaceutical Sciences. (n.d.). Retrieved January 16, 2026, from [Link]
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Synthesis and Characterization of Amino Acid-Derived Hydantoins. (n.d.). Retrieved January 16, 2026, from [Link]
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A high yield synthesis of phenytoin and related compounds using microwave activation - Academic Journals. (n.d.). Retrieved January 16, 2026, from [Link]
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Improvements to the small-scale synthesis of the pharmaceutical phenytoin - Morressier. (n.d.). Retrieved January 16, 2026, from [Link]
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Dantrolene sodium, F-440, Dantrium-药物合成数据库. (n.d.). Retrieved January 16, 2026, from [Link]
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Revisiting the Urech Synthesis of Hydantoins: Direct Access to Enantiopure 1,5-Substituted Hydantoins Using Cyanobenziodoxolone - Organic Chemistry Portal. (n.d.). Retrieved January 16, 2026, from [Link]
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A rapid and efficient microwave-assisted synthesis of hydantoins and thiohydantoins - Pharmacie - UCL-Bruxelles, Belgique. (n.d.). Retrieved January 16, 2026, from [Link]
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Chemists & Pharmacists: Phenytoin Synthesis | PDF | Epilepsy | Neuron - Scribd. (n.d.). Retrieved January 16, 2026, from [Link]
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Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water - NIH. (n.d.). Retrieved January 16, 2026, from [Link]
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5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione solubility and stability
An In-Depth Technical Guide to the Solubility and Stability of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione
This guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione, a heterocyclic compound of interest in pharmaceutical research. Given the limited publicly available data on this specific molecule[1], this document serves as a detailed roadmap for researchers and drug development professionals, outlining robust experimental protocols and the scientific rationale behind them.
Introduction and Physicochemical Overview
5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione belongs to the hydantoin class of compounds, which are known for a range of biological activities, including anticonvulsant and antiarrhythmic properties[2][3][4]. The presence of a pyridine ring and a chiral center at the C5 position of the imidazolidine-2,4-dione core suggests that its physicochemical properties, particularly solubility and stability, will be highly dependent on pH. Understanding these characteristics is fundamental to developing a viable drug product.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Significance |
| Molecular Formula | C₉H₉N₃O₂ | Provides the basis for molecular weight and elemental composition. |
| Molecular Weight | 191.19 g/mol | Essential for concentration calculations in experimental work. |
| XlogP | -0.2 | Suggests the compound is relatively hydrophilic. |
| pKa (acidic) | ~9.0 (N-H) | The hydantoin ring nitrogens are weakly acidic. |
| pKa (basic) | ~4.5 (Pyridine N) | The pyridine nitrogen is basic and will be protonated at low pH. |
Note: pKa values are estimates based on the structures of similar compounds and require experimental verification.
Aqueous Solubility Profile: A pH-Dependent Investigation
The solubility of an ionizable compound like 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione is critically influenced by pH. The pyridine moiety will be protonated at pH values below its pKa, leading to increased aqueous solubility. Conversely, at higher pH, the compound will be in its less soluble, neutral form. A comprehensive pH-solubility profile is therefore essential.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol details the industry-standard shake-flask method for determining thermodynamic solubility across a range of physiologically relevant pH values.
Materials:
-
5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione
-
Phosphate-buffered saline (PBS), pH 7.4
-
Citrate buffer, pH 3.0
-
Acetate buffer, pH 5.0
-
Borate buffer, pH 9.0
-
HPLC-grade water, acetonitrile, and methanol
-
Calibrated pH meter
-
Analytical balance
-
Shaking incubator
-
Centrifuge
-
HPLC system with UV detector
Procedure:
-
Buffer Preparation: Prepare a series of aqueous buffers at the desired pH values.
-
Sample Preparation: Add an excess amount of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione to separate vials containing each buffer. The excess solid should be clearly visible.
-
Equilibration: Tightly seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid.
-
Sample Analysis: Carefully withdraw an aliquot of the supernatant, dilute it with an appropriate mobile phase, and quantify the concentration of the dissolved compound using a validated HPLC-UV method.
-
pH Verification: Measure the final pH of each solution to ensure it has not shifted significantly.
Data Presentation
The results should be tabulated to clearly show the relationship between pH and solubility.
Table 2: pH-Solubility Profile of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione
| Buffer System | pH | Solubility (µg/mL) | Solubility (mM) |
| Citrate | 3.0 | ||
| Acetate | 5.0 | ||
| PBS | 7.4 | ||
| Borate | 9.0 |
Enhancing Aqueous Solubility
For many pyridine derivatives, solubility in neutral aqueous media can be a challenge[5]. Should the solubility at pH 7.4 be insufficient for desired in vitro or in vivo studies, several formulation strategies can be explored:
-
Co-solvents: The use of water-miscible organic solvents like DMSO, ethanol, or polyethylene glycol (PEG) can significantly increase solubility[5][6]. It is crucial to determine the tolerance of the experimental system to the chosen co-solvent.
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with guest molecules, enhancing their apparent solubility[6][7].
-
pH Adjustment: For parenteral formulations, adjusting the pH of the vehicle to a more acidic range where the pyridine nitrogen is protonated can be a viable strategy[5].
Workflow for Solubility Determination
Caption: Workflow for pH-dependent solubility determination.
Stability Profile: A Forced Degradation Study
The imidazolidine-2,4-dione ring can be susceptible to hydrolysis under both acidic and basic conditions, and the C5 position may be prone to oxidation[8]. A forced degradation study is essential to identify potential degradation pathways and develop a stability-indicating analytical method.
Experimental Protocol: Forced Degradation
This protocol exposes the compound to a variety of stress conditions to accelerate its degradation.
Materials:
-
5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione stock solution (e.g., in methanol or acetonitrile)
-
1M HCl
-
1M NaOH
-
30% Hydrogen Peroxide (H₂O₂)
-
Calibrated oven
-
Photostability chamber
-
HPLC-UV/MS system
Procedure:
-
Sample Preparation: For each condition, prepare a solution of the compound at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the stock solution with 1M HCl and heat at 60-80°C.
-
Base Hydrolysis: Mix the stock solution with 1M NaOH and keep at room temperature. The hydantoin ring is often readily cleaved by bases[8].
-
Oxidative Degradation: Treat the stock solution with 30% H₂O₂ at room temperature.
-
Thermal Degradation: Store a solid sample and a solution of the compound in a calibrated oven at an elevated temperature (e.g., 80°C).
-
Photostability: Expose a solid sample and a solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples by HPLC-UV to determine the percentage of the parent compound remaining and the formation of degradation products. An HPLC-MS system can be used to identify the mass of the degradants.
Data Presentation
Summarize the degradation data to provide a clear overview of the compound's stability.
Table 3: Forced Degradation of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione
| Stress Condition | Time (hours) | % Parent Remaining | % Degradation | Major Degradants (m/z) |
| 1M HCl, 80°C | 24 | |||
| 1M NaOH, RT | 8 | |||
| 30% H₂O₂, RT | 24 | |||
| Thermal (Solid), 80°C | 48 | |||
| Photolytic | 24 |
Potential Degradation Pathways
Based on the chemistry of the imidazolidine-2,4-dione ring, two primary degradation pathways are anticipated[8]:
-
Hydrolytic Cleavage: Both acid and base can catalyze the hydrolysis of the amide bonds in the hydantoin ring, leading to the formation of a hydantoic acid derivative.
-
Oxidation: The C5 position of the hydantoin ring is a potential site for oxidation, which could lead to the formation of a 5-hydroxy derivative[8].
Workflow for Forced Degradation Study
Caption: Workflow for the forced degradation study.
Conclusion and Future Directions
This guide outlines the essential first steps in characterizing the solubility and stability of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione. The data generated from these studies will be critical for guiding formulation development, selecting appropriate storage conditions, and ensuring the quality and reliability of future preclinical and clinical studies. Should the compound exhibit poor solubility or stability, the formulation strategies discussed herein, such as the use of co-solvents, cyclodextrins, or solid dispersions, can provide pathways to overcome these liabilities[6][9][10].
References
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Benchchem. (n.d.). Stability of the imidazolidine-2,4-dione ring under various reaction conditions. Retrieved from Benchchem Technical Support.[8]
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Benchchem. (n.d.). Overcoming Poor Solubility of Pyridine Derivatives in Aqueous Media. Retrieved from Benchchem Technical Support.[5]
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Cheng, X., Sun, S., Zhang, H., Dong, W., Liu, G., Wang, R., & Xu, W. (2011). Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. Asian Journal of Chemistry, 23(9), 4114-4116.[11]
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Anonymous. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.[6]
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World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from World Pharma Today.[7]
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Ritika, Harikumar, S. L., & Aggarwal, G. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 914-923.[9]
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Smit, B., Radojevic, I., Stanic, P. B., Asanin, D., Vasic, M., & Stankovic, J. S. K. (2022). Synthesis of series of different imidazolidine-2,4-dione derivatives and evaluation of their antimicrobial potential. Orig. Sci. Pap., 44, 57–74.[2][12][13]
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Cheméo. (n.d.). Chemical Properties of 2,4-Imidazolidinedione, 5-methyl- (CAS 616-03-5). Retrieved from Cheméo.[14]
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Anonymous. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI.[10]
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Echemi. (n.d.). 5-Methyl-5-pyridin-4-yl-imidazolidine-2,4-dione Safety Data Sheets. Retrieved from Echemi.com.[1]
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Hatem, K. J., & Mohamned, M. N. (2022). Synthesis of imidazolidine 2,4 – dione derivatives. ScienceScholar.[15]
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Luis, J. A. S., Barbosa Filho, J. M., Lira, B. F., Medeiros, I. A., de Morais, L. C. S. L., dos Santos, A. F., de Oliveira, C. S., & de Athayde-Filho, P. F. (2010). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 15(1), 128-137.[3][16][17]
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PubChem. (n.d.). 5-(5-Methyl-2-pyridinyl)imidazolidine-2,4-dione. Retrieved from PubChem.[18]
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PubChem. (n.d.). (5S)-5-methyl-5-phenylimidazolidine-2,4-dione. Retrieved from PubChem.[19]
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Methodological & Application
Synthesis Protocol for 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione: A Detailed Application Note for Researchers
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide provides a detailed protocol for the synthesis of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione, a hydantoin derivative of significant interest in medicinal chemistry and drug development. The described methodology is centered around the robust and efficient Bucherer-Bergs reaction, a classic one-pot, multicomponent synthesis. This document offers in-depth technical guidance, explains the causality behind experimental choices, and provides a framework for the successful synthesis and characterization of the target compound. It is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Significance of the Hydantoin Scaffold
Imidazolidine-2,4-dione, commonly known as hydantoin, and its derivatives represent a critical class of heterocyclic compounds in pharmaceutical sciences.[1][2][3][4] The hydantoin scaffold is a privileged structure, forming the core of numerous clinically significant drugs with a wide spectrum of biological activities, including anticonvulsant, antiarrhythmic, and antidiabetic properties.[1][3][5] The versatility of the hydantoin ring allows for substitutions at the C-5 position, enabling the modulation of its pharmacological and physicochemical properties. This makes the development of efficient synthetic routes to novel hydantoin derivatives a key focus in medicinal chemistry.[6][7][8]
5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione, the subject of this protocol, incorporates a pyridine ring, a common feature in many bioactive molecules, suggesting its potential for further investigation in drug discovery programs. A previously documented synthesis of this compound serves as a foundational reference for this guide.[9]
The Bucherer-Bergs Reaction: A Cornerstone of Hydantoin Synthesis
The Bucherer-Bergs reaction is a powerful and widely employed method for the one-pot synthesis of 5-substituted and 5,5-disubstituted hydantoins from aldehydes or ketones.[2][10][11][12][13][14][15] This multicomponent reaction utilizes a carbonyl compound, a cyanide source (typically potassium or sodium cyanide), and ammonium carbonate.[11][12][16] The operational simplicity, ready availability of starting materials, and generally good yields make it an attractive and economical approach for generating diverse hydantoin libraries.[2][11]
Reaction Mechanism
The mechanism of the Bucherer-Bergs reaction is a well-established sequence of chemical transformations. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues.
The key steps are as follows:
-
Formation of an Imine: The ketone (4-acetylpyridine) reacts with ammonia (from the dissociation of ammonium carbonate) to form an imine.
-
Formation of an α-aminonitrile: The imine is then attacked by the cyanide ion to yield an α-aminonitrile. This intermediate is a critical juncture in the reaction pathway.[11][13]
-
Reaction with Carbon Dioxide: The α-aminonitrile reacts with carbon dioxide (also from the dissociation of ammonium carbonate) to form a carbamic acid derivative.
-
Cyclization and Rearrangement: The carbamic acid derivative undergoes an intramolecular cyclization, followed by rearrangement, to yield the final hydantoin product.[15]
Below is a diagram illustrating the proposed reaction mechanism.
Caption: Proposed mechanism of the Bucherer-Bergs reaction.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione.
Materials and Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity | Moles |
| 4-Acetylpyridine | C₇H₇NO | 121.14 | 12.11 g | 0.1 |
| Potassium Cyanide | KCN | 65.12 | 7.81 g | 0.12 |
| Ammonium Carbonate | (NH₄)₂CO₃ | 96.09 | 28.83 g | 0.3 |
| Ethanol | C₂H₅OH | 46.07 | 100 mL | - |
| Water | H₂O | 18.02 | 100 mL | - |
| Hydrochloric Acid (conc.) | HCl | 36.46 | As needed | - |
Safety Precaution: Potassium cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. In case of contact, seek immediate medical attention.
Reaction Setup and Procedure
The following diagram outlines the key steps in the experimental workflow.
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Instructions:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 12.11 g (0.1 mol) of 4-acetylpyridine in a mixture of 100 mL of ethanol and 100 mL of water.
-
Addition of Reagents: To the stirred solution, carefully add 7.81 g (0.12 mol) of potassium cyanide followed by 28.83 g (0.3 mol) of ammonium carbonate.
-
Reaction: Heat the reaction mixture to 60-70°C in a water bath with continuous stirring. The reaction is typically allowed to proceed for several hours (e.g., 4-8 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Acidification and Precipitation: In a well-ventilated fume hood, carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 6. The product will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold water.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to obtain the pure 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione.
-
Drying: Dry the purified product in a vacuum oven.
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, such as:
-
Melting Point: Compare the observed melting point with the literature value.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O and N-H stretches of the hydantoin ring).
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
A previous synthesis of a related compound, 3-amino-5-methyl-5-(4-pyridyl)hydantoin, utilized the target molecule of this protocol as a starting material and characterized it, providing a reference for analytical data.[9]
Discussion and Key Considerations
-
Choice of Solvent: A mixture of ethanol and water is commonly used to ensure the solubility of both the organic ketone and the inorganic salts.[11]
-
Temperature Control: Maintaining the reaction temperature between 60-70°C is crucial. Higher temperatures may lead to the decomposition of ammonium carbonate and undesired side reactions.
-
Stoichiometry: A slight excess of potassium cyanide and a larger excess of ammonium carbonate are typically used to drive the reaction to completion.
-
pH Adjustment: The acidification step is critical for the precipitation of the hydantoin product, which is generally less soluble in acidic to neutral aqueous media. Careful and slow addition of acid is recommended to control the effervescence from the decomposition of excess carbonate.
-
Crystallization: The final product is often a crystalline solid, and its isolation and purification are typically straightforward through crystallization.[11]
Conclusion
The Bucherer-Bergs reaction provides a reliable and efficient method for the synthesis of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione. This application note offers a detailed and practical guide for researchers, grounded in established chemical principles. By following this protocol and considering the key experimental parameters, scientists can successfully synthesize this valuable heterocyclic compound for further exploration in various fields of chemical and pharmaceutical research.
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Arkivoc. (n.d.). Evaluating the one-pot synthesis of hydantoins. Retrieved from [Link][6]
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Concellon, J. M., et al. (2008). Facile one-pot synthesis of 5-substituted hydantoins. Organic & Biomolecular Chemistry, 6(1), 134-138. Retrieved from [Link][10]
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Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. Retrieved from [Link][11][13]
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Concellon, J. M., et al. (2008). Facile one-pot synthesis of 5-substituted hydantoins Electronic Supplementary Information. RSC Publishing. Retrieved from [Link][17]
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Shivachev, B., et al. (2009). 3-Amino-5-methyl-5-(4-pyridyl)hydantoin. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o953. Retrieved from [Link][9][18]
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-
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-
Saeedi, M., & Ghafouri, H. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Journal of Chemical Reviews, 3(2), 105-112. Retrieved from [Link][1]
-
Cheng, X. C., et al. (2009). Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. Latin American Journal of Pharmacy, 28(5), 726-730. Retrieved from [Link][5]
-
Semantic Scholar. (n.d.). THE BIOLOGICAL ACTIVITY OF 5, 5'-IMIDAZOLIDINE-2,4-DIONE DERIVATIVES. Retrieved from [Link][7]
-
MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Retrieved from [Link][2]
-
Muhubhupathi, G., et al. (2025). Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. Asian Journal of Research in Chemistry, 18(1), 41-41. Retrieved from [Link][3]
-
Smit, B., et al. (2022). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Kragujevac Journal of Science, (44), 57-74. Retrieved from [Link][8]
-
Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. Retrieved from [Link][13]
-
Bakalova, A., et al. (2015). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. Molecules, 20(11), 20623-20636. Retrieved from [Link][20]
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Abdulrahman, L. K., et al. (2013). THE BIOLOGICAL ACTIVITY OF 5, 5'-IMIDAZOLIDINE-2,4-DIONE DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 4), 494-504. Retrieved from [Link][4]
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The Bucherer-Bergs Reaction for Pyridyl Ketones: A Comprehensive Guide for Synthetic and Medicinal Chemists
Introduction: Unlocking Privileged Scaffolds in Drug Discovery
The hydantoin moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with diverse biological activities, including anticonvulsant, antiarrhythmic, and anticancer properties.[1][2][3] The Bucherer-Bergs reaction, a classic multicomponent reaction, offers a straightforward and efficient pathway to 5,5-disubstituted hydantoins from readily available ketones.[4][5][6] This application note provides an in-depth guide for researchers on the application of the Bucherer-Bergs reaction to pyridyl ketones, leading to the synthesis of pyridyl-substituted hydantoins—a class of compounds with significant potential in drug development due to the versatile role of the pyridine ring in modulating physicochemical properties and target interactions.
This guide is structured to provide not only detailed experimental protocols but also the underlying mechanistic principles and practical insights to empower researchers to successfully synthesize and troubleshoot the preparation of these valuable heterocyclic compounds.
Mechanistic Insights: A Stepwise Journey to the Hydantoin Ring
The Bucherer-Bergs reaction is a one-pot synthesis that elegantly combines a ketone, a cyanide source (typically potassium or sodium cyanide), and an ammonium source (usually ammonium carbonate) to construct the hydantoin ring.[5][7] The generally accepted mechanism proceeds through the following key steps when applied to a pyridyl ketone:
-
In Situ Formation of Reagents: Ammonium carbonate in the reaction medium exists in equilibrium with ammonia (NH₃) and carbon dioxide (CO₂), which are the active reagents in the subsequent steps.
-
Cyanohydrin Formation: The carbonyl carbon of the pyridyl ketone undergoes nucleophilic attack by the cyanide ion to form a pyridyl-substituted cyanohydrin intermediate.
-
Aminonitrile Formation: The hydroxyl group of the cyanohydrin is then displaced by ammonia via an SN2-type reaction to yield the corresponding α-aminonitrile.[5]
-
Carbamic Acid Formation: The amino group of the aminonitrile attacks a molecule of carbon dioxide, forming a cyano-carbamic acid derivative.
-
Intramolecular Cyclization and Rearrangement: The carbamic acid undergoes an intramolecular cyclization to form a 5-imino-oxazolidin-2-one intermediate. This is followed by a rearrangement, potentially through an isocyanate intermediate, to yield the final, more stable 5-(pyridyl)-substituted hydantoin.[5][8]
Visualizing the Pathway: The Bucherer-Bergs Reaction Mechanism
Caption: Reaction mechanism of the Bucherer-Bergs synthesis of pyridyl-substituted hydantoins.
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed protocol for the synthesis of 5-alkyl-5-(2-pyridyl)hydantoins, adapted from established literature procedures.[9] This protocol can be modified for other pyridyl ketone isomers and derivatives.
Materials and Reagents
-
Pyridyl ketone (e.g., 2-acetylpyridine)
-
Potassium cyanide (KCN) or Sodium cyanide (NaCN) (Caution: Highly Toxic!)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl) for acidification
-
Sodium bisulfite (for purification of pyridinemethanals, if applicable)[9]
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Fume hood (Essential for handling cyanides)
General Procedure for 5-Alkyl-5-(2-pyridyl)hydantoin Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the pyridyl ketone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0 eq).
-
Solvent Addition: Add a 1:1 mixture of ethanol and water to the flask. The volume should be sufficient to dissolve the reactants upon heating.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100°C) with vigorous stirring. The reaction time can vary from several hours to overnight, depending on the reactivity of the pyridyl ketone. For some less reactive ketones, heating in a sealed vessel at higher temperatures (e.g., 110°C) may be necessary to improve yields.[4][6]
-
Work-up and Isolation:
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Carefully acidify the reaction mixture with concentrated hydrochloric acid in a fume hood to a pH of approximately 6. This will precipitate the crude hydantoin product. (Caution: Acidification of cyanide-containing solutions will generate toxic HCN gas. This step must be performed in a well-ventilated fume hood.)
-
Collect the precipitate by vacuum filtration and wash it with cold water.
-
-
Purification: The crude hydantoin can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
Data Summary: Representative Pyridyl Ketones and Hydantoins
| Pyridyl Ketone | Hydantoin Product | Reported Melting Point (°C) |
| 2-Acetylpyridine | 5-Methyl-5-(2-pyridyl)hydantoin | 233.0-233.5 (dec.)[9] |
| 3-Acetylpyridine | 5-Methyl-5-(3-pyridyl)hydantoin | 228-230[9] |
| 4-Acetylpyridine | 5-Methyl-5-(4-pyridyl)hydantoin | Not reported in this source |
| 2,2'-Dipyridyl ketone | 5,5-Di(2-pyridyl)hydantoin | Not reported in this source |
Note: The synthesis of various alkyl 2-pyridyl ketones can be achieved through the reaction of 2-cyanopyridine with the appropriate Grignard reagent.[9]
Troubleshooting and Considerations for Pyridyl Substrates
While the Bucherer-Bergs reaction is robust, the presence of the basic pyridine ring can introduce specific challenges:
-
Solubility Issues: Pyridyl ketones and the resulting hydantoins may have different solubility profiles compared to their phenyl analogues. The use of co-solvents like ethanol or propylene glycol can be beneficial.[4] For highly nonpolar substrates, a biphasic reaction mixture in a continuous flow setup has been shown to be effective.[10]
-
Reaction Rate: The electron-withdrawing nature of the pyridine ring can influence the reactivity of the carbonyl group. Reaction times may need to be extended, or higher temperatures may be required to drive the reaction to completion.[4]
-
Side Reactions: The basicity of the pyridine nitrogen could potentially lead to side reactions under the reaction conditions. Careful control of pH during work-up is crucial.
-
Diastereoisomer Formation: For pyridyl ketones with a chiral center in the alkyl group, the formation of diastereomeric hydantoins is possible. These may have different physical properties, such as melting points and solubilities, and may require chromatographic separation.[9]
Modern Approaches and Modifications
To address some of the limitations of the classical Bucherer-Bergs reaction, several modifications have been developed:
-
Microwave Irradiation: The use of microwave heating can significantly reduce reaction times and improve yields.
-
Ultrasonication: Sonication has been reported to accelerate the formation of hydantoins.[3][6]
-
Flow Chemistry: Continuous flow reactors offer advantages in terms of safety (handling of cyanide), scalability, and improved control over reaction parameters, especially for biphasic reactions.[10]
-
Hoyer Modification: Performing the reaction under an atmosphere of carbon dioxide at elevated pressure can lead to improved yields in some cases.[3]
Conclusion: A Versatile Tool for Heterocyclic Synthesis
The Bucherer-Bergs reaction remains a highly relevant and practical method for the synthesis of pyridyl-substituted hydantoins. Its operational simplicity, use of readily available starting materials, and tolerance of the pyridine moiety make it an invaluable tool for medicinal chemists and researchers in drug discovery. By understanding the reaction mechanism and considering the specific properties of pyridyl substrates, researchers can effectively utilize this reaction to generate novel and diverse libraries of hydantoin-based compounds for biological screening.
References
-
Kalník, M., Gabko, P., Bella, M., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link][1][2][4][6]
-
Kalník, M., Gabko, P., Bella, M., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]
-
MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. In Encyclopedia. [Link]
-
Peer review of "The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity". (2021). Molecules. [Link]
-
MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia. [Link]
-
Henze, H. R., & Knowles, M. B. (1952). SYNTHESIS OF 5-(PYRIDYL-SUBSTITUTED)HYDANTOINS. Journal of the American Chemical Society, 74(5), 1184–1186. [Link]
-
Wikipedia. (n.d.). Bucherer–Bergs reaction. In Wikipedia. Retrieved from [Link]
-
Henze, H. R., & Knowles, M. B. (1952). SYNTHESIS OF 5-(PYRIDYL-SUBSTITUTED)HYDANTOINS. Journal of the American Chemical Society, 74(5), 1184–1186. [Link]
-
Kalník, M., Gabko, P., Bella, M., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PMC, NIH. [Link]
- Name Reactions in Organic Synthesis. (n.d.). Bucherer-Bergs Reaction.
-
Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. [Link]
-
Scite.ai. (2016). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Hydantoin synthesis. [Link]
-
Synthesis and Characterization of Amino Acid-Derived Hydantoins. (2021). Malaysian Journal of Chemistry. [Link]
-
Monteiro, J. L., Pieber, B., Corrêa, A. G., & Kappe, C. O. (2015). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Synlett, 27(01), 80-82. [Link]
Sources
- 1. [PDF] The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity | Semantic Scholar [semanticscholar.org]
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- 3. encyclopedia.pub [encyclopedia.pub]
- 4. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - ProQuest [proquest.com]
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- 6. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
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- 10. researchgate.net [researchgate.net]
Application Note: A Robust HPLC Purification Strategy for 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione
Introduction
5,5-disubstituted imidazolidine-2,4-diones, commonly known as hydantoins, represent a critical scaffold in medicinal chemistry, forming the core of various therapeutic agents with anticonvulsant and antiarrhythmic properties.[1] The compound 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione is of significant interest due to its hybrid structure, combining the biologically active hydantoin moiety with a basic pyridine ring. The purification of this molecule from synthetic reaction mixtures presents a distinct set of challenges, including its moderate polarity, the basicity of the pyridine nitrogen, and the presence of a stereocenter at the C5 position.
This application note provides a comprehensive guide to developing a robust purification method for 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). We will detail two distinct protocols:
-
Protocol A: Achiral Purification for isolating the compound from process-related impurities.
-
Protocol B: Chiral Separation for resolving its constituent enantiomers, a critical step for pharmacological and toxicological assessment in drug development.[2]
The methodologies herein are designed to be both effective and adaptable, providing researchers with the rationale to modify and optimize the protocols for their specific applications, including scalability for preparative separations.[3]
Analyte Properties and Chromatographic Considerations
A successful purification strategy begins with a thorough understanding of the analyte's physicochemical properties.
| Property | Value / Characteristic | Implication for HPLC Method Development |
| Molecular Formula | C₉H₉N₃O₂ | --- |
| Molecular Weight | 191.19 g/mol [4] | Influences mass spectrometry detection parameters. |
| Structure | Imidazolidine-2,4-dione (hydantoin) core with methyl and pyridin-4-yl substituents at C5. | The pyridine ring introduces basicity (pKa ~5-6), requiring mobile phase modifiers to ensure good peak shape.[5] The hydantoin ring is polar. |
| Polarity | Moderately polar, hydrophilic. | Suitable for Reversed-Phase (RP-HPLC) with aqueous/organic mobile phases. HILIC or mixed-mode chromatography could be viable alternatives.[5][6] |
| Chirality | Contains a quaternary stereocenter at the C5 position. | The compound exists as a racemic mixture of two enantiomers. A specific Chiral Stationary Phase (CSP) is required for their separation.[7] |
| UV Absorbance | Expected strong absorbance due to the pyridine and dione chromophores. | UV detection is highly suitable. A wavelength of ~254 nm or ~270 nm is a good starting point.[6][8] |
Causality Behind Methodological Choices:
The presence of the basic pyridine moiety is the most critical factor for achiral RP-HPLC. Without a mobile phase additive, the nitrogen atom can interact strongly with residual acidic silanols on the silica-based stationary phase, leading to severe peak tailing and poor resolution. The addition of an acid (e.g., formic acid or trifluoroacetic acid) protonates the pyridine, minimizing these secondary interactions and resulting in sharp, symmetrical peaks.[5] For mass spectrometry (MS) compatibility, formic acid is the preferred modifier.[3]
For chiral separations, the selection of the stationary phase is paramount, as enantiomers have identical physical properties in an achiral environment.[7] Polysaccharide-based CSPs are highly effective for resolving a wide range of chiral compounds, including hydantoin derivatives, through the formation of transient diastereomeric complexes.[7][9]
Overall Purification Workflow
The following diagram outlines the logical flow of the purification process, from the initial crude sample to the final, validated pure compound(s).
Caption: Logical workflow for the HPLC purification of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione.
Protocol A: Achiral Preparative Purification
This protocol is designed for the efficient removal of synthetic byproducts and starting materials to yield the target compound with high purity.
Equipment and Materials
-
Preparative HPLC system with gradient capability
-
UV-Vis Detector
-
Fraction Collector
-
Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm for analytical scouting; 150 x 21.2 mm, 5 µm for preparative scale)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Formic Acid (FA), MS-grade
-
Crude 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione
-
Syringe filters (0.22 µm or 0.45 µm)
Reagent Preparation
-
Mobile Phase A (Aqueous): Water with 0.1% (v/v) Formic Acid.
-
Mobile Phase B (Organic): Acetonitrile with 0.1% (v/v) Formic Acid.
-
Sample Solvent: 50:50 (v/v) Acetonitrile/Water.
Sample Preparation
-
Accurately weigh the crude compound.
-
Dissolve the compound in the Sample Solvent to a concentration of approximately 5-10 mg/mL.
-
Vortex or sonicate until fully dissolved.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
HPLC Method
The following parameters should be used as a starting point and can be optimized based on the specific impurity profile of the crude material.
| Parameter | Condition |
| Column | C18, 150 x 21.2 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 20 mL/min |
| Detection | UV at 254 nm |
| Column Temp. | 30 °C |
| Injection Vol. | 500 - 2000 µL (dependent on concentration and column loading) |
| Gradient | See Table below |
Gradient Timetable:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 2.0 | 5 |
| 15.0 | 95 |
| 18.0 | 95 |
| 18.1 | 5 |
| 22.0 | 5 |
Protocol Steps & Expected Results
-
Equilibrate the column with 5% Mobile Phase B for at least 10 column volumes.
-
Inject a small analytical amount (5-10 µL) to determine the retention time of the target compound.
-
Perform the preparative injection of the filtered sample.
-
Monitor the chromatogram and collect the fraction(s) corresponding to the main peak of the target compound.
-
Analyze a small aliquot of the collected fraction(s) using the analytical scouting method to confirm purity.
-
Combine the pure fractions and remove the solvent under reduced pressure (e.g., rotary evaporation) to obtain the purified product.
Protocol B: Chiral Separation of Enantiomers
This protocol focuses on the resolution of the racemic mixture into its individual (R) and (S) enantiomers using a chiral stationary phase.
Equipment and Materials
-
Analytical HPLC system with isocratic capability
-
UV-Vis Detector
-
Chiral Stationary Phase (CSP) column (e.g., Amylose or Cellulose-based, such as Chiralpak® series, 250 x 4.6 mm, 5 µm)
-
HPLC-grade n-Hexane
-
HPLC-grade 2-Propanol (IPA) or Ethanol (EtOH)
Reagent Preparation
-
Mobile Phase: A mixture of n-Hexane and an alcohol modifier (e.g., 90:10 v/v n-Hexane/IPA). The optimal ratio must be determined empirically.[9]
Sample Preparation
-
Dissolve the purified racemic compound from Protocol A in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter.
HPLC Method
Chiral separations are highly sensitive to the mobile phase composition and column type. The following is a representative starting point.
| Parameter | Condition |
| Column | Polysaccharide-based CSP (e.g., Amylose-SA) |
| Mobile Phase | 90:10 (v/v) n-Hexane / 2-Propanol (Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temp. | 25 °C |
| Injection Vol. | 5-10 µL |
Protocol Steps & Expected Results
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the filtered sample.
-
If successful, the chromatogram will show two well-resolved peaks corresponding to the two enantiomers. The degree of separation is measured by the resolution factor (Rs). A baseline separation (Rs ≥ 1.5) is ideal.
-
The method can be optimized by adjusting the ratio of hexane to alcohol. Increasing the alcohol content generally decreases retention time but may also reduce resolution.
-
This analytical method can be scaled to a semi-preparative or preparative scale by using a larger dimension column and adjusting the flow rate accordingly.
References
-
SIELC Technologies. (n.d.). Pyridine. Retrieved from [Link]
-
Al-Shahrani, H., Al-Ghamdi, K., Al-Qahtani, S. D., & El-Azazy, M. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports. Published online 2026 Jan 12. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 4-Acetylpyridine on Newcrom R1 HPLC column. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
- Patel, R. B., Patel, M. R., & Patel, B. G. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology.
-
Šmit, B., et al. (2018). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Semantic Scholar. Retrieved from [Link]
-
Hatem, K. J., & Mohammed, M. N. (2022). Synthesis of imidazolidine 2,4 – dione derivatives. ScienceScholar. Retrieved from [Link]
-
Perak, L., et al. (2022). Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases. Molecules. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Gay, M. L., & LaCourse, W. R. (1994). HPLC purification and separation of 5,5'-substituted-2,4-imidazolidinedithiones. Journal of Chromatography A. Retrieved from [Link]
-
Navarrete-Vazquez, G., et al. (2010). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules. Retrieved from [Link]
-
Starlabs. (n.d.). 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione, 95% Purity. Retrieved from [Link]
-
Patel, K., & Talele, T. T. (2019). Chiral Separations by High-Performance Liquid Chromatography. ResearchGate. Retrieved from [Link]
Sources
- 1. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. Separation of 4-Acetylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. calpaclab.com [calpaclab.com]
- 5. helixchrom.com [helixchrom.com]
- 6. Pyridine | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Note: High-Throughput Screening Using 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione
Introduction: The Imidazolidine-2,4-dione Scaffold in Modern Drug Discovery
The imidazolidine-2,4-dione, commonly known as the hydantoin scaffold, is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2][3][4] Its derivatives have demonstrated a wide spectrum of biological activities, including anticonvulsant, antimicrobial, antiviral, and antitumor effects.[1][5][6] The compound 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione represents a specific embodiment of this versatile scaffold, incorporating a pyridine ring that can significantly influence its pharmacological profile through hydrogen bonding and aromatic interactions.
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify "hits" that modulate a specific biological target.[7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione and similar hydantoin derivatives in HTS campaigns. We will delve into both biochemical and cell-based screening protocols, emphasizing the scientific rationale behind experimental design and the principles of robust assay development.[8][9][10]
PART 1: Biochemical Screening Protocol — A Case Study in Kinase Inhibition
Biochemical assays are fundamental in HTS, allowing for the direct measurement of a compound's effect on a purified biological target, such as an enzyme.[8][11] Kinases are a prominent class of enzymes targeted in drug discovery, and this protocol outlines a generic, adaptable framework for screening 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione as a potential kinase inhibitor.
Principle of the Assay
This protocol utilizes a luminescence-based kinase assay that quantifies ATP consumption during the phosphorylation reaction. As the kinase transfers phosphate from ATP to its substrate, the remaining ATP is measured by a luciferase/luciferin system. A decrease in luminescence indicates kinase activity, while inhibition of the kinase by a compound like 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione results in a higher luminescent signal.[12]
Experimental Workflow Diagram
Caption: Biochemical HTS workflow for kinase inhibition.
Detailed Protocol
This protocol is designed for a 384-well plate format.
Reagents and Materials:
-
5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione (or compound library) dissolved in 100% DMSO.
-
Kinase of interest.
-
Kinase substrate (peptide or protein).
-
Kinase assay buffer.
-
ATP.
-
Luminescence-based ATP detection kit.
-
White, solid-bottom 384-well assay plates.
-
Acoustic liquid handler or pintool for compound dispensing.
-
Multichannel pipette or automated liquid dispenser.
-
Plate reader with luminescence detection capabilities.
Step-by-Step Procedure:
-
Compound Plating:
-
Dispense 50 nL of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione stock solution (e.g., at 2 mM in DMSO) into the appropriate wells of the 384-well assay plate. This will result in a final assay concentration of 10 µM in a 10 µL reaction volume.
-
For controls, dispense 50 nL of DMSO into the maximum activity (0% inhibition) and minimum activity (100% inhibition) wells.
-
-
Enzyme Addition:
-
Prepare a solution of the kinase in assay buffer.
-
Dispense 5 µL of the kinase solution into each well containing the test compound and the maximum activity control wells.
-
Dispense 5 µL of assay buffer without the kinase into the minimum activity control wells.
-
Briefly centrifuge the plate to ensure all components are at the bottom of the wells.
-
-
Reaction Initiation:
-
Prepare a 2X ATP/substrate solution in assay buffer.
-
Add 5 µL of the ATP/substrate solution to all wells to start the reaction.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add 10 µL of the ATP detection reagent to all wells. This reagent contains luciferase and luciferin, which will produce a luminescent signal proportional to the amount of ATP remaining.[13]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13]
-
Read the luminescence on a compatible plate reader.
-
PART 2: Cell-Based Screening Protocol — Assessing Cytotoxicity
Cell-based assays provide a more biologically relevant context for evaluating compound activity by measuring responses within a living cell.[9][14][15][16] Cytotoxicity is a critical parameter to assess early in drug discovery, and this protocol describes a common method using a luminescence-based cell viability assay.
Principle of the Assay
This protocol employs a commercially available reagent that measures the amount of ATP present in cell culture, which is an indicator of metabolically active, viable cells.[13][17] A decrease in ATP levels, and thus a decrease in the luminescent signal, is indicative of compound-induced cytotoxicity. This "add-mix-measure" format is highly amenable to HTS.[13]
Experimental Workflow Diagram
Caption: Cell-based HTS workflow for cytotoxicity screening.
Detailed Protocol
This protocol is designed for a 384-well plate format.
Reagents and Materials:
-
5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione (or compound library) dissolved in 100% DMSO.
-
Mammalian cell line of interest (e.g., HeLa, A549).
-
Complete cell culture medium.
-
Luminescence-based cell viability assay kit (e.g., CellTiter-Glo®).[13]
-
White, clear-bottom 384-well tissue culture-treated plates.
-
Acoustic liquid handler or pintool for compound dispensing.
-
Multichannel pipette or automated liquid dispenser.
-
Plate reader with luminescence detection capabilities.
Step-by-Step Procedure:
-
Cell Seeding:
-
Harvest and count cells, then dilute to the desired seeding density in complete culture medium.
-
Dispense 40 µL of the cell suspension into each well of the 384-well plate.
-
Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.
-
-
Compound Addition:
-
The following day, add 100 nL of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione stock solution or other library compounds to the appropriate wells.
-
Include wells treated with DMSO only as a negative control (100% viability) and wells with a known cytotoxic agent as a positive control.
-
-
Incubation:
-
Return the plates to the incubator and incubate for a period of 48 to 72 hours.
-
-
Viability Measurement:
-
Equilibrate the plates and the cell viability reagent to room temperature.
-
Add 20 µL of the cell viability reagent to each well.[13]
-
Place the plates on an orbital shaker for 2 minutes to induce cell lysis and mix the contents.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13][17]
-
Read the luminescence on a plate reader.
-
PART 3: Data Analysis and Quality Control
Assay Quality Metrics
The robustness of an HTS assay is paramount for reliable hit identification.[18] The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[19][20][21]
Z'-Factor Calculation: The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:
Z' = 1 - (3σp + 3σn) / |μp - μn|
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | A large separation between the means of the positive and negative controls with small data variation.[20][22] |
| 0 to 0.5 | Acceptable | The assay can be used for screening, but may require further optimization.[20] |
| < 0 | Unacceptable | The assay is not suitable for HTS.[20] |
A consistent Z'-factor greater than 0.5 is generally required before proceeding with a full HTS campaign.[22]
Hit Identification
A common method for identifying "hits" from a primary screen is to use a statistical cutoff based on the mean and standard deviation of the sample population. For example, a compound that produces a signal greater than three standard deviations from the mean of the negative controls could be considered a hit.
PART 4: Hypothetical Signaling Pathway and Compound Interaction
To illustrate the potential mechanism of action of a hypothetical hit from the imidazolidine-2,4-dione class, the following diagram depicts a generic kinase signaling pathway.
Caption: Inhibition of a kinase cascade by the test compound.
In this hypothetical scenario, 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione acts as an inhibitor of "Kinase A," thereby blocking the downstream signaling cascade that leads to a specific cellular response. This provides a testable hypothesis for follow-up mechanism-of-action studies.
References
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Application Notes: Cell-Based Assay Protocols for Imidazolidine-2,4-dione Derivatives
Introduction: The Versatility of the Imidazolidine-2,4-dione Scaffold
The imidazolidine-2,4-dione, or hydantoin, scaffold is a cornerstone in medicinal chemistry, giving rise to a diverse array of therapeutic agents. Its rigid, heterocyclic structure provides an excellent framework for presenting pharmacophoric features in a defined three-dimensional space. This versatility has led to the development of drugs targeting a wide range of biological pathways, from ion channels to nuclear receptors and protein kinases.[1][2][3] Notable examples include Phenytoin, an anti-epileptic drug that modulates neuronal voltage-gated sodium channels, and Enzalutamide, a potent androgen receptor antagonist used in the treatment of prostate cancer.[4][5][6]
Given the broad and expanding therapeutic landscape of imidazolidine-2,4-dione derivatives, robust and relevant cell-based assays are critical for their discovery and development. This guide provides a strategic framework and detailed protocols for characterizing the cellular activity of novel derivatives, designed for researchers, scientists, and drug development professionals. Our approach emphasizes a tiered screening cascade, beginning with general cytotoxicity assessment and progressing to target-specific functional assays.
Strategic Workflow for Compound Evaluation
A logical, stepwise approach is essential for efficiently characterizing novel compounds. The workflow should begin with broad assessments of cell health before committing resources to more complex, target-specific assays. This ensures that observed activity in later-stage assays is not merely a consequence of general toxicity.
Caption: High-level workflow for screening imidazolidine-2,4-dione derivatives.
Protocol 1: Foundational Cytotoxicity Screening (MTT Assay)
Principle: Before assessing target-specific activity, it is crucial to determine the concentration range at which a compound exhibits general cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this purpose. In viable, metabolically active cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7][8] The amount of formazan produced, measured by absorbance, is directly proportional to the number of living cells.[9]
Materials
-
Cells: Appropriate cell line for the intended therapeutic area (e.g., MCF-7 for breast cancer, A549 for lung cancer).
-
Reagents: MTT solution (5 mg/mL in sterile PBS), Dimethyl sulfoxide (DMSO), complete cell culture medium, PBS.
-
Equipment: 96-well flat-bottom plates, multichannel pipette, microplate reader (570 nm absorbance), CO2 incubator.
Step-by-Step Methodology
-
Cell Seeding:
-
Trypsinize and count cells. Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Expert Insight: Seeding density is critical. Cells should be in the logarithmic growth phase and form a sub-confluent monolayer at the end of the incubation period to ensure sensitivity to cytotoxic effects.[9]
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[1][10]
-
-
Compound Treatment:
-
Prepare a serial dilution of the imidazolidine-2,4-dione derivatives in culture medium. A typical starting range is 0.1 µM to 100 µM.
-
Include a "vehicle control" (e.g., 0.5% DMSO in medium) and a "no-cell" blank control (medium only).
-
Carefully remove the old medium from the wells and add 100 µL of the compound dilutions (or controls) to the respective wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Formazan Solubilization & Measurement:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.[7]
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630-650 nm can be used to subtract background noise.[8]
-
Data Analysis and Trustworthiness
-
Calculation: Cell Viability (%) = [(OD_Treated - OD_Blank) / (OD_Vehicle - OD_Blank)] * 100.
-
Self-Validation: The vehicle control represents 100% viability, while the blank control corrects for background absorbance. A known cytotoxic agent (e.g., doxorubicin) should be included as a positive control to validate assay performance. The results allow for the determination of the IC50 (half-maximal inhibitory concentration) for cytotoxicity.
| Parameter | Recommended Value | Rationale |
| Cell Seeding Density | 5,000 - 10,000 cells/well | Ensures logarithmic growth phase during experiment. |
| Compound Concentration Range | 0.1 µM - 100 µM | Covers a broad range to determine cytotoxic IC50. |
| MTT Final Concentration | 0.5 mg/mL | Standard concentration for optimal signal.[8] |
| Incubation Time (MTT) | 2 - 4 hours | Sufficient time for formazan development without toxicity from the reagent itself.[11] |
| Absorbance Wavelength | 570 nm | Peak absorbance for solubilized formazan.[7] |
Protocol 2: Target-Specific Assay - Androgen Receptor (AR) Antagonism
Principle: Many imidazolidine-2,4-dione derivatives, such as Enzalutamide, function by antagonizing the androgen receptor (AR).[4][5] This assay quantifies a compound's ability to inhibit androgen-induced gene transcription. It utilizes an AR-positive prostate cancer cell line (e.g., LNCaP) stably transfected with a reporter gene (e.g., luciferase) under the control of an androgen-response element (ARE) promoter.[12][13] In the presence of an androgen (like DHT), the AR translocates to the nucleus, binds to the ARE, and drives luciferase expression. An antagonist will block this process, leading to a decrease in the luminescent signal.[14][15]
Caption: Androgen receptor signaling and antagonist mechanism of action.
Materials
-
Cells: LNCaP (or similar) cell line stably expressing an ARE-luciferase reporter construct.
-
Reagents: Dihydrotestosterone (DHT), positive control antagonist (e.g., Enzalutamide), test compounds, phenol red-free culture medium with charcoal-stripped serum, luciferase assay reagent (e.g., Bright-Glo™).
-
Equipment: White, opaque 96-well plates, luminometer, CO2 incubator.
Step-by-Step Methodology
-
Cell Seeding and Steroid Deprivation:
-
Culture cells in phenol red-free medium supplemented with charcoal-stripped serum for at least 48 hours prior to the assay. This minimizes background activation from hormones present in standard serum.
-
Seed 10,000 cells/well in 100 µL of the same medium into white, opaque 96-well plates. Incubate for 24 hours.
-
-
Compound and Agonist Treatment:
-
Prepare serial dilutions of test compounds and the positive control (Enzalutamide) in the steroid-free medium.
-
Prepare a solution of DHT at a concentration that gives ~80% of the maximal response (EC80), typically around 0.1-1 nM. This concentration ensures the assay is sensitive to competitive antagonists.
-
Add 50 µL of the compound dilutions to the wells.
-
Immediately add 50 µL of the DHT solution to all wells except the "no agonist" control.
-
Self-Validation Controls:
-
Vehicle Control: Cells + Vehicle + DHT (Represents 0% inhibition).
-
Positive Control: Cells + Enzalutamide + DHT (Represents max expected inhibition).
-
No Agonist Control: Cells + Vehicle (Defines baseline signal).
-
-
-
Incubation and Lysis:
-
Incubate the plate for 18-24 hours at 37°C, 5% CO2.
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add luciferase reagent to each well according to the manufacturer's protocol (this step typically combines cell lysis and substrate addition).
-
-
Signal Measurement:
-
Incubate for 5-10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure luminescence using a plate luminometer.
-
Data Analysis
-
Calculation: % Inhibition = [1 - (Luminescence_Sample - Luminescence_NoAgonist) / (Luminescence_Vehicle - Luminescence_NoAgonist)] * 100.
-
Plot % Inhibition versus compound concentration to determine the IC50 value. This assay format is highly adaptable for high-throughput screening.[16][17][18]
Protocol 3: Target-Specific Assay - EGFR Pathway Inhibition
Principle: Some imidazolidine-2,4-dione derivatives have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key tyrosine kinase in oncology.[19] EGFR activation triggers downstream signaling cascades, including the RAS/MAPK pathway, leading to the phosphorylation of ERK (Extracellular signal-Regulated Kinase).[20] This protocol measures a compound's ability to inhibit EGF-induced phosphorylation of ERK1/2 via Western blotting, providing direct evidence of target engagement in a cellular context.[21]
Materials
-
Cells: A431 (high EGFR expression) or A549 (NSCLC) cell lines.
-
Reagents: Human Epidermal Growth Factor (EGF), test compounds, RIPA lysis buffer with protease/phosphatase inhibitors, primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2), HRP-conjugated secondary antibody, ECL substrate.
-
Equipment: 6-well plates, cell scrapers, SDS-PAGE and Western blot equipment, chemiluminescence imaging system.
Step-by-Step Methodology
-
Cell Culture and Serum Starvation:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells by replacing the growth medium with serum-free medium for 12-24 hours. This crucial step reduces basal ERK phosphorylation, maximizing the signal-to-noise ratio upon EGF stimulation.[21]
-
-
Compound Pre-incubation and EGF Stimulation:
-
Pre-treat the starved cells with various concentrations of the test compound (or a known EGFR inhibitor like Gefitinib as a positive control) for 1-2 hours.
-
Stimulate the cells by adding EGF to a final concentration of 50-100 ng/mL for 10-15 minutes.
-
Controls: Include an "unstimulated" well (vehicle only) and a "stimulated" well (vehicle + EGF).
-
-
Cell Lysis and Protein Quantification:
-
Immediately place plates on ice, aspirate the medium, and wash once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microfuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel and perform electrophoresis.[22]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.[22]
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.[23]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Add ECL substrate and capture the chemiluminescent signal.[22]
-
-
Stripping and Re-probing (Trustworthiness Step):
-
To ensure observed changes are not due to unequal protein loading, the same membrane must be analyzed for total ERK levels.
-
Strip the membrane of the phospho-ERK antibodies using a mild stripping buffer.
-
Re-block and re-probe the membrane with an antibody against total-ERK1/2.[21]
-
Data Analysis
-
Use densitometry software to quantify the band intensity for both p-ERK and total-ERK.
-
Normalization: The p-ERK signal should be normalized to the corresponding total-ERK signal for each sample. This corrects for any variations in protein loading.[22][24]
-
Plot the normalized p-ERK signal against compound concentration to assess the dose-dependent inhibition of EGFR signaling.
Protocol 4: Target-Specific Assay - Voltage-Gated Sodium Channel (VGSC) Modulation
Principle: The archetypal hydantoin, Phenytoin, acts by blocking voltage-gated sodium channels.[25] This functional assay uses a membrane potential-sensitive dye to detect changes in cellular membrane potential. In this setup, cells expressing the target sodium channel (e.g., HEK-293 cells stably expressing NaV1.7) are depolarized using a channel activator (e.g., veratridine). An influx of Na+ ions causes depolarization, which is read as a change in fluorescence. A channel blocker, like a novel imidazolidine-2,4-dione derivative, will prevent this influx and inhibit the fluorescence change.[26][27][28]
Materials
-
Cells: HEK-293 cell line stably expressing the VGSC of interest (e.g., NaV1.7).
-
Reagents: Membrane potential-sensitive dye kit (e.g., a FRET-based system), channel activator (e.g., veratridine), positive control blocker (e.g., Tetrodotoxin or Phenytoin).
-
Equipment: Black-walled, clear-bottom 96- or 384-well plates, fluorescence plate reader with dual emission detection capabilities.
Step-by-Step Methodology
-
Cell Seeding:
-
Seed the stably transfected HEK-293 cells into black-walled, clear-bottom plates at a density that will yield a confluent monolayer on the day of the assay. Incubate for 24-48 hours.
-
-
Dye Loading:
-
Prepare the membrane potential dye solution according to the manufacturer's instructions.
-
Remove the culture medium and add the dye solution to the cells.
-
Incubate for 30-60 minutes at 37°C or room temperature, as recommended by the manufacturer, to allow the dye to load into the cell membrane.
-
-
Compound Incubation:
-
Prepare serial dilutions of the test compounds and controls (Phenytoin, vehicle) in the assay buffer provided with the kit.
-
Add the compounds to the wells and incubate for 15-30 minutes. This allows the compounds to bind to the channel before activation.
-
-
Signal Measurement and Channel Activation:
-
Place the plate in the fluorescence reader.
-
Set the reader to measure the fluorescence ratio at the appropriate wavelengths for the FRET-based dye.
-
Establish a baseline reading for 5-10 seconds.
-
Using the reader's injection system, add the channel activator (veratridine) to initiate depolarization.
-
Continue to record the fluorescence signal for 1-2 minutes to capture the full depolarization and any subsequent inhibition.
-
Data Analysis and Interpretation
-
Calculation: The change in fluorescence ratio (Emission 1 / Emission 2) is proportional to the change in membrane potential.
-
Normalization: The inhibitory effect of the compound is calculated relative to the signal from the "vehicle + activator" control (0% inhibition) and the "positive control blocker + activator" control (100% inhibition).
-
This high-throughput compatible method allows for rapid determination of IC50 values for novel VGSC modulators.[26][29]
Conclusion
The imidazolidine-2,4-dione scaffold remains a highly productive starting point for the development of new therapeutics. The successful characterization of novel derivatives depends on a systematic and logical screening approach. By first establishing a non-toxic concentration window with a general viability assay, researchers can then confidently employ a suite of target-specific functional assays to elucidate the mechanism of action. The protocols detailed herein for androgen receptor antagonism, EGFR pathway inhibition, and voltage-gated sodium channel modulation provide a robust framework for advancing promising compounds from initial hits to validated leads.
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Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. Bentham Open Archives.[Link]
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Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. National Institutes of Health, National Center for Biotechnology Information.[Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.[Link]
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Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants. National Institutes of Health.[Link]
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Functional Assay of Voltage-Gated Sodium Channels Using Membrane Potential-Sensitive Dyes. Semantic Scholar.[Link]
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Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Science Alert.[Link]
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Sodium Channel Assays | Sodium Indicators. ION Biosciences.[Link]
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Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. MDPI.[Link]
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Mechanism of action of enzalutamide. ResearchGate.[Link]
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Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities. MDPI.[Link]
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AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. RJPN.[Link]
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Mechanisms and Approaches for Overcoming Enzalutamide Resistance in Prostate Cancer. PubMed Central, National Institutes of Health.[Link]
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Design and synthesis of imidazolidine-2,4-dione derivatives as selective inhibitors by targeting protein tyrosine phosphatase-1B over T-cell protein tyrosine phosphatase. PubMed, National Institutes of Health.[Link]
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In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. Future Science.[Link]
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Application Note & Protocol: High-Purity Recrystallization of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione
Abstract
This document provides a detailed protocol for the purification of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione via recrystallization. The procedure is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of heterocyclic compounds. This guide emphasizes the scientific principles behind solvent selection and the recrystallization process to ensure the attainment of high-purity crystalline material. While specific solubility data for the target compound is not extensively available in peer-reviewed literature, this protocol offers a systematic approach based on the well-established chemistry of hydantoin and pyridine derivatives to determine the optimal purification conditions.
Introduction: The Rationale for Recrystallization
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[3] The principle of recrystallization is based on the differential solubility of a compound and its impurities in a particular solvent or solvent system.[3] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at an elevated temperature. Conversely, the impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. This differential solubility allows for the separation of the desired compound from impurities upon cooling, leading to the formation of a crystalline solid of high purity.
Physicochemical Considerations for 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione
The structure of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione presents specific challenges and opportunities for recrystallization solvent selection. The molecule possesses both hydrogen bond donors (the N-H groups of the hydantoin ring) and hydrogen bond acceptors (the carbonyl groups and the pyridine nitrogen). The pyridine ring also introduces a degree of aromaticity and polarity. This combination of functional groups suggests that polar protic solvents, such as alcohols, are likely to be effective for recrystallization. For many hydantoin derivatives, ethanol or a mixture of ethanol and water has been shown to be an effective recrystallization solvent.[4][5]
Systematic Solvent Selection Protocol
Due to the absence of specific published solubility data for 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione, a preliminary solvent screening is a critical first step. This should be performed with a small quantity of the crude material.
Materials for Solvent Screening
-
Crude 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione (~10-20 mg per solvent)
-
A selection of solvents with varying polarities (see Table 1)
-
Small test tubes or vials
-
Heating apparatus (e.g., hot plate, sand bath)
-
Vortex mixer
Solvent Screening Procedure
-
Place approximately 10-20 mg of the crude compound into a series of labeled test tubes.
-
Add a small volume (e.g., 0.5 mL) of a solvent from Table 1 to each corresponding test tube at room temperature.
-
Agitate the mixture (e.g., using a vortex mixer) and observe the solubility.
-
If the compound does not dissolve at room temperature, gently heat the mixture while agitating until the solvent boils. Add small additional aliquots of the solvent if necessary, until the solid dissolves. Record the approximate volume of solvent used.
-
If the compound dissolves completely in the hot solvent, allow the solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.
-
Observe the formation of crystals. An ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot, and which yields a good recovery of crystalline solid upon cooling.
| Solvent | Polarity Index | Boiling Point (°C) | Expected Solubility Behavior |
| Water | 10.2 | 100 | Likely low solubility at room temperature, may require heating. |
| Ethanol | 4.3 | 78 | Good potential for high solubility when hot and lower solubility when cold. |
| Methanol | 5.1 | 65 | Similar to ethanol, but lower boiling point. |
| Isopropanol | 3.9 | 82 | A good alternative to ethanol. |
| Acetone | 5.1 | 56 | May be too strong a solvent even at room temperature. |
| Ethyl Acetate | 4.4 | 77 | Moderate polarity, worth investigating. |
| Acetonitrile | 5.8 | 82 | A polar aprotic solvent, may show different solubility characteristics. |
| Toluene | 2.4 | 111 | Low polarity, likely to have low solubility. |
Table 1: Suggested Solvents for Screening
Detailed Recrystallization Protocol
Based on the properties of analogous compounds, a single-solvent recrystallization using ethanol or a two-solvent system using ethanol and water is likely to be effective. The following protocol details the procedure.
Single-Solvent Recrystallization (Ethanol)
This is the preferred method if a suitable single solvent is identified in the screening process.
Materials:
-
Crude 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione
-
Ethanol (reagent grade)
-
Erlenmeyer flask(s)
-
Hot plate with stirring capability
-
Condenser (optional, but recommended)
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Watch glass
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and bring the mixture to a gentle boil with stirring. Continue adding hot ethanol in small portions until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good yield upon cooling.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel and filter flask.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals on the filter paper by drawing air through them for a few minutes. For complete drying, transfer the crystals to a watch glass and allow them to air dry or place them in a desiccator under vacuum.
Two-Solvent Recrystallization (Ethanol/Water)
This method is useful if the compound is too soluble in one solvent (e.g., ethanol) and insoluble in another (e.g., water) at all temperatures. The two solvents must be miscible.
Procedure:
-
Dissolution: Dissolve the crude solid in the minimum amount of hot ethanol in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, add water dropwise until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Collection, Washing, and Drying: Follow steps 4-6 from the single-solvent recrystallization protocol, using an ice-cold ethanol/water mixture for washing the crystals.
Visualizing the Workflow
Figure 1: A generalized workflow for the recrystallization process.
Troubleshooting and Key Considerations
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or cooling the solution too rapidly. To remedy this, reheat the solution, add more solvent, and allow it to cool more slowly.
-
No Crystal Formation: If crystals do not form, it may be because too much solvent was used or the solution was not sufficiently cooled. Try scratching the inside of the flask with a glass rod to create nucleation sites or adding a seed crystal of the pure compound. If too much solvent was used, it can be partially evaporated to concentrate the solution.
-
Purity Assessment: The purity of the recrystallized material should be assessed by techniques such as melting point analysis (a sharp melting point range close to the literature value indicates high purity), Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the recrystallization of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione. By following the systematic solvent selection process and the detailed recrystallization procedures, researchers can effectively purify this compound to a high degree, which is essential for its use in drug discovery and development. The principles and techniques described herein are broadly applicable to the purification of other solid organic compounds.
References
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-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 640021, (5S)-5-methyl-5-phenylimidazolidine-2,4-dione. PubChem. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Organic Laboratory Techniques: A Small Scale Approach. Cengage Learning.
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BEPLS. (2023). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. Bulletin of Environment, Pharmacology and Life Sciences. Retrieved from [Link]
-
MDPI. (2018). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules. Retrieved from [Link]
-
Wikipedia contributors. (2023). Hydantoin. Wikipedia. Retrieved from [Link]
-
ResearchGate. (2017). 3-Methyl-5,5-diphenylimidazolidine-2,4-dione. ResearchGate. Retrieved from [Link]
-
YouTube. (2020, January 10). Recrystallization. Professor Dave Explains. Retrieved from [Link]
-
YouTube. (2010, February 4). Recrystallization. MIT Digital Lab Techniques Manual. Retrieved from [Link]
-
PubChem. (n.d.). 5-Methyl-5-(2-phenylmethoxyethyl)imidazolidine-2,4-dione. PubChem. Retrieved from [Link]
- Kumar, R., Saini, R. K., & Kumar, V. (2023). Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies, 11(4), 133-143.
- Sharma, A., Kumar, V., & Singh, P. (2020). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 11(10), 1137-1166.
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Application Notes and Protocols for the Analysis of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione
Abstract
This comprehensive technical guide provides a detailed framework for the analytical characterization of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione, a heterocyclic compound of interest in pharmaceutical research and development. In the absence of established pharmacopeial monographs for this specific molecule, this document outlines robust and reliable protocols for identity, purity, and assay determination using modern analytical techniques. The methodologies presented herein are grounded in fundamental chemical principles and adapted from established methods for structurally related compounds, ensuring scientific validity and practical applicability for researchers, scientists, and drug development professionals. This guide emphasizes the rationale behind experimental choices and provides a foundation for method validation in accordance with ICH guidelines.
Introduction
5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione belongs to the hydantoin class of compounds, which are significant scaffolds in medicinal chemistry due to their diverse biological activities.[1] The presence of a pyridine ring introduces basicity and potential for specific molecular interactions, making this compound a valuable subject for further investigation. Accurate and precise analytical methods are paramount for ensuring the quality, safety, and efficacy of any potential drug candidate. This application note details the essential analytical procedures for the comprehensive characterization of this molecule.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione is critical for the development of appropriate analytical methods.
| Property | Predicted/Inferred Value | Justification & Handling Recommendations |
| Molecular Formula | C₉H₉N₃O₂ | - |
| Molecular Weight | 191.19 g/mol | For accurate preparation of standard solutions. |
| Appearance | White to off-white solid | Visual inspection is a preliminary identification test. |
| pKa | ~5.2-6.0 (Pyridine moiety) | The pyridine nitrogen is basic. This property is crucial for developing HPLC methods, as mobile phase pH will significantly impact retention and peak shape.[2] |
| Solubility | Miscible with water and polar organic solvents (e.g., methanol, ethanol, acetonitrile).[3][4] | For sample and standard preparation, a diluent of water/acetonitrile or water/methanol is recommended. Sonication may be used to aid dissolution. |
| UV Absorbance | λmax ≈ 254-270 nm | The pyridine ring is the primary chromophore. A UV detector set in this range is suitable for HPLC analysis.[5] |
Storage and Handling: Store in a well-closed container, protected from light, in a cool, dry place. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.
Analytical Methodologies
A multi-faceted approach is recommended for the complete analytical characterization of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione. The following sections provide detailed protocols for the key analytical techniques.
Purity and Assay Determination by High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the purity and assay of non-volatile and thermally labile compounds. A reversed-phase method is proposed here, leveraging the polarity of the molecule.
Causality of Method Design:
-
Column Choice: A C18 column is selected as a versatile stationary phase for retaining compounds of moderate polarity.
-
Mobile Phase: A mixture of a buffered aqueous phase and an organic modifier (acetonitrile or methanol) is used. The buffer is essential to control the ionization state of the basic pyridine moiety, ensuring consistent retention times and symmetrical peak shapes. An acidic pH (e.g., pH 3) will protonate the pyridine nitrogen, leading to increased polarity and potentially earlier elution.[2]
-
Detection: UV detection at the λmax of the pyridine chromophore provides good sensitivity.[1]
Experimental Protocol: HPLC Method for Purity and Assay
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column for good resolution and efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to ensure consistent protonation of the pyridine ring. |
| Mobile Phase B | Acetonitrile | Common organic modifier in reversed-phase HPLC. |
| Gradient | Time (min) | %B |
| 0.0 | 5 | |
| 20.0 | 95 | |
| 25.0 | 95 | |
| 25.1 | 5 | |
| 30.0 | 5 | |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures stable retention times. |
| Detection Wavelength | 254 nm | Corresponds to the UV absorbance maximum of the pyridine moiety.[5] |
| Injection Volume | 10 µL | Can be optimized based on concentration and sensitivity. |
| Sample Diluent | Water/Acetonitrile (50:50, v/v) | Ensures solubility and compatibility with the mobile phase. |
-
Standard and Sample Preparation:
-
Standard Solution (for Assay): Accurately weigh approximately 10 mg of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent to obtain a concentration of 0.1 mg/mL.
-
Sample Solution (for Purity and Assay): Prepare in the same manner as the standard solution, using the sample to be analyzed.
-
-
Analysis and Data Interpretation:
-
Inject the sample diluent (blank), followed by the standard solution (at least five replicate injections for system suitability) and the sample solution.
-
Purity: Determine the area percent of the main peak relative to the total area of all peaks.
-
Assay: Calculate the content of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione in the sample by comparing the peak area of the sample to that of the reference standard.
-
Method Validation (as per ICH Q2(R2)): [6][7] This method should be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness to ensure it is fit for its intended purpose.
Structural Confirmation by Spectroscopic Methods
NMR spectroscopy is a powerful tool for the unambiguous identification and structural elucidation of organic molecules.
Expected ¹H NMR Spectral Features:
-
Pyridine Protons: Two sets of doublets in the aromatic region (δ 7.0-8.5 ppm), characteristic of a 4-substituted pyridine ring.
-
Methyl Protons: A singlet in the aliphatic region (δ 1.5-2.0 ppm).
-
Hydantoin NH Protons: Two broad singlets in the downfield region (δ 7.0-11.0 ppm), which may be exchangeable with D₂O.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
Standard 5 mm NMR tubes.
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). DMSO-d₆ is often a good choice for hydantoin derivatives as it can solubilize the compound and allow for the observation of NH protons.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C spectra using standard pulse programs.
-
For structural confirmation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to establish connectivity.
-
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.
Expected Fragmentation Pattern: The molecular ion peak [M+H]⁺ should be observed. Common fragmentation pathways for hydantoin rings may involve the loss of CO, HNCO, or cleavage of the ring.[8] The pyridine ring is relatively stable and may remain intact in major fragments.
Experimental Protocol: LC-MS Analysis
-
Instrumentation:
-
A liquid chromatograph coupled to a mass spectrometer (e.g., quadrupole or time-of-flight).
-
Electrospray ionization (ESI) is a suitable ionization technique for this polar molecule.
-
-
Infusion Analysis:
-
Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent (e.g., 50:50 acetonitrile/water with 0.1% formic acid).
-
Infuse the solution directly into the mass spectrometer to determine the accurate mass of the molecular ion.
-
-
LC-MS Analysis:
-
The HPLC method described in section 3.1 can be directly coupled to a mass spectrometer to provide mass information for the main peak and any impurities.
-
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands:
-
N-H Stretching: Broad peaks in the range of 3200-3400 cm⁻¹.
-
C=O Stretching (Hydantoin): Two strong absorption bands around 1700-1780 cm⁻¹.
-
C=N and C=C Stretching (Pyridine): Absorptions in the 1400-1600 cm⁻¹ region.
Experimental Protocol: FTIR Analysis
-
Instrumentation:
-
Fourier Transform Infrared (FTIR) spectrometer.
-
-
Sample Preparation:
-
Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid sample.
-
-
Data Acquisition:
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Visualization of Analytical Workflow
The following diagram illustrates the logical flow of the analytical characterization process for 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione.
Caption: Analytical workflow for the characterization of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione.
Conclusion
The analytical protocols detailed in this application note provide a robust framework for the comprehensive characterization of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione. By employing a combination of chromatographic and spectroscopic techniques, researchers can confidently assess the identity, purity, and assay of this compound. The provided methodologies are designed to be a starting point for further optimization and validation, ensuring that the analytical data generated is accurate, reliable, and suitable for regulatory submission.
References
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Pyridine. Retrieved from [Link]
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U.S. Defense Technical Information Center. (1980). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved from [Link]
-
ResearchGate. (2024). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]
-
Chromatography Forum. (2015). Method for pyridine amine derivative. Retrieved from [Link]
-
ResearchGate. (2015). Development of High Performance Liquid Chromatographic Method with Pre-Column Derivatization for Determination of Enantiomeric Purity of Hydantoin-5-acetic Acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrum (EI) and fragmentation scheme for 1-mhyd (L 1 ). Retrieved from [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
MDPI. (2016). Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-spectrum of pyridine. Retrieved from [Link]
-
ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
YouTube. (2022). common fragmentation mechanisms in mass spectrometry. Retrieved from [Link]
-
ACS Publications. (1954). Pyridine. Ultraviolet Absorption Spectrum and Dissociation Constant. Retrieved from [Link]
-
AERU. (n.d.). (S)-5-methyl-5-phenylimidazolidine-2,4-dione. Retrieved from [Link]
-
International Council for Harmonisation. (2005). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]
-
ACS Publications. (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. Retrieved from [Link]
-
ACS Publications. (1990). Mutual solubility of water and pyridine derivatives. Retrieved from [Link]
-
Bulletin of the Polish Academy of Sciences, Chemistry. (1964). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
PubMed Central. (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. Retrieved from [Link]
-
AMSbio. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
chemeurope.com. (n.d.). Pyridine. Retrieved from [Link]
-
RSC Publishing. (2018). Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. Retrieved from [Link]
-
Research Square. (2024). Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. Retrieved from [Link]
-
ResearchGate. (n.d.). UV–Vis spectra of compounds (4) and (6) in pyridine; (a) corresponds to.... Retrieved from [Link]
-
NCBI Bookshelf. (2000). Pyridine - Some Industrial Chemicals. Retrieved from [Link]
-
ACS Publications. (1970). Pyridine-induced solvent shifts in the nuclear magnetic resonance spectra of hydroxylic compounds. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2020). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. Retrieved from [Link]
-
Semantic Scholar. (2018). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]
-
MDPI. (2011). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2,4-Imidazolidinedione, 5-methyl- (CAS 616-03-5). Retrieved from [Link]
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Application Note: A Strategic Guide to the Design, Synthesis, and Evaluation of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione Analogs
Abstract
The imidazolidine-2,4-dione (hydantoin) scaffold is a cornerstone of medicinal chemistry, recognized as a privileged structure due to its presence in numerous clinically significant drugs.[1][2] 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione is a heterocyclic compound of significant interest, featuring a stereogenic center and multiple points for chemical modification. This guide provides a comprehensive framework for researchers and drug development professionals on the rational design, synthesis, and biological evaluation of novel analogs of this parent compound. We will explore strategic approaches to analog design, detail robust synthetic protocols based on the Bucherer-Bergs reaction, outline methods for purification and characterization, and propose a tiered screening cascade for pharmacological assessment. The overarching goal is to furnish scientists with the foundational knowledge and practical methodologies required to systematically explore the structure-activity relationships (SAR) of this compound class and identify optimized lead candidates.
Lead Compound Analysis & Analog Design Strategy
Structural Features of the Core Moiety
5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione is a chiral molecule possessing a hydantoin ring substituted at the C5 position with both a methyl and a pyridin-4-yl group. The hydantoin ring itself offers key pharmacophoric features: two carbonyl groups (hydrogen bond acceptors) and two amide nitrogens (N1 and N3, which are hydrogen bond donors).[1][3] These features, combined with the appended functional groups, provide a rich landscape for analog design.
The key sites for modification can be categorized as follows:
-
Site A (C5-Methyl): Altering the size and lipophilicity of this group can probe a specific hydrophobic pocket in a target protein.
-
Site B (C5-Aryl): The pyridin-4-yl ring can be substituted, replaced with other heterocycles, or replaced with substituted phenyl rings to modulate electronic properties, solubility, and potential new interactions (e.g., halogen bonding).[4]
-
Site C (N1-Position): Alkylation or acylation at this position can block hydrogen bond donation and introduce new substituents to explore additional binding space.
-
Site D (N3-Position): Similar to N1, this site is amenable to substitution, which can significantly impact the molecule's pharmacological profile.[5]
Strategic Design Principles
A successful analog development program relies on a systematic exploration of the chemical space around the lead compound. Key strategies include:
-
Structure-Activity Relationship (SAR) Studies: This is the foundational approach where modifications are made at each site to determine which structural features are essential for biological activity. For instance, replacing the C5-methyl group with larger alkyl groups (ethyl, isopropyl) may enhance or diminish potency, providing insight into the size constraints of the binding pocket.[4][6]
-
Bioisosteric Replacement: The pyridine ring can be replaced with other bioisosteres such as pyrimidine, pyrazine, or a substituted phenyl ring to fine-tune electronic and steric properties while maintaining key binding interactions.
-
Scaffold Hopping: While this guide focuses on direct analogs, advanced strategies could involve replacing the entire hydantoin core with other five-membered heterocycles like thiazolidinedione or rhodanine, which have also shown promise as kinase inhibitors and anticonvulsants.[7]
The following diagram illustrates the primary points of diversification on the parent scaffold.
Caption: Key diversification points for analog development.
Synthetic Pathways and Protocols
The most direct and versatile method for synthesizing the 5,5-disubstituted hydantoin core is the Bucherer-Bergs reaction .[8][9] This multicomponent reaction combines a ketone, a cyanide source (e.g., KCN or NaCN), and ammonium carbonate to afford the desired hydantoin in a one-pot synthesis.[10]
Protocol: Synthesis of Parent Compound via Bucherer-Bergs Reaction
This protocol details the synthesis of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione from 4-acetylpyridine.
Materials:
-
4-Acetylpyridine
-
Potassium cyanide (KCN) (EXTREME CAUTION: Highly Toxic)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), concentrated
Procedure:
-
Reaction Setup: In a properly functioning fume hood, charge a round-bottom flask equipped with a reflux condenser and magnetic stirrer with 4-acetylpyridine (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.0 eq).[8]
-
Solvent Addition: Add a 1:1 mixture of ethanol and water to the flask until the solids are sufficiently suspended.
-
Reflux: Heat the reaction mixture to reflux (approx. 80-90°C) and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ketone.
-
Workup & Precipitation: After cooling to room temperature, carefully pour the reaction mixture into a beaker of cold water. Acidify the solution slowly with concentrated HCl to a pH of ~6-7. This step neutralizes excess carbonate and protonates the hydantoin, causing it to precipitate out of solution.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with copious amounts of cold water to remove inorganic salts, followed by a small amount of cold ethanol.
-
Drying & Purification: Dry the crude product under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione.
Self-Validation:
-
Expected Outcome: Formation of a white to off-white crystalline solid.
-
TLC Analysis: A successful reaction will show a new spot with a lower Rf value than the starting ketone and complete consumption of the ketone.
-
Characterization: Confirm the structure via ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol: Synthesis of N3-Substituted Analogs
Analogs at the N3 position can be readily synthesized from the parent hydantoin via N-alkylation.[5]
Materials:
-
5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione (Parent Compound)
-
Potassium carbonate (K₂CO₃)
-
Alkyl halide (e.g., Benzyl bromide, Ethyl iodide)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: Dissolve the parent hydantoin (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).
-
Base Addition: Add potassium carbonate (1.5 eq) to the solution.
-
Alkylation: Add the desired alkyl halide (1.1 eq) dropwise to the stirring suspension.
-
Reaction: Heat the mixture to 50-60°C and stir for 4-12 hours, monitoring by TLC.
-
Workup: Cool the reaction, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.
The following workflow diagram illustrates the general synthetic strategy.
Caption: Workflow for synthesis and diversification.
Purification and Structural Characterization
Rigorous purification and unambiguous characterization are critical for ensuring data integrity in subsequent biological assays.
Purification Techniques
-
Recrystallization: Ideal for purifying the initial Bucherer-Bergs product, which often precipitates in high purity.
-
Flash Column Chromatography: Essential for separating N-substituted analogs and other derivatives from starting materials and byproducts. A silica gel stationary phase with a gradient of ethyl acetate in hexanes is a common starting point.
Structural Elucidation
All novel compounds must be characterized by a standard suite of analytical techniques.
| Technique | Purpose | Expected Data for Parent Compound |
| ¹H NMR | Confirms proton environment and structural integrity. | Singlet for C5-CH₃ (~1.5 ppm); Multiplets for pyridyl protons (~7.4 and 8.6 ppm); Broad singlets for N1-H and N3-H. |
| ¹³C NMR | Confirms carbon backbone. | Quaternary C5 (~65 ppm); Carbonyls C2 & C4 (~157 and 177 ppm); Pyridyl carbons; Methyl carbon (~24 ppm). |
| LC-MS | Assesses purity and confirms molecular weight. | Purity >95% by UV trace; [M+H]⁺ peak corresponding to the calculated molecular weight. |
| HRMS | Provides exact mass for elemental composition confirmation. | Measured mass within 5 ppm of the calculated exact mass. |
Biological Screening Cascade
The choice of biological assays depends entirely on the therapeutic target of interest. Hydantoin derivatives have a broad range of activities, including anticonvulsant, anticancer, and antimicrobial effects.[11][12][13] Assuming a primary interest in anticonvulsant activity, a typical screening cascade is proposed below.
Caption: Tiered approach for biological evaluation.
Protocol: Primary In Vitro Screen - Sodium Channel Binding
Many anticonvulsants, like phenytoin, act by modulating voltage-gated sodium channels.[7][12] A competitive binding assay using [³H]-batrachotoxinin A 20-α-benzoate ([³H]BTX-B) is a standard method to assess affinity for this channel.[5]
-
Preparation: Prepare rat brain synaptosomes as the source of sodium channels.
-
Assay: Incubate the synaptosomes with a fixed concentration of [³H]BTX-B and varying concentrations of the test analog.
-
Detection: After incubation, filter the samples and measure the bound radioactivity using liquid scintillation counting.
-
Data Analysis: Calculate the IC₅₀ value (the concentration of analog required to inhibit 50% of [³H]BTX-B binding). A lower IC₅₀ indicates higher binding affinity.
Data Interpretation and Iterative Design
The data gathered from synthesis and screening must be compiled into a Structure-Activity Relationship (SAR) table. This allows for the systematic correlation of structural changes with effects on biological activity.
| Compound | R¹ (N1) | R³ (N3) | C5-Alkyl | C5-Aryl | IC₅₀ (nM) |
| Parent | H | H | -CH₃ | 4-pyridyl | 850 |
| Analog 1 | H | H | -CH₂CH₃ | 4-pyridyl | 1200 |
| Analog 2 | H | H | -CH₃ | 4-pyridyl-2-Cl | 450 |
| Analog 3 | H | -CH₂Ph | -CH₃ | 4-pyridyl | 675 |
Interpretation:
-
From Analog 1 , we can hypothesize that increasing the bulk at the C5-alkyl position is detrimental to activity.
-
From Analog 2 , adding an electron-withdrawing group to the pyridine ring appears beneficial, possibly through enhanced binding interactions.
-
From Analog 3 , N3-benzylation slightly reduces potency compared to the parent, suggesting this space may not be optimal for large hydrophobic groups.
These insights directly inform the next round of analog design, creating a closed loop of design, synthesis, and testing that drives the project toward an optimized lead candidate.
References
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Structure‐Activity Relationship Studies of Hydantoin‐Cored Ligands for Smoothened Receptor. ChemMedChem. Available from: [Link]
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Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. Anti-Cancer Agents in Medicinal Chemistry. Available from: [Link]
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Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. Available from: [Link]
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Synthesis and Structure−Activity Relationship Studies for Hydantoins and Analogues as Voltage-Gated Sodium Channel Ligands. Journal of Medicinal Chemistry. Available from: [Link]
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Recent applications of hydantoin and thiohydantoin in medicinal chemistry. ResearchGate. Available from: [Link]
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Bucherer–Bergs reaction. Wikipedia. Available from: [Link]
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Recent applications of hydantoin and thiohydantoin in medicinal chemistry. European Journal of Medicinal Chemistry. Available from: [Link]
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SAR of Hydantoins. CUTM Courseware. Available from: [Link]
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Bucherer-Bergs Reaction. Cambridge University Press. Available from: [Link]
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Synthesis and Structure−Activity Relationship Studies for Hydantoins and Analogues as Voltage-Gated Sodium Channel Ligands. ResearchGate. Available from: [Link]
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Bucherer-Bergs Reaction. Organic Chemistry Portal. Available from: [Link]
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The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules. Available from: [Link]
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Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. Acta Chimica Slovenica. Available from: [Link]
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SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Semantic Scholar. Available from: [Link]
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THE BIOLOGICAL ACTIVITY OF 5, 5'-IMIDAZOLIDINE-2,4-DIONE DERIVATIVES. Semantic Scholar. Available from: [Link]
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5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. MDPI. Available from: [Link]
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Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. Asian Journal of Research in Chemistry. Available from: [Link]
-
5-(5-Methyl-2-pyridinyl)imidazolidine-2,4-dione. PubChem. Available from: [Link]
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Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. Biological and Environmental Problems of the Lena River Basin. Available from: [Link]
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(PDF) The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives. ResearchGate. Available from: [Link]
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Synthesis of imidazolidine 2,4 – dione derivatives. ScienceScholar. Available from: [Link]
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Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules. Available from: [Link]
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Application Notes and Protocols: Pyridyl Hydantoins as Enzyme Inhibitors
Introduction to Pyridyl Hydantoins
The hydantoin (imidazolidine-2,4-dione) ring is a privileged scaffold in medicinal chemistry, forming the core of several clinically approved drugs.[1][2] Its synthetic tractability and the ability to be substituted at multiple positions have made it a focal point for drug discovery campaigns targeting a wide array of biological processes.[1][3] The incorporation of a pyridyl moiety into the hydantoin structure introduces unique physicochemical properties, such as the ability to act as a hydrogen bond acceptor, which can significantly enhance biological activity and modulate pharmacokinetic profiles.[4]
Pyridyl hydantoins have emerged as a versatile class of compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant effects.[2][5][6] A primary driver of this activity is their ability to act as potent and often selective inhibitors of various enzymes. This guide provides an in-depth overview of the application of pyridyl hydantoins as enzyme inhibitors, focusing on their mechanisms of action and providing detailed protocols for their evaluation.
Mechanism of Action: Targeting Metalloenzymes and Kinases
The inhibitory action of pyridyl hydantoins is diverse, but a prominent mechanism involves the targeting of metalloenzymes and kinases.
Inhibition of Metalloenzymes
Many pyridyl hydantoins function as inhibitors of metalloenzymes, particularly those containing a zinc ion (Zn²⁺) in their catalytic domain, such as Matrix Metalloproteinases (MMPs) and TNF-alpha Converting Enzyme (TACE).[7][8][9]
-
Zinc Chelation: The hydantoin ring, often in conjunction with the pyridyl nitrogen, can act as a zinc-binding group (ZBG). The nitrogen and oxygen atoms of the hydantoin scaffold can form coordinate bonds with the catalytic zinc ion, displacing a water molecule and rendering the enzyme inactive.[9][10] This interaction is crucial for the inhibition of enzymes like MMPs, which are implicated in cancer metastasis and inflammatory diseases.[10]
-
Hydrogen Bonding: The pyridyl nitrogen can form critical hydrogen bonds with amino acid residues in the enzyme's active site, enhancing binding affinity and selectivity.[4] X-ray crystallography studies of hydantoin inhibitors bound to TACE have confirmed a monodentate coordination of the hydantoin to the catalytic zinc.[9]
Caption: Generalized binding mode of a pyridyl hydantoin in a metalloenzyme active site.
Inhibition of Kinases
Pyridyl hydantoins have also been identified as inhibitors of protein kinases, such as Glycogen Synthase Kinase-3β (GSK-3β).[11] In these cases, the mechanism does not involve metal chelation. Instead, the inhibitor binds to the ATP-binding pocket of the kinase.
-
Key Interactions: Computational docking studies have shown that these compounds can form hydrogen bonds with key residues in the kinase hinge region, such as the backbone of Val135 in GSK-3β.[11] The pyridyl and hydantoin rings occupy the pocket, preventing the binding of ATP and thus inhibiting the phosphorylation of substrate proteins.
Core Application: In Vitro Enzyme Inhibition Assays
The primary method for characterizing a pyridyl hydantoin as an enzyme inhibitor is to determine its half-maximal inhibitory concentration (IC₅₀) value through an in vitro enzymatic assay. A standard operating procedure (SOP) is crucial for obtaining reliable and reproducible results.[12]
Principle of the Assay
The assay measures the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the inhibitor. For many metalloproteinases and kinases, this involves using a synthetic substrate that becomes fluorescent or colored upon cleavage or phosphorylation. The decrease in the rate of signal generation is proportional to the inhibitory activity of the compound.
Experimental Workflow for IC₅₀ Determination
Caption: Standard workflow for determining enzyme inhibitor IC₅₀ values.
Protocol: IC₅₀ Determination for a Matrix Metalloproteinase (MMP)
This protocol is adapted for a generic MMP using a fluorogenic substrate and is based on established methodologies.[11]
Scientist's Note: It is critical to perform all steps at a controlled temperature and to ensure the assay buffer is correctly prepared, as pH and co-factors like Ca²⁺ are essential for MMP activity.[11]
3.3.1 Materials and Reagents
-
Enzyme: Recombinant human MMP (e.g., MMP-12)
-
Substrate: OmniMMP fluorogenic substrate or similar
-
Inhibitor: Pyridyl hydantoin test compound
-
Reference Inhibitor: A known MMP inhibitor (e.g., ARP-100) for a positive control
-
Assay Buffer: 50 mM HEPES, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5[11]
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Hardware: 96-well black microplates, multichannel pipettes, fluorescent plate reader
3.3.2 Step-by-Step Procedure
-
Compound Plating:
-
Prepare a 10 mM stock solution of the pyridyl hydantoin in 100% DMSO.
-
Perform a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO to create a range of concentrations.
-
Pipette 1 µL of each concentration into the wells of a 96-well plate. Include wells with DMSO only (negative control) and the reference inhibitor (positive control).
-
-
Enzyme Preparation & Addition:
-
Dilute the MMP enzyme stock to its final working concentration (e.g., 0.0083 U/µL) in cold assay buffer.[11]
-
Add 50 µL of the diluted enzyme solution to each well containing the compound. The final DMSO concentration should not exceed 1-2% to avoid enzyme denaturation.
-
-
Pre-incubation:
-
Mix the plate gently on a shaker for 30 seconds.
-
Incubate the plate at 37°C for 15 minutes.
-
Rationale: This step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated.
-
-
Reaction Initiation:
-
Prepare the fluorogenic substrate in assay buffer at 2x the final desired concentration.
-
Add 50 µL of the substrate solution to all wells to initiate the reaction. The total reaction volume is now 101 µL.
-
-
Kinetic Measurement:
-
Immediately place the plate into a fluorescent plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (e.g., Excitation/Emission wavelengths specific to the substrate) every 60 seconds for 20-30 minutes.
-
Rationale: A kinetic read is superior to a single endpoint read as it allows for the calculation of the initial reaction velocity (V₀) and helps identify potential artifacts like compound fluorescence.
-
3.3.3 Data Analysis
-
Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the fluorescence vs. time curve.
-
Normalize the rates by calculating the percent inhibition relative to the DMSO-only controls: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_DMSO))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) equation using graphing software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value.
Advanced Applications and Considerations
Selectivity Profiling
A crucial aspect of drug development is ensuring an inhibitor is selective for its intended target. Pyridyl hydantoins should be tested against a panel of related enzymes. For instance, an MMP inhibitor should be profiled against other MMPs (MMP-1, MMP-2, MMP-9, etc.) and other metalloenzymes like carbonic anhydrases to assess its selectivity profile.[11]
Structure-Activity Relationship (SAR) Studies
Systematic modification of the pyridyl hydantoin scaffold is performed to understand the relationship between chemical structure and inhibitory potency. This iterative process guides the design of more potent and selective inhibitors.
| Compound ID | R1 Group (at Pyridine) | R2 Group (at Hydantoin) | Target Enzyme | IC₅₀ (µM) |
| PH-01 | 4'-Chloro | H | GSK-3β | 2.14[11] |
| PH-02 | 6'-Bromo | H | GSK-3β | 3.39[11] |
| PH-03 | H | Cyclopropyl | MMP-12 | Potent Inhibition Reported[7] |
| PH-04 | H | Phenyl | Urease | Inactive |
Table 1: Illustrative Structure-Activity Relationship data for pyridyl hydantoins. Data is representative and compiled from multiple sources.
Kinetic Studies for Mechanism of Inhibition
Advanced kinetic studies can be performed to determine the precise mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).[13] This involves measuring reaction rates at multiple substrate and inhibitor concentrations and analyzing the data using methods like Lineweaver-Burk or Michaelis-Menten plots. For example, studies on hydantoin inhibitors of urease have identified both mixed and uncompetitive inhibition profiles.[13]
Conclusion and Future Directions
Pyridyl hydantoins represent a highly versatile and promising class of enzyme inhibitors. Their synthetic accessibility and tunable properties make them attractive candidates for drug discovery programs targeting enzymes involved in cancer, inflammation, and neurological disorders.[6] Future research will likely focus on optimizing the selectivity of these compounds to minimize off-target effects and on developing pyridyl hydantoins that modulate novel enzyme targets. The robust protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this important chemical scaffold.
References
- Synthesis and Evaluation of 5-(Heteroarylmethylene)hydantoins as Glycogen Synthase Kinase-3β Inhibitors. PubMed Central.
- Application Notes and Protocols for 5-(2-Thienyl)hydantoin in Anticonvulsant Assays. Benchchem.
- HYDANTOIN DERIVATIVES AS INHIBITORS OF MATRIX METALOPROTEINASES (MMP). Google Patents.
- Application Notes and Protocols: 5,5-Bis(2-pyridyl)-2-thiohydantoin as a Synthetic Intermediate. Benchchem.
- Hydantoin derivative used as MMP inhibitor. Google Patents.
- Inhibition of lethal endotoxin shock with an L-pyridylalanine containing metalloproteinase inhibitor selected by high-throughput screening of a new peptide library. PubMed.
- Pyridine-Containing Macrocycles Display MMP-2/9 Inhibitory Activity and Distinct Effects on Migration and Invasion of 2D and 3D Breast Cancer Models. PubMed Central.
- The mechanism of inhibition by 2,2'-pyridylisatogen tosylate of NADPH-linked enzyme activities in microsomes isolated from rat liver. PubMed.
- Recent applications of hydantoin and thiohydantoin in medicinal chemistry. PubMed.
- A Review on the Some Biological Activities of the Hydantoin Derivatives. ResearchGate.
- Thiohydantoins and hydantoins derived from amino acids as potent urease inhibitors: Inhibitory activity and ligand-target interactions. PubMed.
- Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. PubMed Central.
- The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PubMed Central.
- Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry.
- A standard operating procedure for an enzymatic activity inhibition assay. PubMed.
- Novel hydantoin derivatives: Synthesis and biological activity evaluation. ResearchGate.
- Enzyme inhibitors as chemical tools to study enzyme catalysis: rational design, synthesis, and applications. PubMed.
- Synthesis and Characterization of Amino Acid-Derived Hydantoins. TARC.
- Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch. PharmaBlock.
- Recent advances in the synthesis and medicinal application of hydantoin. World Journal of Pharmaceutical Research.
- Discovery and SAR of hydantoin TACE inhibitors. PubMed.
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- Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. PubMed.
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Application Note & Protocols: The Strategic Use of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione in Fragment-Based Drug Design
Abstract
Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone of modern hit identification, offering an efficient and intelligent alternative to traditional high-throughput screening (HTS).[1][2][3] This methodology hinges on identifying low-molecular-weight fragments that bind with low affinity but high ligand efficiency to a biological target, serving as robust starting points for optimization into high-affinity lead compounds.[3] This document provides a detailed guide on the application of a specific, high-value fragment, 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione , within the FBDD workflow. We will explore the chemical rationale for its selection and provide comprehensive, field-proven protocols for its use in primary screening, hit validation, and hit-to-lead optimization.
Introduction to Fragment-Based Drug Design (FBDD)
The FBDD paradigm is built on a simple yet powerful premise: smaller, less complex molecules have a higher probability of forming favorable interactions with a protein's binding pockets.[2][4] By screening a library of a few thousand fragments (typically <300 Da), researchers can explore chemical space more effectively than with millions of larger, more complex molecules in HTS.[5][6] The initial "hits" from an FBDD campaign are weak binders, often with dissociation constants (Kd) in the micromolar to millimolar range.[7][8] Consequently, their detection requires highly sensitive biophysical techniques rather than conventional activity assays.[7][9][10] The true power of FBDD lies in the subsequent optimization phase, where structural information from methods like X-ray crystallography or NMR guides the synthetic evolution of these simple fragments into potent, selective, and drug-like leads.[4][10][[“]]
Featured Fragment: 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione
The selection of fragments is a critical determinant of an FBDD campaign's success. 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione serves as an exemplary scaffold, embodying key principles of fragment design.
Physicochemical Properties & Rationale for Use
The structure combines several desirable features for a fragment: a rigid heterocyclic core, hydrogen bond donors and acceptors, and an aromatic moiety capable of various interactions.
| Property | Value (Calculated) | Significance in FBDD |
| Molecular Weight | ~205.2 g/mol | Well within the typical fragment range (<300 Da), ensuring higher hit probability.[5][12] |
| cLogP | ~ -0.5 | Indicates good aqueous solubility, crucial for biophysical assays and minimizing non-specific binding. |
| Hydrogen Bond Donors | 2 (N-H groups) | Provides vectors for specific interactions within a protein binding site. |
| Hydrogen Bond Acceptors | 3 (C=O and Pyridyl N) | Offers multiple points for anchoring to the target protein. |
| Rotatable Bonds | 1 | Low conformational flexibility reduces the entropic penalty upon binding, leading to higher ligand efficiency. |
| Structural Features | - Imidazolidine-2,4-dione (Hydantoin) Core: A rigid, well-characterized scaffold found in numerous bioactive molecules.[13][14][15] - Pyridine Ring: A versatile aromatic system that can participate in π-stacking, cation-π, or hydrogen bonding interactions. - Quaternary Center: Provides a fixed three-dimensional vector for the pyridine ring relative to the hydantoin core. |
The FBDD Experimental Workflow
The journey from a fragment library to a validated hit involves a multi-stage process. The following diagram illustrates the typical workflow where a fragment like 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione would be screened and advanced.
Caption: The Fragment-Based Drug Design (FBDD) Workflow.
Detailed Protocols for Primary Screening
Because fragment binding is weak, sensitive biophysical methods are required for detection.[7][9] Below are protocols for three gold-standard FBDD screening techniques.
Protocol 1: X-ray Crystallography Screening
Crystallography provides unambiguous evidence of binding and delivers high-resolution structural information of the fragment-protein interaction, making it an invaluable primary screening tool.[6][16]
Objective: To identify fragment binding by soaking crystals of the target protein with 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione and solving the co-structure.
Methodology:
-
Crystal Preparation:
-
Grow robust crystals of the target protein that diffract to high resolution (<2.5 Å).[6]
-
Scientist's Note: Crystal robustness is critical. Perform a solvent tolerance test by soaking crystals in increasing concentrations of a cryo-protectant/DMSO mixture to ensure they withstand the soaking process without cracking or losing diffraction quality.[17]
-
-
Fragment Soaking:
-
Prepare a soaking solution of 50 mM 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione in a cryo-protectant solution that is compatible with your crystals.
-
Transfer protein crystals into a drop of the soaking solution.[17]
-
Incubate for a defined period (e.g., 2 hours to overnight). The optimal time varies and should be determined empirically.
-
-
Data Collection:
-
Harvest the soaked crystal using a loop and flash-cool it in liquid nitrogen.
-
Collect a complete X-ray diffraction dataset at a synchrotron source.[5]
-
-
Data Analysis:
-
Process the diffraction data and solve the structure by molecular replacement using a ligand-free native structure.
-
Carefully inspect the resulting electron density maps (2mFo-DFc and mFo-DFc) for unmodeled density corresponding to the fragment. Specialized software like PanDDA can help identify low-occupancy binders.[6]
-
If clear density is observed, model the fragment into the density, refine the structure, and analyze the binding interactions.
-
Self-Validation:
-
Control: Collect data from a crystal soaked only in the cryo-protectant/DMSO solution to ensure that any observed density is not an artifact of the soaking solution.
-
Confirmation: The observed electron density must chemically and sterically match the structure of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful solution-based method capable of detecting very weak interactions, making it ideal for FBDD.[10][18][19] Ligand-observed experiments like Saturation Transfer Difference (STD) are particularly efficient for screening.[2][20]
Objective: To detect the binding of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione to the target protein by observing the transfer of magnetization from the protein to the ligand.
Methodology:
-
Sample Preparation:
-
Prepare a sample containing the target protein (10-20 µM) and the fragment (100-200 µM) in a suitable deuterated buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4 in 99.9% D₂O).
-
Scientist's Note: It is crucial to measure a 1D proton NMR of the fragment alone to ensure its solubility and stability in the assay buffer and to identify its characteristic resonance signals.
-
-
NMR Experiment Setup (STD-NMR):
-
Acquire a control spectrum of the fragment without the protein.
-
Set up the STD experiment on an NMR spectrometer (≥600 MHz). This involves two experiments: an "on-resonance" saturation of a protein resonance (e.g., at -1 ppm) and an "off-resonance" saturation where the protein is not irradiated (e.g., at 40 ppm).
-
The difference spectrum (off-resonance minus on-resonance) will show signals only from the protons of the fragment that are in close contact with the saturated protein.
-
-
Data Acquisition:
-
Acquire STD-NMR data with a sufficient number of scans to achieve a good signal-to-noise ratio. Saturation time is a key parameter, typically set between 1-2 seconds.
-
-
Data Analysis:
-
Process the spectra and calculate the difference spectrum.
-
The presence of signals in the difference spectrum corresponding to the protons of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione confirms binding.[20]
-
The relative intensity of the signals can provide information about which part of the fragment is closest to the protein surface.
-
Self-Validation:
-
Negative Control: Perform the experiment with a well-characterized, non-binding protein (like BSA) to rule out non-specific binding.
-
Competition Experiment: A true binder should be displaced by a known high-affinity ligand, leading to a reduction or disappearance of its STD signal.
Protocol 3: Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free biophysical technique that measures binding events in real-time by detecting changes in mass on a sensor surface.[9][21][22] It is well-suited for screening fragment libraries and can provide kinetic and affinity data.[23]
Objective: To detect and quantify the binding of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione to an immobilized target protein.
Methodology:
-
Sensor Chip Preparation:
-
Immobilize the target protein onto a suitable sensor chip (e.g., a CM5 chip via amine coupling) to a density that will provide an adequate signal for fragment binding (typically 5,000-10,000 Response Units, RU).
-
Activate a reference flow cell and immediately deactivate it to create a mock surface for reference subtraction.
-
Scientist's Note: The choice of immobilization strategy is target-dependent. If the primary amines in the binding site are a concern, alternative methods like His-tag capture should be used.
-
-
Assay Setup:
-
Prepare a dilution series of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione in running buffer (e.g., HBS-EP+ with 2% DMSO). Concentrations might range from 10 µM to 500 µM.
-
The DMSO concentration must be precisely matched between the fragment solutions and the running buffer to minimize bulk refractive index mismatch artifacts.[9]
-
-
Binding Analysis:
-
Inject the fragment solutions over the target and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Record the binding sensorgrams, which plot Response Units (RU) versus time. Each injection should include an association phase (fragment flowing over) and a dissociation phase (buffer flowing over).
-
-
Data Analysis:
-
Double-reference the data by subtracting the signal from the reference flow cell and the signal from a buffer-only injection.
-
A concentration-dependent increase in the binding signal indicates a specific interaction.
-
Plot the steady-state response against the fragment concentration and fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (Kd).[24]
-
Self-Validation:
-
Reference Surface: The use of a reference flow cell is critical to subtract non-specific binding and bulk solvent effects.[23]
-
Dose-Response: A genuine interaction will exhibit a saturable, concentration-dependent binding curve. Non-specific binders often show linear, non-saturable responses.
From Hit to Lead: Optimizing the Fragment
Once 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione is validated as a hit, the next stage is to synthetically elaborate the fragment to improve its affinity and selectivity.[4][25][26] This process is critically guided by structural data.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. lifechemicals.com [lifechemicals.com]
- 3. rroij.com [rroij.com]
- 4. lifechemicals.com [lifechemicals.com]
- 5. Crystallographic Fragment Screening | Springer Nature Experiments [experiments.springernature.com]
- 6. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 7. Fragment-Based Approach To Enhance Drug Discovery Productivity | Technology Networks [technologynetworks.com]
- 8. Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. consensus.app [consensus.app]
- 12. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 13. asianpubs.org [asianpubs.org]
- 14. Design and synthesis of imidazolidine-2,4-dione derivatives as selective inhibitors by targeting protein tyrosine phosphatase-1B over T-cell protein tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ajrconline.org [ajrconline.org]
- 16. Fragment screening using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. XChem crystallographic fragment screening [protocols.io]
- 18. Fragment-based drug discovery using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. creative-biostructure.com [creative-biostructure.com]
- 20. Fragment-based Drug Discovery Interaction Analysis - Creative Proteomics [iaanalysis.com]
- 21. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Multiplexed experimental strategies for fragment library screening using SPR biosensors | bioRxiv [biorxiv.org]
- 23. scispace.com [scispace.com]
- 24. researchgate.net [researchgate.net]
- 25. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione
Welcome to the technical support center for the synthesis of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to improve the yield and purity of this valuable heterocyclic compound.
Introduction
5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione, a hydantoin derivative, is a key building block in medicinal chemistry. Its synthesis, most commonly achieved through the Bucherer-Bergs reaction, can present unique challenges due to the presence of the pyridine moiety. This guide offers practical, experience-based advice to navigate these challenges and optimize your synthetic outcomes. The classical Bucherer-Bergs reaction is a one-pot multicomponent reaction involving a ketone or aldehyde, an alkali metal cyanide, and ammonium carbonate to form a hydantoin.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione?
The most prevalent and efficient method is the Bucherer-Bergs reaction, starting from 4-acetylpyridine, potassium or sodium cyanide, and ammonium carbonate.[1][2][3][4] This multicomponent reaction is advantageous due to its operational simplicity and the ready availability of the starting materials.
Q2: Why is my yield of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione consistently low?
Low yields can stem from several factors, including suboptimal reaction conditions, reagent quality, and side reactions. The basicity of the pyridine nitrogen in the starting material, 4-acetylpyridine, can lead to salt formation with the ammonium carbonate, reducing the concentration of free ammonia necessary for the reaction. Additionally, incomplete reaction or difficulties in product isolation can contribute to lower yields.
Q3: What are the expected side products in this synthesis?
Potential side products can arise from the polymerization of intermediates or the hydrolysis of the cyanohydrin intermediate back to 4-acetylpyridine. Given the reaction conditions, side reactions involving the pyridine ring are also a consideration, although less common under typical Bucherer-Bergs conditions.
Q4: How can I effectively purify the final product?
5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione is a polar compound. Purification is typically achieved by precipitation from the reaction mixture upon acidification, followed by recrystallization. A common recrystallization solvent system is an ethanol/water mixture.[5]
Q5: What are the key analytical signatures to confirm the identity and purity of my product?
The identity and purity of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione can be confirmed using a combination of spectroscopic techniques. A publication by Bakalova et al. (2009) provides valuable NMR data for this compound.[5]
| Technique | Key Observables |
| ¹H NMR | Signals corresponding to the methyl group, the pyridine ring protons, and the N-H protons of the hydantoin ring. |
| ¹³C NMR | Resonances for the carbonyl carbons of the hydantoin ring, the quaternary carbon at the 5-position, the methyl carbon, and the carbons of the pyridine ring.[5] |
| IR Spectroscopy | Characteristic stretches for N-H bonds (around 3200-3400 cm⁻¹), C=O bonds of the hydantoin ring (around 1710-1770 cm⁻¹), and C=N/C=C bonds of the pyridine ring. |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the product (C₉H₉N₃O₂). |
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione and provides actionable solutions.
Problem 1: Low or No Product Formation
Possible Causes & Solutions
-
Poor Quality of Ammonium Carbonate: Ammonium carbonate can decompose over time into ammonia, carbon dioxide, and water.
-
Solution: Use a fresh bottle of ammonium carbonate or one that has been stored in a tightly sealed container.
-
-
Suboptimal pH: The reaction is sensitive to pH. A pH that is too low will protonate the cyanide, forming toxic HCN gas and reducing the nucleophilicity of the cyanide ion. A pH that is too high can lead to unwanted side reactions.
-
Solution: Ammonium carbonate typically provides a sufficiently buffered system. Ensure an adequate excess is used.
-
-
Low Reaction Temperature: Insufficient temperature can lead to a sluggish reaction rate.
-
Solution: The typical temperature range for the Bucherer-Bergs reaction is 60-100°C. If the reaction is slow, consider increasing the temperature within this range.
-
-
Poor Solubility of Starting Materials: 4-acetylpyridine may have limited solubility in purely aqueous media.
-
Solution: A mixture of ethanol and water is commonly used as the solvent to ensure all reactants are in solution.[4]
-
Problem 2: Oily or Tarry Product Instead of a Crystalline Solid
Possible Causes & Solutions
-
Incomplete Reaction: The presence of unreacted starting materials or intermediates can result in an oily product.
-
Solution: Ensure the reaction is run for a sufficient amount of time. Monitor the reaction by Thin Layer Chromatography (TLC) if a suitable system can be developed.
-
-
Presence of Impurities: Side products or residual solvent can inhibit crystallization.
-
Solution: After acidification and filtration of the crude product, wash it thoroughly with cold water to remove inorganic salts. Attempt trituration with a non-polar solvent like diethyl ether to remove non-polar impurities before recrystallization.
-
Problem 3: Difficulty in Product Purification
Possible Causes & Solutions
-
Product is Too Soluble in the Recrystallization Solvent: The polarity of the product can make it highly soluble in common polar solvents.
-
Solution: Use a mixed solvent system for recrystallization, such as ethanol/water or methanol/water. Dissolve the crude product in a minimum amount of the hot, more polar solvent (e.g., ethanol) and then slowly add the less polar solvent (e.g., water) until turbidity is observed. Allow the solution to cool slowly to promote crystal growth.
-
-
Co-precipitation of Impurities: Impurities with similar solubility profiles can co-precipitate with the product.
-
Solution: If recrystallization is ineffective, column chromatography may be necessary. Given the polar nature of the compound, a polar stationary phase like silica gel with a mobile phase gradient of increasing polarity (e.g., dichloromethane/methanol) could be effective.
-
Experimental Protocols
Representative Synthesis of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione via Bucherer-Bergs Reaction
This protocol is a representative procedure based on established methods for the Bucherer-Bergs synthesis of similar hydantoins.[1][2][3][4]
Materials:
-
4-Acetylpyridine
-
Potassium Cyanide (KCN) (EXTREMELY TOXIC: Handle with extreme caution in a well-ventilated fume hood)
-
Ammonium Carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-acetylpyridine (1.0 eq), potassium cyanide (1.5 eq), and ammonium carbonate (4.0 eq).
-
Add a 1:1 mixture of ethanol and water as the solvent. The amount of solvent should be sufficient to dissolve the reactants upon heating.
-
Heat the reaction mixture to reflux (approximately 80-90°C) with vigorous stirring.
-
Maintain the reflux for 6-12 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 6-7 in a fume hood. This will cause the product to precipitate. (CAUTION: Acidification of a reaction mixture containing cyanide will produce highly toxic HCN gas. This step MUST be performed in a well-ventilated fume hood).
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione.
-
Dry the purified product under vacuum.
Visualizing the Workflow
Caption: Workflow for the synthesis of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione.
Mechanistic Insights
Understanding the reaction mechanism is crucial for troubleshooting and optimization.
Caption: Simplified mechanism of the Bucherer-Bergs reaction.
The reaction initiates with the formation of a cyanohydrin from 4-acetylpyridine and cyanide. This is followed by the reaction with ammonia to form an aminonitrile. The aminonitrile then reacts with carbon dioxide (from the decomposition of ammonium carbonate) and subsequently cyclizes and rearranges to form the final hydantoin product.[1][2]
References
-
Bakalova, A., Buyukliev, R., Varbanov, H. P., & Shivachev, B. (2009). 3-Amino-5-methyl-5-(4-pyridyl)hydantoin. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1653. [Link]
- Chu, E. J. H., & Teague, P. C. (1958). Journal of the American Chemical Society, 80(20), 5501-5503. (Note: This is the original citation for the synthesis; however, the full text may be behind a paywall. The information in this guide is compiled from various sources citing this work and general knowledge of the reaction.)
-
Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved January 16, 2026, from [Link]
-
Name Reactions in Organic Synthesis. (n.d.). Bucherer-Bergs Reaction. Cambridge University Press. [Link]
-
Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved January 16, 2026, from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Bucherer-Bergs Reaction [drugfuture.com]
- 3. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 5. 3-Amino-5-methyl-5-(4-pyridyl)hydantoin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Solubility Challenges of Pyridyl Hydantoins in Experimental Assays
Welcome to the Technical Support Center dedicated to addressing a critical bottleneck in the preclinical assessment of a promising class of therapeutic candidates: pyridyl hydantoins. Their unique chemical architecture, while offering significant pharmacological potential, frequently presents a formidable challenge in the form of poor aqueous solubility. This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive, scientifically-grounded framework for overcoming these solubility hurdles. Here, we will dissect the underlying physicochemical principles and offer pragmatic, step-by-step troubleshooting strategies to ensure the generation of reliable and reproducible data in your in vitro and in vivo assays.
Frequently Asked Questions (FAQs)
Q1: Why are my pyridyl hydantoin compounds precipitating in my aqueous assay buffer?
A1: The precipitation of pyridyl hydantoins in aqueous buffers is a common issue stemming from their inherent physicochemical properties. The core structure combines the features of both pyridine and hydantoin rings. While the pyridine moiety can be protonated to enhance solubility, the overall molecule often remains largely hydrophobic, leading to low aqueous solubility.[1][2] Factors that can exacerbate precipitation include:
-
pH of the buffer: The solubility of pyridyl hydantoins can be highly dependent on the pH of the solution due to the basic nature of the pyridine ring (pKa ≈ 5.2) and the acidic proton on the hydantoin ring.[3][4]
-
Concentration: Exceeding the thermodynamic solubility limit of the compound in the assay buffer will inevitably lead to precipitation.
-
Buffer composition: The presence of certain salts or other components in the buffer can influence the solubility of your compound.
-
"Solvent Shock": Rapidly diluting a concentrated stock solution (typically in an organic solvent like DMSO) into an aqueous buffer can cause the compound to crash out of solution before it has a chance to properly dissolve.[5]
Q2: What is the first-line approach to solubilizing a new pyridyl hydantoin compound for an in vitro assay?
A2: For initial in vitro screening, the most common and practical approach is to prepare a high-concentration stock solution in a water-miscible organic solvent, followed by serial dilution into the final aqueous assay buffer. Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose due to its broad solubilizing power and compatibility with many biological assays at low final concentrations.[6]
It is crucial to keep the final concentration of the organic solvent in the assay as low as possible (ideally ≤ 1%, and for some sensitive cell-based assays, ≤ 0.1%) to avoid solvent-induced artifacts or toxicity.[7]
Troubleshooting Guide: A Systematic Approach to Overcoming Poor Solubility
If you are encountering persistent precipitation or suspect that poor solubility is impacting your assay results, a systematic approach to troubleshooting is essential. The following sections provide detailed protocols and the scientific rationale behind each strategy.
Step 1: Characterize the Solubility Profile of Your Pyridyl Hydantoin
Before attempting to enhance the solubility of your compound, it is critical to first understand its baseline solubility characteristics. A simple, yet informative, kinetic solubility assay can be performed as follows:
Experimental Protocol: Kinetic Solubility Assessment
-
Prepare a high-concentration stock solution of your pyridyl hydantoin (e.g., 10 mM) in 100% DMSO.
-
Create a serial dilution plate of the compound in 100% DMSO.
-
Transfer a small aliquot (e.g., 2 µL) of each DMSO dilution to a 96-well plate containing your aqueous assay buffer (e.g., 98 µL). This will create a 1:50 dilution.
-
Incubate the plate at room temperature for a set period (e.g., 1-2 hours), with gentle shaking.
-
Visually inspect for precipitation. This can be done by eye or with a plate reader measuring light scattering at a wavelength where the compound does not absorb (e.g., 600-700 nm). The highest concentration that remains clear is your approximate kinetic solubility.[5]
Step 2: Optimize the Assay Buffer pH
The pyridine moiety in your compound is a weak base, and its protonation state is dependent on the pH of the solution. By adjusting the pH of your assay buffer, you may be able to significantly increase the solubility of your pyridyl hydantoin.
Causality: The pKa of the pyridinium ion is approximately 5.2.[3] At a pH below this value, the pyridine nitrogen will be protonated, resulting in a positively charged species that is generally more water-soluble. Conversely, the hydantoin ring has an acidic proton (pKa for 5-substituted hydantoins is in the range of 8.5-9.5), which can be deprotonated at higher pH, also increasing solubility.[8]
Experimental Protocol: pH-Dependent Solubility Testing
-
Prepare a series of your assay buffer at different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
-
Determine the kinetic solubility of your pyridyl hydantoin in each of these buffers using the protocol described in Step 1.
-
Plot the kinetic solubility as a function of pH. This will reveal the optimal pH range for your compound's solubility.
-
Validate assay performance at the optimal pH to ensure that the activity of your target (e.g., enzyme, cells) is not compromised.
Step 3: Employ Co-solvents to Enhance Solubility
If pH optimization is insufficient or not compatible with your assay, the use of co-solvents can be a powerful strategy. Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer, can increase the solubility of hydrophobic compounds.
Causality: Co-solvents work by reducing the polarity of the aqueous medium, thereby making it a more favorable environment for non-polar molecules.[9]
Commonly Used Co-solvents in Biological Assays:
| Co-solvent | Properties and Considerations |
| Dimethyl Sulfoxide (DMSO) | Excellent solubilizing power. Can interfere with some assays at higher concentrations.[7] |
| Ethanol | Generally well-tolerated by cells at low concentrations. Less effective than DMSO for highly insoluble compounds. |
| Polyethylene Glycol 400 (PEG 400) | A polymer that can enhance solubility and is often used in in vivo formulations.[10][11] Can increase viscosity. |
| Glycerol | Can have a stabilizing effect on proteins. Increases the viscosity of the solution. |
Experimental Protocol: Co-solvent Screening
-
Prepare your assay buffer containing different concentrations of a co-solvent (e.g., 1%, 2%, 5% of DMSO, Ethanol, or PEG 400).
-
Determine the kinetic solubility of your pyridyl hydantoin in each co-solvent-containing buffer.
-
Run a vehicle control experiment to assess the impact of the co-solvent at the desired concentration on your assay's performance (e.g., enzyme activity, cell viability).[12][13]
-
Select the co-solvent and concentration that provides the best balance of solubility enhancement and minimal assay interference.
Step 4: Utilize Surfactants for Micellar Solubilization
Surfactants are amphipathic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, thereby increasing their apparent solubility.
Causality: The hydrophobic pyridyl hydantoin partitions into the hydrophobic core of the micelle, while the hydrophilic exterior of the micelle allows it to remain dispersed in the aqueous buffer.
Commonly Used Surfactants in Biological Assays:
| Surfactant | Type | Typical Concentration Range | Considerations |
| Tween® 80 (Polysorbate 80) | Non-ionic | 0.01% - 0.1% | Generally well-tolerated in cell-based and biochemical assays.[14][15] |
| Triton™ X-100 | Non-ionic | 0.01% - 0.1% | Effective solubilizer, but can interfere with some assays. |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 0.01% - 0.1% | Can denature proteins, so it is generally not suitable for enzymatic or cell-based assays unless part of the assay mechanism. |
Experimental Protocol: Surfactant Screening
-
Prepare your assay buffer containing a range of concentrations of a non-ionic surfactant (e.g., 0.01%, 0.05%, 0.1% Tween® 80).
-
Determine the kinetic solubility of your pyridyl hydantoin in each surfactant-containing buffer.
-
Perform a vehicle control experiment to ensure the surfactant does not interfere with your assay at the selected concentration.[16][17]
-
Choose the surfactant and concentration that effectively solubilizes your compound without compromising assay integrity.
Step 5: Leverage Cyclodextrins for Inclusion Complex Formation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble compounds, effectively encapsulating the hydrophobic molecule and increasing its solubility in water.
Causality: The hydrophobic portion of the pyridyl hydantoin is encapsulated within the cyclodextrin's cavity, while the hydrophilic exterior of the cyclodextrin interacts with the aqueous environment.[9][18]
Commonly Used Cyclodextrins:
| Cyclodextrin Derivative | Key Features |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High aqueous solubility and low toxicity, making it a popular choice for in vitro and in vivo applications.[5] |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Anionic derivative with very high aqueous solubility and low toxicity. |
| Randomly methylated-β-cyclodextrin (RAMEB) | Can offer enhanced solubilization for certain guest molecules. |
Experimental Protocol: Cyclodextrin Solubilization
-
Prepare a series of aqueous solutions with increasing concentrations of a cyclodextrin (e.g., 0.5% to 5% w/v HP-β-CD).
-
Add an excess of your pyridyl hydantoin to each cyclodextrin solution.
-
Equilibrate the solutions by stirring or shaking for an extended period (e.g., 24-48 hours) to reach thermodynamic equilibrium.
-
Filter or centrifuge the solutions to remove any undissolved compound.
-
Quantify the concentration of the dissolved pyridyl hydantoin in the supernatant (e.g., by HPLC-UV).
-
Plot the concentration of dissolved compound against the cyclodextrin concentration to determine the extent of solubility enhancement.
-
Validate assay performance in the presence of the chosen cyclodextrin and concentration.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical progression for troubleshooting the poor solubility of pyridyl hydantoins.
Caption: A decision tree for systematically addressing pyridyl hydantoin solubility issues.
Summary and Best Practices
-
Start with the simplest approach: Always begin with a DMSO stock solution and determine the kinetic solubility of your compound in the final assay buffer.
-
Be systematic: Follow a logical troubleshooting workflow, starting with pH optimization and progressing to co-solvents, surfactants, and cyclodextrins as needed.
-
Validate your assay: At each step, it is imperative to run appropriate vehicle controls to ensure that the chosen solubilization strategy does not interfere with your biological assay.
-
Document everything: Keep meticulous records of your formulation attempts, including the concentrations of all components and the observed outcomes. This will be invaluable for troubleshooting and for the development of future assays.
-
Consider the downstream application: If your compound is a promising candidate for in vivo studies, early consideration of formulation strategies that are amenable to animal administration (e.g., using PEGs or cyclodextrins) can save significant time and resources later in the drug development process.
By applying these principles and protocols, you will be well-equipped to overcome the solubility challenges posed by pyridyl hydantoins and unlock their full therapeutic potential.
References
-
BOC Sciences. (2023, December 8). What Is PEG 400 and How Is It Used? A Complete Guide for Formulation Scientists [Video]. YouTube. [Link]
- Chavda, V. P., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4205.
- Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025.
- Challa, R., et al. (2005). Cyclodextrins in drug delivery: an updated review. AAPS PharmSciTech, 6(2), E329-E357.
- BenchChem. (2025). How to prevent "Antibacterial agent 102" precipitation in assays. Technical Support Center.
- Nemzer, B. V., et al. (2021). The Role of Cosolvent–Water Interactions in Effects of the Media on Functionality of Enzymes: A Case Study of Photobacterium leiognathi Luciferase. International Journal of Molecular Sciences, 22(16), 8821.
- BenchChem. (2025). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Technical Support Center.
- Illumina. (2023). Precipitation and Resuspension Troubleshooting Guide in Infinium Assay.
- Bommarius, A. S., et al. (1998). pKa Values for 5-substituted hydantoins up to 100% of the substrate. Tetrahedron: Asymmetry, 9(5), 751-762.
- van der Wielen, L. A. M., et al. (2017). Co-solvent Effects on Reaction Rate and Reaction Equilibrium of an Enzymatic Peptide Hydrolysis. Biotechnology Journal, 12(1), 1600438.
- Patel, J., et al. (2019). Polyethylene Glycol as an alternative polymer solvent for Nanoparticle Preparation. International Journal of Pharmaceutical Sciences and Research, 10(8), 3746-3753.
- Kalepu, S., & Nekkanti, V. (2015). The Ubiquitous Use of Polyethylene Glycol in Pharmaceutical Design and Development: Technological Aspects and Future Perspectives.
- Thompson, R. A., & Biela, B. H. (2022). Comparing the effects of organic cosolvents on acetylcholinesterase and butyrylcholinesterase activity. Chemico-Biological Interactions, 361, 109968.
- Ma, Y., et al. (2018). Polyethylene glycol 400 (PEG400) affects the systemic exposure of oral drugs based on multiple mechanisms: taking berberine as an example. RSC Advances, 8(3), 1543-1551.
- BOC Sciences. (2023, October 28). PEG (Polyethylene Glycol)
- Singh, U. P., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 14(3), 395-429.
- Kalgutkar, A. S., et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1302–1308.
- Sun, J., et al. (2016). The biorelevant concentration of Tween 80 solution is a simple alternative medium to simulated fasted state intestinal fluid. RSC Advances, 6(3), 2095-2102.
- Zhao, H. (2016). Enzyme Stability and Activity in Non-Aqueous Reaction Systems: A Mini Review.
- van der Sijpe, G., et al. (2022). Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms. Pharmaceutics, 14(3), 548.
- Aragen Life Sciences. (2021, September 30).
- Li, S., et al. (2013). Influence of Sodium Lauryl Sulfate and Tween 80 on Carbamazepine–Nicotinamide Cocrystal Solubility and Dissolution Behaviour. Pharmaceutics, 5(4), 509-524.
- Al-Malah, K. I., et al. (2023).
- Amini, M., & Barzegar-Jalali, M. (2011). The Effect of Different Surfactants on Dissolution Rate of Recrystallized Indomethacin. Advanced Pharmaceutical Bulletin, 1(1), 49-55.
- ChemBK. imidazolidine-2,4-dione.
- Li, S., et al. (2013). Influence of Sodium Lauryl Sulfate and Tween 80 on Carbamazepine–Nicotinamide Cocrystal Solubility and Dissolution Behaviour.
- Williams, R.
- Brouwers, J., et al. (2019). Inherent formulation issues of kinase inhibitors. DSpace.
- Wikipedia. Pyridine.
- Dispendix. (2024, September 18).
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Technical Support Center: Synthesis of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione
Welcome to the technical support center for the synthesis of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the synthesis of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure a successful and efficient synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, providing explanations for their causes and actionable solutions.
Problem 1: Low Yield of the Desired Hydantoin Product
Question: I am getting a very low yield of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione. What are the likely causes and how can I improve it?
Answer: Low yields in the synthesis of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione, typically prepared via the Bucherer-Bergs reaction, can stem from several factors.[1][2][3] Understanding the reaction mechanism is key to troubleshooting. The reaction proceeds through the formation of a cyanohydrin from 4-acetylpyridine, followed by reaction with ammonium carbonate and a cyanide source to form an aminonitrile, which then cyclizes to the hydantoin.[1][3][4]
Potential Causes and Solutions:
-
Incomplete Cyanohydrin Formation: The initial step of the Bucherer-Bergs reaction is the formation of a cyanohydrin from the ketone (4-acetylpyridine).[1][3] If this equilibrium is unfavorable, the overall yield will be low.
-
Solution: Ensure the cyanide source (e.g., KCN or NaCN) is of high quality and used in appropriate molar excess. Maintaining a slightly basic pH (around 8-9) is crucial, as acidic conditions can hinder cyanohydrin formation.[1]
-
-
Hydrolysis of Intermediates: The aminonitrile intermediate is susceptible to hydrolysis back to the cyanohydrin or other byproducts, especially at elevated temperatures and non-optimal pH.
-
Sub-optimal Reagent Ratios: The stoichiometry of the reactants is critical.
-
Solution: A common molar ratio for the ketone:KCN:(NH₄)₂CO₃ is 1:2:2 to ensure a sufficient concentration of the active reagents.[1]
-
-
Poor Solubility of Starting Material: 4-acetylpyridine may have limited solubility in purely aqueous media.
Problem 2: Presence of an Impurity with a Carboxylic Acid Group
Question: My final product is contaminated with a significant amount of a byproduct that appears to be a carboxylic acid. What is this impurity and how can I prevent its formation?
Answer: The likely impurity is the corresponding hydantoic acid, formed by the hydrolysis of the hydantoin ring.[7][8] This is a common side reaction, especially during workup or under non-neutral pH conditions.
Mechanism of Hydantoic Acid Formation:
The hydantoin ring can undergo ring-opening hydrolysis, particularly under basic or acidic conditions, to form the corresponding α-ureido acid (hydantoic acid).
Preventative Measures:
-
Control pH During Workup: The precipitation of the hydantoin product is often achieved by acidifying the reaction mixture.[1] However, strongly acidic conditions and prolonged exposure can promote hydrolysis.
-
Solution: Acidify the reaction mixture carefully and preferably at a low temperature (e.g., in an ice bath) to precipitate the product. Avoid using a large excess of strong acid.
-
-
Thorough Washing and Drying: Ensure the isolated product is washed with cold water to remove any remaining salts or reagents and is thoroughly dried.
-
Purification: If hydantoic acid has formed, it can often be removed by recrystallization from a suitable solvent system, such as ethanol/water mixtures.[1]
Problem 3: Formation of an Unexpected Isomeric Byproduct
Question: I have identified an isomeric byproduct in my reaction mixture. What could it be and why is it forming?
Answer: While less common in the standard Bucherer-Bergs synthesis of 5,5-disubstituted hydantoins, the formation of isomeric byproducts can occur under certain conditions. One possibility is the formation of a β-hydantoin isomer, although this is more prevalent under acidic conditions starting from an aminonitrile.[5][9]
Troubleshooting Isomer Formation:
-
Maintain Reaction Conditions: The standard Bucherer-Bergs conditions (slightly alkaline, thermal) favor the formation of the desired α-hydantoin.[1][9] Drifting towards acidic conditions could potentially open up alternative reaction pathways.
-
Solution: Ensure the buffering capacity of the ammonium carbonate is maintained throughout the reaction. Monitor the pH if possible.
-
-
Starting Material Purity: Ensure the purity of the starting 4-acetylpyridine. Isomeric impurities in the starting material will lead to isomeric products.
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of the Bucherer-Bergs reaction for the synthesis of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione?
A1: The reaction proceeds through several key steps:
-
Cyanohydrin Formation: 4-acetylpyridine reacts with a cyanide ion (from KCN or NaCN) to form a cyanohydrin intermediate.
-
Aminonitrile Formation: The cyanohydrin reacts with ammonia (from the decomposition of ammonium carbonate) to form an aminonitrile.[1]
-
Carbamic Acid Formation: The amino group of the aminonitrile attacks carbon dioxide (also from ammonium carbonate decomposition) to form a cyano-carbamic acid.[1][3]
-
Intramolecular Cyclization: The carbamic acid undergoes intramolecular cyclization to yield a 5-imino-oxazolidin-2-one.[1][3]
-
Rearrangement: This intermediate rearranges via an isocyanate to form the final, more stable 5,5-disubstituted hydantoin product.[1][3][4]
Caption: Bucherer-Bergs reaction pathway.
Q2: My synthesis is aimed at producing an enantiomerically pure product. What are the risks of racemization and how can they be mitigated?
A2: The C5 carbon of the hydantoin is a stereocenter. Racemization is a significant risk, especially under basic conditions which can facilitate the removal of the C5 proton, leading to a planar intermediate and loss of stereochemical information.[10] While the Bucherer-Bergs reaction itself typically produces a racemic mixture, if you are starting with a chiral precursor, preserving its stereochemistry is crucial.
Mitigation Strategies for Racemization:
-
Alternative Synthetic Routes: For enantiomerically pure hydantoins, alternative methods starting from chiral α-amino amides are often preferred.[11][12]
-
Reagent Selection: If using a route that is susceptible to racemization, the choice of reagents is critical. For example, using triphosgene instead of 1,1'-carbonyldiimidazole (CDI) for the cyclization of α-amino amides has been shown to minimize racemization.[11][12]
-
pH Control: As mentioned, basic conditions promote racemization. Careful control of pH throughout the reaction and workup is essential.
Q3: Can I use ammonium chloride and sodium cyanide instead of ammonium carbonate?
A3: Yes, variations of the Bucherer-Bergs reaction exist. Using a combination of an ammonium salt (like NH₄Cl) and a cyanide source (like NaCN) in the presence of a carbon dioxide source can also yield hydantoins. However, ammonium carbonate is convenient as it serves as a source of both ammonia and carbon dioxide.[1][3] The reaction conditions might need to be optimized for this specific reagent combination.
Q4: What are the typical workup and purification procedures for this synthesis?
A4: A general procedure is as follows:
-
After the reaction is complete, the mixture is typically cooled.
-
The solution is then carefully acidified with a mineral acid (e.g., HCl) to a pH where the hydantoin product precipitates.[1] This should be done cautiously to avoid excessive hydrolysis.
-
The crude product is collected by filtration.
-
The solid is washed with cold water to remove inorganic salts.
-
Purification is most commonly achieved by recrystallization, often from an ethanol-water mixture.[1]
Experimental Protocols
Protocol 1: Synthesis of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione via Bucherer-Bergs Reaction
Materials:
-
4-Acetylpyridine
-
Potassium Cyanide (KCN)
-
Ammonium Carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 4-acetylpyridine (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (4 equivalents).
-
Add a mixture of ethanol and water (e.g., 1:1 v/v) to dissolve the reactants.
-
Heat the reaction mixture to 60-70°C with stirring for several hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath.
-
Slowly add concentrated HCl with stirring until the pH is acidic and the product precipitates.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione.
Caption: Troubleshooting workflow for hydantoin synthesis.
Summary of Key Parameters
| Parameter | Recommended Value/Condition | Rationale |
| Reagent Ratio | Ketone:KCN:(NH₄)₂CO₃ ≈ 1:2:2 | Ensures sufficient concentration of cyanide and ammonia/CO₂ source.[1] |
| pH | ~8-9 | Favors cyanohydrin formation and stability of intermediates.[1] |
| Temperature | 60-70 °C | Promotes reaction kinetics without significant degradation of intermediates.[5][6] |
| Solvent | Aqueous Ethanol | Improves solubility of the organic starting material.[1][5] |
| Workup | Cold, controlled acidification | Minimizes acid-catalyzed hydrolysis of the hydantoin product.[1] |
References
-
Zhang, D., Xing, X., & Cuny, G. D. (2006). Synthesis of Hydantoins from Enantiomerically Pure α-Amino Amides without Epimerization. The Journal of Organic Chemistry, 71(4), 1750–1753. [Link]
-
PubMed. (2006). Synthesis of hydantoins from enantiomerically pure alpha-amino amides without epimerization. Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. Hydantoin synthesis. [Link]
-
Cardiff University ORCA. The mechanism of racemisation of 5-substituted hydantoins in aqueous solution. [Link]
-
Organic Chemistry Portal. Bucherer-Bergs Reaction. [Link]
-
Merck Index. Urech Hydantoin Synthesis. [Link]
-
Wikipedia. Bucherer–Bergs reaction. [Link]
-
Pavel, K. (2015). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 20(7), 11957-11985. [Link]
-
Tunghai University. (2019). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Journal of the Chinese Chemical Society. [Link]
-
ResearchGate. (2019). Scheme 6. Mechanism of the Bücherer-Berg conversion of-aminonitriles 1... [Link]
-
Cambridge University Press. (2007). Bucherer-Bergs Reaction. In Name Reactions in Organic Synthesis. [Link]
-
YouTube. (2021). Bucherer-Bergs Reaction Mechanism. [Link]
-
ACS Omega. (2020). Study on the Formation of Glycine by Hydantoin and Its Kinetics. [Link]
-
Wikipedia. Hydantoin. [Link]
- Google Patents. (1988). Preparation of hydrantoic acids and hydantoins.
-
NPTEL. (n.d.). Module 12 : Amino Acids, Peptides and Proteins. [Link]
-
National Institutes of Health. (2015). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. [Link]
-
MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. [Link]
Sources
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- 4. youtube.com [youtube.com]
- 5. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. US4746755A - Preparation of hydrantoic acids and hydantoins - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 11. Synthesis of Hydantoins from Enantiomerically Pure α-Amino Amides without Epimerization [organic-chemistry.org]
- 12. Synthesis of hydantoins from enantiomerically pure alpha-amino amides without epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Degradation of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the stability and degradation pathways of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione. This document provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its analysis.
Introduction to the Stability of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione
5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione, a heterocyclic compound featuring a hydantoin (imidazolidine-2,4-dione) ring substituted at the C5 position with both a methyl and a pyridin-4-yl group, presents a unique stability profile. Understanding its degradation is critical for its development as a potential therapeutic agent, as degradation products can impact efficacy and safety. The primary points of instability are the hydantoin ring, which is susceptible to hydrolysis, and the pyridine ring, which can undergo photodegradation.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione?
The degradation of this molecule is primarily anticipated to occur through two main pathways:
-
Hydrolytic Degradation of the Hydantoin Ring: The imidazolidine-2,4-dione ring is susceptible to hydrolysis under both acidic and basic conditions. This can lead to ring opening to form a hydantoic acid derivative.[1][2][3][4]
-
Photodegradation of the Pyridine Moiety: Pyridine and its derivatives are known to be sensitive to UV light, which can induce a variety of reactions, including ring opening and the formation of smaller organic molecules.[5][6][7][8][9]
Q2: My compound appears to be degrading even under neutral pH conditions. What could be the cause?
While the hydantoin ring is most susceptible to hydrolysis at acidic or basic pH, degradation can still occur at a slower rate at neutral pH, particularly with elevated temperatures. Additionally, consider the possibility of:
-
Oxidative Degradation: The C5 position of the hydantoin ring can be prone to oxidation, potentially initiated by atmospheric oxygen or trace peroxides in solvents.[1]
-
Photodegradation: Ensure your samples are protected from light, as even ambient laboratory light can contribute to the degradation of light-sensitive compounds over time.[9]
Q3: What are the expected degradation products from the hydrolysis of the hydantoin ring?
Under hydrolytic stress, the primary degradation product is expected to be the corresponding hydantoic acid, 2-methyl-2-(pyridin-4-yl)-2-ureidoacetic acid, formed by the cleavage of one of the amide bonds in the hydantoin ring. Further degradation under harsh conditions could lead to the formation of 2-amino-2-(pyridin-4-yl)propanoic acid and ammonia.
Q4: I am observing multiple degradation peaks in my chromatogram after a forced degradation study. How can I identify them?
The presence of multiple peaks suggests several degradation pathways are occurring simultaneously or that primary degradation products are further degrading. To identify these, a systematic approach is recommended:
-
LC-MS/MS Analysis: This is the most powerful tool for identifying unknown degradation products by providing molecular weight and fragmentation data.
-
Comparative Studies: Analyze samples from individual stress conditions (acid, base, peroxide, light, heat) to see which peaks are specific to each condition. This can help in proposing structures.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to check the purity of your parent compound peak and the degradation peaks.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Rapid loss of parent compound in solution | Hydrolysis of the hydantoin ring. | Buffer your solution to a pH where the compound is most stable (typically near neutral, but requires experimental confirmation). Store solutions at reduced temperatures (2-8 °C). |
| Appearance of new peaks upon exposure to light | Photodegradation of the pyridine ring. | Protect all samples and solutions from light using amber vials or by wrapping containers in aluminum foil.[9] |
| Inconsistent results between batches | Presence of impurities that catalyze degradation (e.g., metal ions). Peroxide contamination in solvents. | Use high-purity solvents and reagents. Test solvents for the presence of peroxides, especially ethers like THF and dioxane. |
| Mass imbalance in degradation studies | Formation of non-UV active or volatile degradation products. Adsorption of the compound or its degradants to container surfaces. | Use a mass-sensitive detector (e.g., CAD, ELSD) in addition to UV. Use silanized glassware to minimize adsorption. |
Proposed Degradation Pathways
The following diagrams illustrate the predicted degradation pathways for 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione under different stress conditions.
Caption: Predicted degradation pathways for 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a systematic approach to investigating the degradation of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione under various stress conditions, as recommended by the International Conference on Harmonisation (ICH) guidelines.[10]
1. Preparation of Stock Solution:
-
Prepare a stock solution of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile:water 50:50).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light.
-
Thermal Degradation: Store the stock solution at 60°C, protected from light.
-
Photodegradation: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines.
3. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis (e.g., 100 µg/mL).
-
Analyze by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
Instrumentation:
-
HPLC system with a PDA or UV detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
Gradient Elution:
| Time (min) | %A | %B |
|---|---|---|
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Flow Rate: 1.0 mL/min Column Temperature: 30°C Detection Wavelength: 260 nm (or as determined by UV scan of the parent compound) Injection Volume: 10 µL
This method should be validated for its ability to separate the parent compound from all significant degradation products.
Workflow for Degradation Analysis
Caption: Workflow for the analysis of degradation pathways.
References
-
UV photolysis for accelerating pyridine biodegradation. PubMed. Available at: [Link]
-
5,5-disubstituted hydantoins: syntheses and anti-HIV activity. PubMed. Available at: [Link]
-
[Biodegradation of pyridine under UV irradiation]. PubMed. Available at: [Link]
-
Biodegradation of pyridine under UV irradiation | Request PDF. ResearchGate. Available at: [Link]
-
Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. MDPI. Available at: [Link]
-
Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. ResearchGate. Available at: [Link]
-
(PDF) Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. ResearchGate. Available at: [Link]
-
Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. PubMed. Available at: [Link]
-
Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Enantioselective Synthesis of 5,5-Disubstituted Hydantoins by Brønsted Base/H-Bond Catalyst Assisted Michael Reactions of a Design Template. PubMed. Available at: [Link]
-
The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. MDPI. Available at: [Link]
-
Synthesis of 5,5-Disubstituted Hydantoins. Sci-Hub. Available at: [Link]
-
Enantioselective Synthesis of 5,5-Disubstituted Hydantoins by Brønsted Base/H-Bond Catalyst Assisted Michael Reactions of a Design Template. EHU. Available at: [Link]
-
Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. Asian Journal of Chemistry. Available at: [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
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- 10. biomedres.us [biomedres.us]
Technical Support Center: Optimization of Reaction Conditions for Hydantoin Synthesis
Introduction
Hydantoins (imidazolidine-2,4-diones) are a critical class of heterocyclic compounds that form the structural core of numerous pharmaceuticals, including the antiepileptic drug Phenytoin and the antibacterial agent Nitrofurantoin.[1] Their synthesis is a cornerstone of medicinal and organic chemistry. However, researchers frequently encounter challenges in optimizing reaction conditions to achieve high yields, purity, and, where applicable, stereochemical integrity.
This technical support center is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals. It provides field-proven insights and systematic guidance to troubleshoot common issues encountered during hydantoin synthesis, with a primary focus on the widely used Bucherer-Bergs reaction and related methodologies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the primary synthetic routes to hydantoins.
Q1: What are the most common and versatile methods for synthesizing hydantoins?
A1: There are several established methods, but three are most prominent in the literature:
-
The Bucherer-Bergs Reaction: This is a multicomponent reaction that synthesizes 5,5-disubstituted hydantoins from a ketone or aldehyde, a cyanide salt (like KCN or NaCN), and ammonium carbonate.[2][3][4] It is highly versatile and widely used due to the accessibility of starting materials.
-
The Urech Hydantoin Synthesis: This method involves the reaction of an α-amino acid with potassium cyanate (KCNO) and an acid (e.g., HCl).[1][5] It is particularly useful for synthesizing hydantoins from readily available amino acid precursors.
-
The Biltz Reaction: Historically significant for the synthesis of Phenytoin, this reaction involves the condensation of an α-dicarbonyl compound (like benzil) with urea.[1][6]
Q2: Can you outline the generally accepted mechanism of the Bucherer-Bergs reaction?
A2: The Bucherer-Bergs reaction proceeds through several key intermediates. The mechanism is as follows:
-
Cyanohydrin Formation: The cyanide ion (from KCN/NaCN) performs a nucleophilic attack on the carbonyl carbon of the starting aldehyde or ketone to form a cyanohydrin.
-
Aminonitrile Formation: Ammonia, which is formed from the decomposition of ammonium carbonate, reacts with the cyanohydrin in an SN2 reaction to replace the hydroxyl group, yielding an α-aminonitrile.
-
Carbamic Acid Formation: The nitrogen of the aminonitrile then attacks carbon dioxide (also from ammonium carbonate decomposition), forming a cyano-carbamic acid intermediate.
-
Intramolecular Cyclization: The carbamic acid undergoes an intramolecular ring-closing reaction to form a 5-imino-oxazolidin-2-one.
-
Rearrangement: This intermediate finally rearranges, often via an isocyanate intermediate, to the more thermodynamically stable hydantoin product.[2][7][8][9]
Q3: What are the specific functions of the key reagents in the Bucherer-Bergs synthesis?
A3: Each component plays a critical role:
-
Carbonyl Compound (Aldehyde/Ketone): This is the substrate that provides the carbon skeleton for the C5 position of the hydantoin ring.[9]
-
Cyanide Source (KCN or NaCN): Provides the cyanide ion (CN⁻), which acts as a nucleophile to form the initial cyanohydrin and ultimately becomes the C4 carbonyl group of the hydantoin.[2]
-
Ammonium Carbonate ((NH₄)₂CO₃): This is a multifunctional reagent. Upon heating, it decomposes to provide both the ammonia (NH₃) needed for aminonitrile formation (and the N1 position) and the carbon dioxide (CO₂) required for the carbamic acid intermediate (which forms the C2 carbonyl).[2][9] It also helps maintain a slightly alkaline pH (around 8-9), which is optimal for the reaction.[2]
Q4: What are the primary safety considerations when performing hydantoin synthesis?
A4: The most significant hazard is the use of cyanide salts (KCN, NaCN). Acidic conditions can cause the formation of highly toxic hydrogen cyanide (HCN) gas. Therefore, all manipulations involving cyanide salts must be performed in a well-ventilated fume hood. The reaction pH should be carefully controlled and maintained in the alkaline range to prevent HCN evolution.[2] Always have an appropriate cyanide poisoning antidote kit and trained personnel available.
Section 2: Troubleshooting Guide
This guide provides systematic solutions to common problems encountered during hydantoin synthesis experiments.
Problem: Low or No Product Yield
Low yield is the most common issue and can stem from multiple factors. A systematic approach is required to diagnose the root cause.
Possible Cause 1: Suboptimal Reagent Stoichiometry
-
Explanation: The molar ratios of the reactants are crucial for driving the reaction to completion. An excess or deficit of any component can halt the reaction at an intermediate stage or promote side reactions.
-
Solution: For the Bucherer-Bergs reaction, a good starting point is a 1:2:2 molar ratio of the carbonyl compound to cyanide salt to ammonium carbonate.[2][10] It is often beneficial to use a larger excess of ammonium carbonate (up to 4-8 equivalents) as it decomposes during the reaction. Systematically vary the ratios to find the optimum for your specific substrate.
Possible Cause 2: Inappropriate Reaction Temperature or Time
-
Explanation: The Bucherer-Bergs reaction typically requires heating to proceed at a reasonable rate, often in the range of 60-100°C.[2][6] Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition of reactants, intermediates, or the final product.
-
Solution:
-
Monitor Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material and the formation of the product over time.
-
Optimize Temperature: Start at a literature-reported temperature (e.g., 80°C) and adjust in 10°C increments.[2] Some stubborn reactions may benefit from higher temperatures in a sealed vessel to retain volatile components like ammonia and CO₂.[11]
-
Extend Reaction Time: If the reaction has stalled, extending the reaction time may be necessary. Some syntheses can take several hours or even days.[12]
-
Possible Cause 3: Poor Solubility of Starting Materials
-
Explanation: The Bucherer-Bergs reaction is often run in a biphasic aqueous/organic solvent system (e.g., water/ethanol).[6] If your carbonyl starting material is highly nonpolar, it may not have sufficient contact with the aqueous-phase reagents.
-
Solution:
-
Adjust Co-Solvent: Increase the proportion of the organic co-solvent (e.g., ethanol).
-
Alternative Solvents: For very difficult cases, consider using solvents like dimethylformamide (DMF) or acetamide, which have been shown to improve yields for challenging substrates.[11]
-
Ultrasonication: The use of ultrasonic irradiation has been reported to accelerate the reaction, improve yields, and simplify work-up, partly by enhancing mass transfer in heterogeneous mixtures.[7]
-
Problem: Formation of Significant Side Products/Impurities
The presence of unexpected spots on a TLC plate indicates the formation of byproducts.
Possible Cause 1: Polymerization or Degradation
-
Explanation: Aldehydes, in particular, can be prone to polymerization under the basic reaction conditions. High temperatures can also lead to the degradation of sensitive functional groups on the substrate or product.
-
Solution:
-
Lower Temperature: Try running the reaction at the lowest effective temperature.
-
Controlled Addition: Add the carbonyl compound slowly to the heated mixture of ammonium carbonate and cyanide to keep its instantaneous concentration low.
-
pH Control: Ensure the pH does not become excessively alkaline, which can promote side reactions. The buffering capacity of ammonium carbonate is generally sufficient, but for sensitive substrates, monitoring may be required.[2]
-
Possible Cause 2: Formation of Ureido Acid Intermediate
-
Explanation: The hydantoin is formed by the cyclization of an N-carbamoyl amino acid (ureido acid) intermediate.[2] In some cases, this intermediate may be stable and fail to cyclize completely, especially if the reaction is not heated sufficiently or for long enough.
-
Solution: Increase the reaction temperature and/or time to promote the final cyclization step. Acidifying the workup can sometimes facilitate the ring closure, though this must be done cautiously post-reaction due to the presence of cyanide.
Problem: Difficulty in Product Isolation and Purification
Even with a good yield, isolating a pure product can be challenging.
Possible Cause 1: Product is too Soluble in the Reaction Mixture
-
Explanation: Hydantoins have varying polarities. Some may be partially soluble in the ethanol/water reaction mixture, leading to losses during filtration.
-
Solution:
-
Precipitation: After the reaction is complete and cooled, carefully acidify the mixture with an acid like HCl.[2] This protonates the hydantoin and often significantly reduces its aqueous solubility, causing it to precipitate.
-
Extraction: If precipitation is not effective, evaporate the organic solvent (ethanol) and extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).
-
Cooling: Ensure the mixture is thoroughly cooled in an ice bath before filtration to maximize the recovery of the precipitated solid.
-
Possible Cause 2: Product is an Oil or Gummy Solid
-
Explanation: Impurities can sometimes prevent the product from crystallizing properly.
-
Solution:
-
Recrystallization: This is the most effective method for purification. Common solvent systems include ethanol/water mixtures, pure ethanol, or ethyl acetate.[2]
-
Trituration: Stirring the crude product with a solvent in which the product is insoluble but the impurities are soluble (e.g., diethyl ether or hexanes) can often wash away impurities and induce crystallization.
-
Column Chromatography: If all else fails, silica gel chromatography can be used for purification, though it is less ideal for large-scale work.
-
Section 3: Experimental Protocols
Protocol 1: General Procedure for Bucherer-Bergs Synthesis of 5,5-Dimethylhydantoin
This protocol is a representative example and may require optimization for different substrates.
Reagents & Materials:
-
Acetone (1.0 eq)
-
Potassium Cyanide (KCN) (2.0 eq)
-
Ammonium Carbonate ((NH₄)₂CO₃) (4.0 eq)
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charge Reagents: To the flask, add ammonium carbonate (e.g., 38.4 g, 0.4 mol) and potassium cyanide (e.g., 13.0 g, 0.2 mol). Caution: KCN is highly toxic.
-
Add Solvents: Add 50 mL of ethanol and 50 mL of water to the flask.
-
Heating: Begin stirring and heat the mixture to 60-70°C using a heating mantle or oil bath.[6]
-
Substrate Addition: Once the salts have partially dissolved, add acetone (e.g., 5.8 g, 7.3 mL, 0.1 mol) to the mixture through the top of the condenser.
-
Reaction: Maintain the reaction at reflux (approx. 80-85°C) with vigorous stirring for 4-6 hours. Monitor the reaction's progress by TLC.
-
Cooling & Filtration: After the reaction is complete, cool the flask first to room temperature and then in an ice bath. Filter the cooled reaction mixture to remove any unreacted salts.
-
Acidification & Precipitation: Transfer the filtrate to a beaker. While stirring in the ice bath, slowly and carefully add concentrated HCl until the pH is ~2-3. A white precipitate of 5,5-dimethylhydantoin should form. Caution: This step must be done in the fume hood as HCN gas may evolve.
-
Isolation: Allow the mixture to stir in the ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing & Drying: Wash the filter cake with a small amount of cold water and then allow it to air-dry or dry in a vacuum oven.
-
Purification (if necessary): The product can be further purified by recrystallization from a hot water/ethanol mixture.
Section 4: Visual Aids and Data
Data Presentation
Table 1: Key Optimization Parameters for the Bucherer-Bergs Reaction
| Parameter | Typical Range/Value | Rationale & Key Considerations | Potential Issues |
| Molar Ratio (Ketone:KCN:(NH₄)₂CO₃) | 1 : 2 : 2–8 | Excess cyanide and carbonate are needed to drive the equilibrium towards product formation.[2][4] | Excess cyanide can lead to side products; insufficient carbonate limits NH₃ and CO₂ supply. |
| Temperature | 60 – 110 °C | Balances reaction rate against potential decomposition of reactants or products.[2][11] | Too low: slow/incomplete reaction. Too high: byproduct formation, pressure buildup in sealed systems. |
| Solvent System | Water/Ethanol | Good balance for dissolving both polar salts and moderately polar organic substrates. | Poor solubility for very nonpolar substrates; may require alternative solvents like DMF.[11] |
| pH | ~8 – 9 | Optimal for cyanohydrin formation and prevents dangerous HCN evolution.[2] | Too acidic: HCN gas evolves. Too alkaline: promotes unwanted side reactions (e.g., Cannizzaro for aldehydes). |
| Reaction Time | 2 – 24 hours | Substrate-dependent; must be sufficient for all steps, including the final cyclization. | Insufficient time leads to low yield and intermediate accumulation. |
Experimental Workflows & Diagrams
Caption: A logical workflow for troubleshooting common issues in hydantoin synthesis.
Caption: The stepwise mechanism of the Bucherer-Bergs hydantoin synthesis.
Section 5: References
-
Chin, E.-Z., Tan, S.-P., Liew, S.-Y., & Kurz, T. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry, 23(1), 19-26.
-
Alfa Chemistry. (n.d.). Bucherer-Bergs Reaction. Retrieved from Alfa Chemistry.
-
ResearchGate. (n.d.). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Retrieved from ResearchGate.
-
Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from Wikipedia.
-
Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from Organic Chemistry Portal.
-
Wikipedia. (n.d.). Urech hydantoin synthesis. Retrieved from Wikipedia.
-
Cambridge University Press. (n.d.). Bucherer-Bergs Reaction. Retrieved from Cambridge University Press.
-
YouTube. (2021). Bucherer-Bergs Reaction Mechanism. Retrieved from YouTube.
-
BenchChem. (2025). Technical Support Center: Bucherer-Bergs Hydantoin Synthesis. Retrieved from BenchChem.
-
Organic Chemistry Portal. (n.d.). Hydantoin synthesis. Retrieved from Organic Chemistry Portal.
-
Šmit, B. (2017). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 22(4), 613.
-
Lakshman, M., & Barrett, R. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry.
-
Study.com. (n.d.). Synthesis of Hydantoin & Its Derivatives. Retrieved from Study.com.
-
BenchChem. (2025). Technical Support Center: Optimization of Reaction Conditions for 5-(2-Thienyl)hydantoin Analogs. Retrieved from BenchChem.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Hydantoin Synthesis: A Chemist's Guide to Purity and Yield. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD.
-
Lakshman, M., & Barrett, R. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry.
-
Šmit, B. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024.
-
BenchChem. (n.d.). Managing side reactions in the synthesis of 5-substituted hydantoins. Retrieved from BenchChem.
-
Pieber, B., Corrêa, A. G., & Kappe, C. O. (2015). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Synlett, 27(01), 80-82.
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- 2. alfa-chemistry.com [alfa-chemistry.com]
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- 5. Urech hydantoin synthesis - Wikipedia [en.wikipedia.org]
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Enhancing the stability of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione for in vivo studies
Technical Support Center: 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione
A Guide for Preclinical Researchers
Welcome to the technical support guide for 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione, hereafter referred to as "the compound." As Senior Application Scientists, we have compiled this resource to address the most common challenges encountered during the formulation and administration of this molecule for in vivo studies. This guide is structured to help you diagnose problems, understand the underlying chemical principles, and implement robust solutions to ensure the stability and reliability of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common initial questions regarding the handling and stability of the compound.
Q1: What are the primary chemical liabilities of this compound that I should be aware of?
A: The compound possesses two key structural motifs that dictate its stability profile:
-
Imidazolidine-2,4-dione (Hydantoin) Ring: This heterocyclic ring is susceptible to hydrolysis, particularly under basic (alkaline) conditions, which can lead to ring-opening and inactivation.
-
Pyridine-4-yl Moiety: The nitrogen atom on the pyridine ring is basic. This makes the compound's aqueous solubility highly dependent on pH.[1][2] In acidic solutions, the pyridine nitrogen becomes protonated, increasing polarity and solubility. In neutral or basic solutions, it is unprotonated (free base), which is less polar and significantly less soluble in water.
Q2: My compound is precipitating out of my PBS (pH 7.4) vehicle. Why is this happening?
A: This is a classic pH-dependent solubility issue. Phosphate-Buffered Saline (PBS) at pH 7.4 is above the pKa of the pyridine ring. In this environment, the compound exists predominantly in its neutral, poorly soluble form, leading to precipitation. Weakly basic drugs generally exhibit higher solubility at lower pH levels.[3]
Q3: I've observed a new, more polar peak appearing in my HPLC analysis over time. What is it likely to be?
A: The appearance of a new, more polar peak is often indicative of hydrolytic degradation of the hydantoin ring.[4][5] This process breaks one of the amide bonds in the ring, forming a hydantoic acid derivative. This new molecule contains a carboxylic acid group, making it significantly more polar than the parent compound.
Q4: What is the best general-purpose pH range for formulating this compound in an aqueous vehicle?
A: A moderately acidic pH range of 4.0 to 5.5 is the optimal starting point. This range provides a good compromise by:
-
Ensuring the pyridine nitrogen is protonated, which is crucial for maintaining aqueous solubility.
-
Minimizing the rate of base-catalyzed hydrolysis of the hydantoin ring, which becomes more rapid at pH > 7.
Q5: Can I autoclave my formulation?
A: It is not recommended . The combination of high temperature and aqueous conditions can significantly accelerate the hydrolysis of the hydantoin ring. Sterilization should be performed by filtration through a 0.22 µm filter.
Section 2: Troubleshooting Experimental Failures
This section provides a structured approach to diagnosing and solving common in-vivo stability and formulation problems.
Troubleshooting Workflow
This diagram outlines a logical sequence for identifying the root cause of an experimental issue.
Caption: Troubleshooting flowchart for in vivo studies.
Problem 1: Low and Erratic Bioavailability in Oral Gavage Studies
-
Symptom: Plasma concentrations of the compound are much lower than expected and vary significantly between animals. You may also observe undissolved compound in the stomach upon necropsy.
-
Underlying Cause: The compound likely precipitates in the neutral pH environment of the small intestine after passing through the acidic stomach. This poor solubility dramatically reduces and varies its absorption.
-
Solution: Develop a formulation that enhances solubility across a range of pH values. An amorphous solid dispersion or a lipid-based formulation can be effective. For early-stage studies, a cyclodextrin-based vehicle is often the fastest and most effective approach.
Problem 2: Poor Compound Stability in IV Infusion Lines
-
Symptom: The concentration of the compound decreases over the course of a multi-hour intravenous infusion. You may see a corresponding increase in a degradant peak.
-
Underlying Cause: If the IV formulation is buffered at a physiological pH of 7.4 (e.g., in saline or dextrose), the hydantoin ring will undergo slow, base-catalyzed hydrolysis. Over several hours at room or body temperature, this degradation can become significant.
-
Solution:
-
Lower pH: If physiologically tolerable for the infusion, buffer the formulation to a pH between 5.0 and 6.0.
-
Use a Stabilizing Excipient: Complexation with a cyclodextrin can protect the hydantoin ring from hydrolysis.[6]
-
Prepare Fresh: For short infusions, prepare the formulation immediately before use and keep it chilled until administration.
-
Section 3: Key Experimental Protocols
These protocols provide detailed, step-by-step methodologies for characterizing and overcoming stability issues.
Protocol 3.1: Forced Degradation Study to Identify Liabilities
This study is essential for proactively identifying the degradation pathways and developing a stability-indicating analytical method.[7][8][9] It involves stressing the compound under accelerated conditions.
Objective: To determine the primary degradation pathways (hydrolysis, oxidation).
Materials:
-
5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione
-
1 M HCl, 1 M NaOH, 3% H₂O₂
-
Acetonitrile (ACN), Water (HPLC grade)
-
Formic Acid
-
HPLC system with UV or MS detector
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in ACN.
-
Set Up Stress Conditions: In separate HPLC vials, mix the following:
-
Acid Hydrolysis: 50 µL stock + 450 µL 0.1 M HCl
-
Base Hydrolysis: 50 µL stock + 450 µL 0.1 M NaOH
-
Oxidation: 50 µL stock + 450 µL 3% H₂O₂
-
Control: 50 µL stock + 450 µL Water
-
-
Incubation: Incubate all vials at 40°C for 24 hours.
-
Neutralization (for acid/base samples):
-
To the Acid Hydrolysis vial, add 50 µL of 1 M NaOH.
-
To the Base Hydrolysis vial, add 50 µL of 1 M HCl.
-
-
Analysis: Analyze all samples by a reverse-phase HPLC method (e.g., C18 column) with a gradient of water (0.1% formic acid) and ACN.
-
Interpretation: Compare the chromatograms. A significant loss of the parent peak and the appearance of new peaks in the acid/base channels confirms hydrolytic instability.
Mechanistic View of Hydrolysis
The primary degradation pathway is the hydrolysis of the hydantoin ring.
Caption: Base-catalyzed hydrolysis of the hydantoin ring.
Protocol 3.2: Preparation of a Cyclodextrin-Based IV Formulation
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs, enhancing their aqueous solubility and stability.[10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used for parenteral formulations.[10][12]
Objective: To prepare a 5 mg/mL solution of the compound for intravenous administration.
Materials:
-
5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Citrate Buffer (50 mM, pH 4.5)
-
Sterile 0.22 µm syringe filter
Procedure:
-
Prepare Vehicle: Weigh out the required amount of HP-β-CD to make a 40% (w/v) solution in the citrate buffer. For 10 mL of vehicle, dissolve 4 g of HP-β-CD in 10 mL of 50 mM citrate buffer, pH 4.5. Gentle warming (to ~40°C) may be required to fully dissolve the cyclodextrin. Cool to room temperature.
-
Add Compound: Weigh 50 mg of the compound. Slowly add it to the 10 mL of HP-β-CD vehicle while vortexing or stirring vigorously.
-
Ensure Dissolution: Continue to mix until the solution is completely clear. This may take 30-60 minutes. Sonication can be used to expedite dissolution.
-
Sterile Filter: Draw the final solution into a syringe and pass it through a 0.22 µm sterile filter into a sterile vial.
-
QC Check: Analyze the final concentration of the filtered solution via a validated HPLC method to confirm the target concentration and check for any degradation.
Section 4: Data Summary & Reference Tables
Table 1: Recommended Formulation Vehicles by Administration Route
| Administration Route | Primary Challenge | Recommended Vehicle System | Key Parameters |
| Intravenous (IV) Bolus | Solubility, Hydrolysis | 20-40% HP-β-CD in pH 4.5-5.5 buffer (e.g., citrate) | Prepare fresh, sterile filter |
| Oral (PO) Gavage | pH-dependent solubility | 10-20% HP-β-CD in water or 0.5% methylcellulose | Ensures solubility in gut |
| Subcutaneous (SC) | Precipitation at site | Lower concentration in pH 5.0-6.0 buffer with HP-β-CD | pH should be close to physiological |
| Intraperitoneal (IP) | Precipitation, Irritation | 10% HP-β-CD in pH 6.0 buffered saline | Balance solubility and tolerability |
Table 2: HPLC Method Parameters for Stability Assessment
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Good retention for parent and polar degradants. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidifies mobile phase to ensure good peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic modifier. |
| Gradient | 5% to 95% B over 5 minutes | Ensures elution of parent and all potential impurities. |
| Flow Rate | 0.4 mL/min | Standard for 2.1 mm ID columns. |
| Detection | UV at 254 nm or appropriate λmax | Pyridine ring provides strong UV chromophore. |
| Column Temp | 40°C | Improves peak shape and reduces viscosity. |
References
-
Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Organic & Biomolecular Chemistry.[Link]
-
Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. ResearchGate.[Link]
-
Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption. PubMed.[Link]
-
Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry.[Link]
-
Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. PubMed Central.[Link]
-
A Review on the Some Biological Activities of the Hydantoin Derivatives. ResearchGate.[Link]
-
Hydantoin Derivatives Bearing Morpholine Moiety: Design, Synthesis, Characterization, In-Silico ADMET And Molecular Docking Investigations. ResearchGate.[Link]
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central.[Link]
-
Development of High Performance Liquid Chromatographic Method with Pre-Column Derivatization for Determination of Enantiomeric Purity of Hydantoin-5-acetic Acid. ResearchGate.[Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health.[Link]
-
Solubility and pH. Chemistry LibreTexts.[Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.[Link]
-
Q1A(R2) Guideline. International Council for Harmonisation.[Link]
-
Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research.[Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.[Link]
-
Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.[Link]
-
ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency.[Link]
-
Special Issue : Cyclodextrins in Drug Formulation and Delivery. MDPI.[Link]
-
Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. PubMed.[Link]
-
Effect of structural modification of the hydantoin ring on anticonvulsant activity. PubMed.[Link]
-
Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry.[Link]
-
The potential use of cyclodextrins in parenteral formulations. ResearchGate.[Link]
-
Forced Degradation Studies for Stability. Nelson Labs.[Link]
-
ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency.[Link]
-
Some commercially available drugs containing the pyridine scaffold. ResearchGate.[Link]
-
Novel new research strategies of hydantoin derivatives: A review. SRR Publications.[Link]
-
Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity. PubMed Central.[Link]
-
pH and Solubility. Fiveable.[Link]
-
The Potential Use of Cyclodextrins in Parenteral Formulations. Journal of Parenteral Science and Technology.[Link]
-
Q1 Stability Testing of Drug Substances and Drug Products. U.S. Food & Drug Administration.[Link]
-
Quality Guidelines. International Council for Harmonisation.[Link]
-
Pyridine in Medicine: Uses & Synthesis. Study.com.[Link]
-
Cyclodextrins in Parenteral Formulations. PubMed.[Link]
-
pH Effects on Solubility. YouTube.[Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.[Link]
-
Synthesis of imidazolidine 2,4 – dione derivatives. ScienceScholar.[Link]
-
How to do HPLC method validation. YouTube.[Link]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PubMed Central.[Link]
-
SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Semantic Scholar.[Link]
-
Solubility and pH. Chemistry LibreTexts.[Link]
-
Identification, Quantification, and Method Validation of Anthocyanins. MDPI.[Link]
-
HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS.[Link]
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- 12. The Potential Use of Cyclodextrins in Parenteral Formulations | PDA Journal of Pharmaceutical Science and Technology [journal.pda.org]
Technical Support Center: Imidazolidine-2,4-dione Synthesis
Topic: Proactively Preventing and Troubleshooting Epimerization at the C5 Stereocenter
Audience: Researchers, Scientists, and Drug Development Professionals
From the desk of the Senior Application Scientist:
Welcome to our dedicated technical guide on the stereochemical challenges of imidazolidine-2,4-dione (hydantoin) synthesis. The C5 position of the hydantoin scaffold is a critical stereocenter for a vast number of pharmacologically active molecules.[1] Its stereochemical instability, particularly during synthesis and cyclization, can lead to epimerization, resulting in a loss of enantiopurity, diminished biological activity, and significant downstream purification challenges.
This guide is structured to move from foundational understanding to actionable troubleshooting. We will explore the mechanistic underpinnings of C5-epimerization and provide field-proven strategies and detailed protocols to maintain the stereochemical integrity of your target compounds.
Section 1: Frequently Asked Questions - The "Why" of C5 Epimerization
This section addresses the fundamental principles governing the stability of the C5 stereocenter.
Question: What is C5 epimerization and why is it a problem in hydantoin chemistry?
Answer: Epimerization is the change in the configuration of a single stereocenter in a compound that has multiple stereocenters. In the context of 5-substituted hydantoins, it often refers to racemization—the conversion of an enantiomerically pure compound into a mixture of enantiomers. The C5 position is particularly susceptible because the hydrogen atom at this position is acidic. Under certain conditions, this proton can be removed to form a planar, achiral enolate intermediate.[2][3][4] Reprotonation can then occur from either face of this planar intermediate, leading to a mixture of both the original (retained) and inverted stereoisomers, thus eroding the enantiomeric excess (ee) of your product. This is a critical issue in drug development, as different enantiomers can have vastly different pharmacological activities and toxicological profiles.[5]
Question: What is the underlying chemical mechanism of C5 epimerization?
Answer: The mechanism is a classic acid-base reaction. The C5 proton's acidity is enhanced by the two adjacent electron-withdrawing carbonyl groups of the hydantoin ring. In the presence of a base, this proton is abstracted, leading to the formation of a resonance-stabilized carbanion (enolate).[3][4] This enolate intermediate is planar at the C5 position. When a proton source is available (such as the conjugate acid of the base or a protic solvent), the enolate can be reprotonated. This reprotonation is not stereospecific and can occur from either the re or si face, resulting in the formation of both C5 epimers. The reaction is reversible, and under conditions that allow for equilibrium, a racemic mixture can be the ultimate thermodynamic product.[4]
Caption: Base-catalyzed abstraction of the C5 proton leads to a planar enolate, enabling non-selective reprotonation and epimerization.
Section 2: Troubleshooting Guide - Proactive Prevention Strategies
Here, we address specific experimental scenarios and provide concrete solutions to prevent epimerization before it occurs.
Question: I am synthesizing a hydantoin from an enantiopure α-amino amide and observing complete racemization. My cyclizing agent is 1,1'-carbonyldiimidazole (CDI). Could this be the cause?
Answer: Yes, this is a well-documented and critical issue. The use of CDI for the cyclization of α-amino amides to hydantoins is known to cause significant, often complete, racemization.[6][7] The proposed mechanism involves the formation of an imidazole carbamate intermediate. The imidazole leaving group is believed to facilitate the abstraction of the C5 proton, leading to rapid epimerization.[6][7][8]
Solution: Switch your cyclizing agent to triphosgene (or its safer equivalent, diphosgene) in the presence of a non-nucleophilic base like pyridine. This combination has been shown to produce hydantoins from optically pure α-amino amides with excellent retention of stereochemical integrity (>96% ee).[6][7]
| Cyclizing Agent | Base | Starting Material | Resulting Enantiomeric Excess (ee%) | Reference |
| 1,1'-Carbonyldiimidazole (CDI) | N/A | (S)-Phenylalaninamide | ~0% (Complete Racemization) | [6] |
| Triphosgene | Pyridine | (S)-Phenylalaninamide | >96% | [6] |
| Triphosgene | Pyridine | (S)-Leucinamide | >98% | [6] |
Question: My protocol involves a base-catalyzed cyclization step. What type of base should I use to minimize epimerization?
Answer: The choice of base is paramount. Strong, non-nucleophilic bases, especially at elevated temperatures, create an environment ripe for epimerization by readily abstracting the C5 proton.
Solution:
-
Use Weaker Bases: If possible, opt for milder bases like potassium carbonate or even organic bases like pyridine or triethylamine (TEA) over stronger bases such as sodium hydroxide (NaOH), sodium methoxide (NaOMe), or lithium diisopropylamide (LDA).
-
Stoichiometry is Key: Use the minimum stoichiometric amount of base required to drive the reaction. Excess base significantly increases the rate of proton abstraction and epimerization.
-
Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Lower temperatures favor kinetic control over thermodynamic control.[9][10]
Question: Can reaction temperature and time influence the final enantiomeric purity?
Answer: Absolutely. This is a classic case of kinetic versus thermodynamic control.[11][12]
-
Kinetic Control (Low Temperature, Short Time): The kinetically controlled product is the one that forms the fastest (i.e., has the lowest activation energy).[13] If the desired enantiomer is the kinetic product, running the reaction at low temperatures (e.g., 0 °C to -78 °C) for a shorter duration can trap the product before it has a chance to epimerize.[11]
-
Thermodynamic Control (High Temperature, Long Time): The thermodynamically controlled product is the most stable product. In the case of a chiral center, a 1:1 racemic mixture is often the most stable thermodynamic outcome. Higher temperatures provide the energy needed to overcome the activation barriers for both the forward and reverse reactions, allowing the system to reach equilibrium, which often means full racemization.[10][11]
Recommendation: Always start by optimizing your reaction under kinetic control (low temperature). If epimerization is observed, it indicates that even the desired reaction pathway is susceptible. Monitor the reaction progress closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that facilitate epimerization.
Caption: Workflow for selecting reaction conditions to minimize epimerization by favoring kinetic control.
Question: Are there specific synthetic routes that are inherently less prone to C5 epimerization?
Answer: Yes. The choice of the overall synthetic strategy can be the most effective preventative measure.
-
Late-Stage Cyclization: Strategies that form the hydantoin ring from an enantiopure precursor under mild, non-epimerizing conditions are superior. As discussed, cyclizing α-amino amides with triphosgene is one such method.[6]
-
Avoiding the Bucherer-Bergs Reaction for Chiral Centers: The classic Bucherer-Bergs synthesis, which starts from an aldehyde or ketone, is highly effective for creating 5-substituted and 5,5-disubstituted hydantoins but is generally not stereospecific and produces racemic mixtures.[14][15][16] It should not be used when a specific C5 stereoisomer is the target.
-
Novel Methods: Recent literature describes methods that utilize reagents like hypervalent iodine to synthesize enantiopure 1,5-substituted hydantoins from protected amino acids without epimerization.[17] Exploring these modern synthetic approaches can be highly beneficial.
Section 3: Experimental Protocol - Enantioselective Hydantoin Synthesis
This section provides a validated protocol for synthesizing a 5-substituted hydantoin while minimizing C5 epimerization, based on literature procedures.[6]
Protocol: Synthesis of (S)-5-Benzyl-imidazolidine-2,4-dione from (S)-Phenylalaninamide using Triphosgene
Materials:
-
(S)-Phenylalaninamide (1.0 eq)
-
Triphosgene (bis(trichloromethyl) carbonate) (0.4 eq)
-
Pyridine (2.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve (S)-phenylalaninamide (1.0 eq) and pyridine (2.5 eq) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Triphosgene: In a separate flask, dissolve triphosgene (0.4 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the stirred amino amide solution over 20-30 minutes, maintaining the temperature at 0 °C. Safety Note: Triphosgene is highly toxic and moisture-sensitive. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Workup:
-
Quench the reaction by carefully adding 1 M HCl at 0 °C until the pH is ~2.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization as appropriate.
-
Analysis: Confirm the structure by ¹H NMR, ¹³C NMR, and MS. Crucially, determine the enantiomeric excess (ee) of the product using chiral HPLC analysis to validate the stereochemical outcome.
References
-
Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470. [Link]
-
Declas, N., Le Vaillant, F., & Waser, J. (2019). Synthesis of Enantiopure 1,5-Substituted Hydantoins from α-Amino Acids Using a Hypervalent Iodine Reagent. Organic Letters, 21(2), 524–528. [Link]
-
Zhang, D., Xing, X., & Cuny, G. D. (2006). Synthesis of hydantoins from enantiomerically pure alpha-amino amides without epimerization. The Journal of Organic Chemistry, 71(4), 1750–1753. [Link]
-
Ušćumlić, G. S., & Valentić, N. V. (2011). Solvent effects on the structure-property relationship of anticonvulsant hydantoin derivatives: a solvatochromic analysis. Journal of the Serbian Chemical Society, 76(5), 627-638. [Link]
-
Zhang, D., Xing, X., & Cuny, G. D. (2006). Synthesis of Hydantoins from Enantiomerically Pure α-Amino Amides without Epimerization. The Journal of Organic Chemistry, 71(4), 1750-1753. [Link]
-
Olimpieri, F., & Volonterio, A. (2008). Three-Component Sequential Synthesis of 5-Arylhydantoins. The Journal of Organic Chemistry, 73(13), 5198-5201. [Link]
-
Ušćumlić, G. S., et al. (2011). Solvent effects on the absorption spectra of potentially pharmacologically active 5-alkyl-5-arylhydantoins: A structure-property relationship study. Journal of the Serbian Chemical Society, 76(5), 627-638. [Link]
-
Sirit, A., et al. (2024). The Importance of Stereochemistry in 5-HT7R Modulation: A Case Study of Hydantoin Derivatives. ACS Chemical Neuroscience, 15(1), 135-147. [Link]
-
Anogianaki, A., et al. (2011). Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. Molecules, 16(10), 8343-8356. [Link]
-
Sirit, A., et al. (2024). The Importance of Stereochemistry in 5-HT7R Modulation—A Case Study of Hydantoin Derivatives. ACS Chemical Neuroscience, 15(1), 135-147. [Link]
-
Sirit, A., et al. (2024). The Importance of Stereochemistry in 5-HT7R Modulation—A Case Study of Hydantoin Derivatives. ACS Chemical Neuroscience. [Link]
-
Ušćumlić, G. S., & Valentić, N. V. (2011). Solvent effects on the structure-property relationship of anticonvulsant hydantoin derivatives: a solvatochromic analysis. Journal of the Serbian Chemical Society. [Link]
-
Simůnek, P., & Pešková, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]
-
Rangarajan, M., & Darbre, A. (1975). Identification of amino acid thiohydantoins directly by thin-layer chromatography and indirectly by gas-liquid chromatography after hydrolysis. Biochemical Journal, 147(3), 435–438. [Link]
-
Westin, J. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. MCAT Content. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
LibreTexts Chemistry. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
-
Ashenhurst, J. (2012). Thermodynamic and Kinetic Products. Master Organic Chemistry. [Link]
-
Hristea, E., et al. (2022). Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. Chemical Reviews, 122(5), 5435-5484. [Link]
-
Hsieh, P.-H., et al. (2012). Proposed reaction mechanism for GlcA C5-epimerase. ResearchGate. [Link]
-
Lakshman, M., & Barrett, R. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry. [Link]
-
Hannesson, H. H., et al. (1997). Biosynthesis of heparin/heparan sulphate: Mechanism of epimerization of glucuronyl C-5. Biochemical Journal, 325(Pt 2), 545–552. [Link]
-
Zhang, D., et al. (2006). Synthesis of hydantoins from enantiomerically pure alpha-amino amides without epimerization. The Journal of organic chemistry. [Link]
-
Kumar, S., et al. (2025). Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. Mini reviews in medicinal chemistry. [Link]
-
Simůnek, P., & Pešková, M. (2021). The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity. Molecules. [Link]
-
LibreTexts Chemistry. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
-
ResearchGate. (2025). Recent Developments in Hydantoin Chemistry. [Link]
-
CAZypedia. (2021). Polysaccharide epimerases. [Link]
-
Colombo, E., et al. (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry, 87(23), 15457–15471. [Link]
-
Hannesson, H. H., et al. (1997). Biosynthesis of heparin/heparan sulphate: mechanism of epimerization of glucuronyl C-5. Biochemical Journal, 325(Pt 2), 545–552. [Link]
Sources
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- 6. Synthesis of Hydantoins from Enantiomerically Pure α-Amino Amides without Epimerization [organic-chemistry.org]
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Technical Support Center: Scaling the Synthesis of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione
Welcome to the technical support resource for the synthesis and scale-up of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione (also known as 5-Methyl-5-(4-pyridyl)hydantoin). This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth, field-proven insights into the common challenges encountered during synthesis, with a focus on transitioning from bench-scale to larger-scale production.
Overview of Synthesis: The Bucherer-Bergs Reaction
The most direct and widely employed method for synthesizing 5,5-disubstituted hydantoins, such as 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione, is the Bucherer-Bergs multicomponent reaction.[1][2] This one-pot synthesis is valued for its efficiency and use of readily available starting materials. The core transformation involves reacting a ketone (4-acetylpyridine) with a cyanide source (e.g., sodium cyanide) and an ammonium source (ammonium carbonate) in a suitable solvent system, typically aqueous ethanol.[3][4]
The reaction proceeds through the formation of an α-aminonitrile intermediate, which is generated in situ. This intermediate then undergoes cyclization upon reaction with cyanate (formed from the decomposition of ammonium carbonate) to yield the final hydantoin product. Understanding this mechanism is crucial for troubleshooting, as many common issues relate to the stability and reactivity of these intermediates.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common problems encountered during the synthesis and scale-up of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione.
Q1: My reaction yield is significantly lower on a larger scale compared to my bench-top experiments. What are the likely causes and how can I fix this?
This is one of the most common challenges in process scale-up.[5] A successful lab-scale reaction (e.g., 1-10 g) often does not translate directly to a pilot or production scale (100 g to multi-kg) without re-optimization. The primary culprits are typically related to physical and engineering principles that change with volume.
Root Causes & Solutions:
-
Poor Heat Transfer: Large reaction volumes have a lower surface-area-to-volume ratio, making it difficult to maintain uniform temperature.[5] Exothermic steps can create localized "hot spots" that promote side reactions and impurity formation, while endothermic steps may not receive sufficient energy, leading to an incomplete reaction.
-
Solution: Use a jacketed reactor with an appropriate heat transfer fluid. Ensure vigorous and efficient stirring to promote homogeneity. For highly exothermic or endothermic processes, consider slower, controlled addition of reagents.
-
-
Inefficient Mixing: What appears well-mixed in a round-bottom flask can be heterogeneous in a large reactor. Poor mixing can lead to localized excesses of reagents, causing side reactions.
-
Solution: Select the right impeller type (e.g., anchor, turbine) and optimize the stirring speed (RPM) for the reactor geometry and reaction viscosity. Baffles can be installed in the reactor to improve turbulent mixing.
-
-
Suboptimal Reagent Addition: The rate of addition for reagents like sodium cyanide is critical. Adding it too quickly can create high local concentrations, while adding it too slowly can unnecessarily prolong the reaction time.
-
Solution: Develop and validate a controlled addition profile. Use a syringe pump or a metering pump for precise control over addition rates at scale.
-
-
Off-Gassing and Pressure Management: The Bucherer-Bergs reaction releases ammonia and carbon dioxide from the decomposition of ammonium carbonate. In a sealed or inadequately vented large reactor, pressure buildup can alter reaction equilibria or create a safety hazard.
-
Solution: Ensure the reactor is equipped with a suitable pressure-rated vent and an off-gas scrubbing system, especially to handle toxic ammonia and hydrogen cyanide gas. The reaction is often run at a slightly elevated temperature (e.g., 60-70°C) in a sealed vessel to maintain a sufficient concentration of these volatile components, but this must be done with proper engineering controls.[1][2]
-
Q2: I am observing significant amounts of an unknown impurity in my final product. How can I identify and minimize it?
Impurity profiling is a critical aspect of process development, as even minor impurities can have significant toxicological implications.[6]
Common Impurities & Mitigation Strategies:
-
Unreacted 4-Acetylpyridine: This suggests an incomplete reaction.
-
Mitigation: Increase reaction time or temperature moderately. Ensure the cyanide source is fully dissolved and active. Verify the stoichiometry of all reagents.
-
-
α-Aminonitrile Intermediate: The key intermediate may persist if the cyclization step is inefficient.
-
Mitigation: Ensure the ammonium carbonate has sufficiently decomposed to provide CO₂/cyanate for the cyclization. The reaction pH is also critical; it should be basic enough to facilitate the necessary nucleophilic attacks but not so high as to cause unwanted hydrolysis.
-
-
Side-Products from Self-Condensation: Aldehydes and ketones can undergo self-condensation under basic conditions.
-
Mitigation: Maintain strict temperature control. A controlled, slower addition of the ketone to the cyanide/carbonate mixture can minimize its concentration at any given time, disfavoring bimolecular side reactions.
-
Analytical Approach for Identification:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Use to determine the molecular weight of the impurity. This can provide immediate clues as to its structure (e.g., is it a dimer of the starting material? Is it a partially reacted intermediate?).
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: After isolating a sufficient quantity of the impurity via preparative HPLC or careful crystallization, ¹H and ¹³C NMR will be essential for full structural elucidation.
Q3: The final product is difficult to purify at a large scale. Column chromatography is not a viable option. What are my alternatives?
Scaling up purification is a major hurdle. Methods that are simple in the lab, like flash chromatography, are often economically and practically unfeasible for multi-kilogram production.[7]
Scale-Appropriate Purification Strategies:
-
Recrystallization: This is the most common and cost-effective method for purifying solid compounds at scale.
-
Protocol:
-
Solvent Screening: Identify a solvent or solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below. Common choices include ethanol, water, isopropanol, or mixtures thereof.
-
Procedure: Dissolve the crude product in a minimum amount of the hot solvent. If impurities are present, you may perform a hot filtration to remove insoluble matter. Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent to remove residual mother liquor.
-
-
-
Acid-Base Extraction/pH Adjustment: The pyridine nitrogen in your molecule is basic, and the hydantoin ring has acidic N-H protons. This dual character can be exploited for purification.
-
Protocol:
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).
-
Wash with a dilute acidic solution (e.g., 1M HCl). Your product should move to the aqueous layer as the pyridinium salt, leaving non-basic organic impurities behind.
-
Separate the aqueous layer and basify it carefully (e.g., with NaHCO₃ or NaOH) to precipitate the pure product.
-
Filter, wash with water, and dry the purified solid.
-
-
| Purification Method | Scale | Pros | Cons |
| Flash Chromatography | Lab (<100g) | High resolution | High solvent cost, not easily scalable |
| Recrystallization | Lab to Production | Cost-effective, highly scalable | Requires suitable solvent, potential yield loss |
| Acid-Base Extraction | Lab to Production | Removes specific impurities | Requires multiple steps, solvent usage |
Experimental Protocols
Lab-Scale Synthesis (Illustrative Protocol)
Disclaimer: This protocol involves highly toxic reagents (sodium cyanide) and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE) and emergency procedures in place.[8]
Reagents:
-
4-Acetylpyridine (1.0 eq)
-
Sodium Cyanide (NaCN) (1.2 eq)
-
Ammonium Carbonate ((NH₄)₂CO₃) (4.0 eq)
-
Ethanol (EtOH)
-
Water (H₂O)
Procedure:
-
In a pressure-rated vessel equipped with a magnetic stir bar, combine ammonium carbonate, sodium cyanide, ethanol, and water (e.g., a 1:1 EtOH/H₂O mixture).
-
Stir the mixture until the solids are mostly dissolved.
-
Add 4-acetylpyridine to the vessel.
-
Seal the vessel securely and heat the reaction mixture to 60-70°C with vigorous stirring.
-
Maintain the temperature and stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the vessel to room temperature. CAUTION: The vessel may be under pressure. Vent carefully in a fume hood.
-
Upon cooling, the product may precipitate. If not, reduce the solvent volume under reduced pressure.
-
Filter the crude solid product, wash with cold water, and then a small amount of cold ethanol.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol/water).
Key Scale-Up Considerations:
-
Safety: The use of cyanide at scale requires stringent safety protocols, including dedicated cyanide handling areas, cyanide antidote kits, and an off-gas treatment system to scrub any liberated HCN.[8]
-
Material Transfer: Transferring solids like ammonium carbonate and sodium cyanide into a large reactor needs to be done safely, often using a powder transfer system to avoid generating dust.
-
Process Analytical Technology (PAT): For large-scale runs, consider using in-situ monitoring tools (e.g., FTIR) to track the consumption of starting material and the formation of the product in real-time, allowing for more precise determination of reaction completion.
References
-
Shivachev, B., Bakalova, A., & Petrov, G. (2008). 3-Amino-5-methyl-5-(4-pyridyl)hydantoin. Acta Crystallographica Section E: Structure Reports Online, 65(1), o953. [Link]
- BenchChem. (n.d.). Overcoming challenges in the scale-up of imidazoline synthesis. BenchChem Technical Support.
- MDPI. (2024). Synthesis and Evaluation of 5-(Heteroarylmethylene)hydantoins as Glycogen Synthase Kinase-3β Inhibitors. Molecules.
- Cheng, X. C., et al. (n.d.). Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. Asian Journal of Chemistry.
- Smit, B., et al. (2022). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Journal of the Serbian Chemical Society.
-
Koóš, M., & Kónya, K. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]
-
MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia. [Link]
- Name Reactions in Organic Synthesis. (n.d.). Bucherer-Bergs Reaction. Cambridge University Press.
- Muhubhupathi, G., et al. (2025). Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. Asian Journal of Research in Chemistry.
- Biosynergy Pharma. (2026).
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ResearchGate. (n.d.). 3-Amino-5-methyl-5-(4-pyridyl)hydantoin. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of hydantoins. Organic Chemistry Portal. [Link]
- UPM Institutional Repository. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. UPM Institutional Repository.
- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of 5-(4-Hydroxybutyl)imidazolidine-2,4-dione via Bucherer-Bergs Reaction. BenchChem Technical Support.
- MDPI. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Molbank, 2021(2), M1218.
- Echemi. (n.d.).
- bepress. (2023). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. Bulletin of Environment, Pharmacology and Life Sciences.
-
Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. (2007). Molecules, 12(4), 845-851. [Link]
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Validation & Comparative
A Comparative Guide to Phenytoin and Novel Imidazolidine-2,4-dione Derivatives as Anticonvulsants
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phenytoin, a cornerstone in epilepsy treatment for decades, has paved the way for the development of numerous anticonvulsants built upon its core imidazolidine-2,4-dione (hydantoin) structure. The enduring relevance of this scaffold lies in its proven efficacy, primarily through the modulation of voltage-gated sodium channels. This guide provides a comparative analysis of phenytoin against emerging imidazolidine-2,4-dione derivatives, focusing on preclinical anticonvulsant activity and neurotoxicity. By examining quantitative data from standardized assays and elucidating the underlying mechanisms and experimental protocols, this document serves as a technical resource for professionals engaged in the discovery and development of next-generation antiepileptic drugs (AEDs).
Disclaimer: While the initial topic of interest was 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione, a comprehensive literature search found no publicly available preclinical data for this specific compound. Therefore, to fulfill the objective of a comparative guide within this chemical class, this document will compare the benchmark drug, phenytoin, to other recently developed and well-characterized imidazolidine-2,4-dione derivatives for which experimental data are available. This approach allows for a robust scientific comparison and highlights the evaluation pipeline for this promising class of compounds.
Introduction to the Imidazolidine-2,4-dione Scaffold
The imidazolidine-2,4-dione ring system is a critical pharmacophore in medicinal chemistry, most notably recognized in phenytoin. Its derivatives are widely explored for a range of biological activities, including anticonvulsant, antiarrhythmic, and antimicrobial effects. The success of phenytoin has established this scaffold as a foundational template for designing agents that target neuronal excitability. The primary mechanism for many hydantoin-based anticonvulsants is the use-dependent blockade of voltage-gated sodium channels, which effectively suppresses the high-frequency neuronal discharges characteristic of seizures.
The ongoing search for new AEDs aims to identify compounds with superior efficacy, broader activity spectra, and improved safety profiles (i.e., a wider therapeutic window) compared to established drugs like phenytoin. This guide delves into the comparative preclinical performance of such novel derivatives.
Comparative Analysis: Anticonvulsant Activity & Neurotoxicity
The efficacy of potential anticonvulsants is commonly assessed using the Maximal Electroshock (MES) test , which models generalized tonic-clonic seizures. A key metric from this test is the ED₅₀ (Median Effective Dose), the dose required to protect 50% of animals from the seizure endpoint. Concurrently, acute neurotoxicity is evaluated using the rotarod test , which assesses motor coordination and provides a TD₅₀ (Median Toxic Dose). The ratio of these two values (TD₅₀/ED₅₀) yields the Protective Index (PI) , a crucial measure of a drug's therapeutic window. A higher PI indicates a more favorable safety profile.
| Compound | Animal Model | Anticonvulsant Activity (MES Test) ED₅₀ (mg/kg, i.p.) | Neurotoxicity (Rotarod Test) TD₅₀ (mg/kg, i.p.) | Protective Index (PI = TD₅₀/ED₅₀) | Reference |
| Phenytoin | Mouse | 9.5 | 68.5 | 7.2 | , |
| SB2-Ph * | Mouse | 8.29 | > 80 | > 9.6 | [1] |
| Compound 19 † | Mouse | 26.3 | > 300 | > 11.4 |
-
SB2-Ph: A 3-amino-5,5′-diphenylhydantoin Schiff base derivative.
-
†Compound 19: 5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione.
Analysis:
-
The Schiff base derivative, SB2-Ph , demonstrates anticonvulsant potency comparable to that of phenytoin in the MES test, with an ED₅₀ of 8.29 mg/kg versus 9.5 mg/kg for phenytoin.[1] Critically, it showed no neurotoxicity at doses up to 80 mg/kg, suggesting a Protective Index of at least 9.6, which is superior to phenytoin's.
-
Compound 19 , another novel derivative, is less potent than phenytoin (ED₅₀ of 26.3 mg/kg). However, it exhibits a remarkably low neurotoxicity profile, with no motor impairment observed at doses up to 300 mg/kg. This results in an excellent Protective Index of over 11.4, indicating a wide margin of safety in this preclinical model.
Mechanism of Action: Targeting Neuronal Excitability
The primary anticonvulsant mechanism of phenytoin is the voltage- and use-dependent blockade of voltage-gated sodium channels (VGSCs). During normal neuronal activity, these channels cycle through resting, open, and inactivated states. In the high-frequency firing state that occurs during a seizure, phenytoin selectively binds to and stabilizes the inactive state of the VGSC. This action slows the recovery of the channel to the resting state, thereby preventing the neuron from firing another action potential too quickly and halting the propagation of the seizure.
Caption: Proposed mechanism of Phenytoin on voltage-gated sodium channels.
Interestingly, while many hydantoin derivatives share this mechanism, some newer compounds may act differently. For instance, in vitro binding studies for Compound 19 did not show significant inhibition of sodium or calcium channels, suggesting it may possess an alternative, yet-to-be-elucidated anticonvulsant mechanism. This highlights the potential for structural modifications to the hydantoin core to engage novel therapeutic targets.
Key Experimental Protocols
The following protocols are standard preclinical assays for determining the anticonvulsant efficacy and neurotoxicity of investigational compounds.
Maximal Electroshock (MES) Test
This test is a well-validated model for identifying agents effective against generalized tonic-clonic seizures. It assesses a compound's ability to prevent seizure spread.
Methodology:
-
Animal Preparation: Male albino mice (e.g., 20-25 g) are used. Animals are divided into groups, including a vehicle control, a positive control (e.g., phenytoin), and several test compound groups at varying doses.
-
Compound Administration: The test compound, vehicle, or positive control is administered via a defined route (e.g., intraperitoneal injection or oral gavage).
-
Pre-treatment Time: The test is conducted at the time of peak effect of the compound, which is determined in preliminary pharmacokinetic or time-course studies (e.g., 30-60 minutes post-injection).
-
Seizure Induction: A corneal or auricular electrode is applied to the animal. A supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered.
-
Observation & Endpoint: The animal is immediately observed for the presence or absence of a tonic hindlimb extension seizure. The abolition of this phase is considered the endpoint, indicating protection.
-
Data Analysis: The number of animals protected in each group is recorded, and the percentage of protection is calculated. This data is used to determine the ED₅₀ value via probit analysis.
Caption: Experimental workflow for the Maximal Electroshock (MES) test.
Rotarod Test
This test is the gold standard for assessing motor coordination deficits, which serve as a surrogate for acute neurotoxicity.
Methodology:
-
Apparatus: A rotating rod apparatus with adjustable speed is used.
-
Animal Acclimation & Training: Mice are acclimated to the testing room. They may undergo a training session where they are placed on the rod at a low, constant speed (e.g., 4-5 RPM) for a set duration (e.g., 60 seconds) to learn the task.
-
Compound Administration: Animals are dosed with the vehicle, positive control, or test compound as in the MES test.
-
Testing Procedure: At the time of peak effect, each mouse is placed on the rod. The rod is then set to accelerate (e.g., from 4 to 40 RPM over 300 seconds).
-
Endpoint: The latency (time) for the mouse to fall off the rotating rod is recorded. A predetermined cutoff time (e.g., 300 seconds) is typically used. A significant decrease in latency to fall compared to the vehicle group indicates motor impairment.
-
Data Analysis: The mean latency to fall is calculated for each group. The TD₅₀ value is the dose that causes 50% of the animals to fail the test (i.e., fall off the rod).
Caption: Experimental workflow for the Rotarod neurotoxicity test.
Discussion and Future Perspectives
The comparative data clearly indicate that the imidazolidine-2,4-dione scaffold remains a highly viable template for the development of novel anticonvulsant agents.
-
Potency vs. Safety: The analysis shows a classic drug development trade-off. SB2-Ph achieves potency comparable to phenytoin but with a potentially better safety margin.[1] In contrast, Compound 19 is less potent but exhibits an exceptionally high safety margin in preclinical tests, which could be highly advantageous in a clinical setting where side effects often limit dosing.
-
Mechanism of Action: The potential for novel mechanisms, as hinted at by Compound 19, is an exciting avenue of research. Compounds that do not rely solely on sodium channel blockade could offer new options for patients with refractory epilepsy or could be used in combination therapies to achieve synergistic effects.
-
Future Directions: For a compound like 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione , the path forward is clear. The initial steps must involve its synthesis and subsequent screening in the MES and rotarod tests to establish its ED₅₀, TD₅₀, and Protective Index. The presence of the pyridinyl group—a common moiety in CNS drugs—may confer unique properties related to solubility, blood-brain barrier penetration, or metabolic stability. Should it show a promising PI, further studies would be warranted to elucidate its mechanism of action, evaluate its efficacy in other seizure models (e.g., psychomotor 6-Hz or chemoconvulsant tests), and establish its pharmacokinetic profile.
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Płazińska, A., et al. (2025). Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine-2,4-Dione Derivatives with Morpholine Moiety. ChemMedChem.
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A Comparative Guide to the Efficacy of PTP1B Inhibitors: Benchmarking Imidazolidine-2,4-diones Against Clinical and Preclinical Compounds
Introduction: The Rationale for Targeting Protein Tyrosine Phosphatase 1B (PTP1B)
Protein Tyrosine Phosphatase 1B (PTP1B) has been unequivocally identified as a pivotal negative regulator in critical metabolic signaling pathways.[1][2][3] By dephosphorylating and thereby inactivating the insulin receptor (IR) and its substrates (IRS), as well as the leptin receptor-associated Janus kinase 2 (JAK2), PTP1B effectively dampens cellular responses to insulin and leptin.[2][4][5] Overactivity or overexpression of PTP1B is strongly correlated with insulin resistance, the hallmark of type 2 diabetes (T2D), and leptin resistance, a key factor in obesity.[1][6] Consequently, the inhibition of PTP1B presents a highly validated and promising therapeutic strategy for the treatment of these pervasive metabolic disorders.[1][3][4]
The development of clinically successful PTP1B inhibitors, however, has been fraught with challenges. The primary hurdles include achieving high selectivity against other highly homologous protein tyrosine phosphatases (PTPs), particularly T-cell PTP (TCPTP), and designing molecules with favorable pharmacokinetic properties, such as cell permeability and oral bioavailability.[2][7] The highly conserved and charged nature of the PTP1B active site has made the development of traditional active-site inhibitors particularly difficult, prompting exploration into allosteric and other novel mechanisms of inhibition.[4][5][8]
This guide provides a comparative analysis of the efficacy of the imidazolidine-2,4-dione scaffold, represented by compounds like 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione, against other notable PTP1B inhibitors that have been evaluated in preclinical and clinical settings. We will delve into their mechanisms of action, in vitro potency, selectivity, and in vivo efficacy, supported by detailed experimental protocols to provide researchers with a comprehensive framework for evaluation.
The Imidazolidine-2,4-dione Scaffold: A Promising New Avenue
While specific experimental data for 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione is not extensively available in public literature, the imidazolidine-2,4-dione (or hydantoin) core structure has been the subject of successful drug design campaigns. Research into derivatives of this scaffold has led to the identification of selective PTP1B inhibitors.[9] A key challenge addressed in these studies was achieving selectivity over the closely related TCPTP. Through strategies like core hopping and molecular dynamics simulations, specific derivatives have been designed that are proposed to bind effectively to the PTP1B active site and a secondary phosphotyrosine (pTyr) binding site, a strategy known to enhance both potency and selectivity.[9][10] This approach highlights the potential of the imidazolidine-2,4-dione scaffold as a foundation for developing next-generation, selective PTP1B inhibitors.
Comparative Efficacy Analysis of PTP1B Inhibitors
To contextualize the potential of the imidazolidine-2,4-dione class, we will compare it against several well-characterized PTP1B inhibitors with diverse mechanisms and at various stages of development.
Mechanism of Action: A Diverse Landscape
The selected inhibitors showcase the different strategies employed to target PTP1B:
-
Trodusquemine (MSI-1436): A naturally occurring aminosterol, Trodusquemine is a "first-in-class" allosteric, non-competitive inhibitor of PTP1B.[6][8][11][12] It binds to a site distinct from the catalytic pocket, inducing a conformational change that inactivates the enzyme.[5] This allosteric mechanism is a key reason for its high selectivity.[11][12]
-
Claramine: A synthetic, polyaminosteroid derivative and an analogue of Trodusquemine.[6] It is also a selective PTP1B inhibitor and shares many functional properties with Trodusquemine, including insulin-mimetic effects and the ability to restore glycemic control in diabetic mice.[6][13] A significant advantage is its simpler and more rapid synthesis process compared to Trodusquemine.[6]
-
JTT-551: A cell-permeable, orally available dithiazolylmethylglycinate derivative that acts as a reversible, mixed-type inhibitor of PTP1B.[14][15][16] Its mixed-type inhibition suggests it may bind to both the free enzyme and the enzyme-substrate complex.
-
Ertiprotafib: One of the first PTP1B inhibitors to enter clinical trials.[2][4] Initially thought to be an active site inhibitor, its mechanism was later revealed to be unconventional.[4] Ertiprotafib induces non-specific binding and aggregation of the PTP1B catalytic domain, which leads to its inhibition.[4][17][18] This mode of action may explain the dose-limiting adverse effects and lack of efficacy that led to its discontinuation in Phase II trials.[2][4] It also acts as a dual agonist for PPAR alpha and gamma.[4][19]
Data Presentation: Quantitative Comparison of PTP1B Inhibitors
The following table summarizes the key in vitro efficacy and selectivity data for the comparator compounds.
| Inhibitor | Mechanism of Action | PTP1B Potency (IC50 / Ki) | Selectivity vs. TCPTP | Reference(s) |
| Trodusquemine (MSI-1436) | Allosteric, Non-competitive | ~1 µM (IC50) | ~200-fold | [12][20][21] |
| Claramine | PTP1B Inhibitor | Not specified (functionally similar to Trodusquemine) | Selective over TCPTP | [6][13] |
| JTT-551 | Mixed-type | 0.22 µM (Ki) | ~42-fold | [14][15][16][22] |
| Ertiprotafib | Aggregation-induced | >20 µM (IC50) | Also inhibits IKK-beta (IC50 = 400 nM) | [4][23] |
Note: Data for the imidazolidine-2,4-dione class is emerging and specific IC50 values for 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione are not publicly available. However, related derivatives have shown IC50 values in the low micromolar range (e.g., 3.33 µM) with good selectivity (>30-fold) over TCPTP.[10]
In Vivo Efficacy: From Bench to Animal Models
-
Trodusquemine (MSI-1436): In diet-induced obese (DIO) mice, Trodusquemine administration suppressed appetite, led to fat-specific weight loss, and improved plasma insulin and leptin levels.[24] It enhances insulin-stimulated phosphorylation of the insulin receptor in vitro and in vivo.[21][24] It has also shown anti-diabetic effects in mice.[21]
-
Claramine: Intraperitoneal administration of Claramine (5 mg/kg) effectively restored glycemic control and insulin sensitivity in diabetic mice, with performance comparable to Trodusquemine.[6][13][25] It also suppressed feeding and caused weight loss.[6]
-
JTT-551: In diabetic animal models (ob/ob and db/db mice), oral administration of JTT-551 dose-dependently decreased blood glucose levels and reduced triglycerides.[15][22] It achieved this hypoglycemic effect without causing an acceleration of body weight gain.[15][16] In vivo, it was shown to enhance insulin-induced IR phosphorylation in the liver.[14][15]
-
Ertiprotafib: Despite its complex mechanism, Ertiprotafib did normalize plasma glucose and insulin levels in diabetic animal models before it was discontinued from clinical trials.[23]
Visualizing the Science: Pathways and Workflows
PTP1B Signaling Pathway and Point of Inhibition
This diagram illustrates the central role of PTP1B in attenuating insulin and leptin signaling and how its inhibition can restore these pathways.
Caption: PTP1B negatively regulates insulin and leptin signaling. Inhibitors block PTP1B, enhancing these pathways.
Experimental Methodologies: A Guide to PTP1B Inhibitor Evaluation
To ensure trustworthiness and reproducibility, the protocols used to evaluate PTP1B inhibitors must be robust and well-validated. Here, we detail standard methodologies for both enzymatic and cell-based assays.
Protocol 1: In Vitro PTP1B Enzymatic Inhibition Assay (Fluorogenic)
This assay directly measures the enzymatic activity of PTP1B and its inhibition by a test compound. The use of a fluorogenic substrate provides high sensitivity.
Causality: The choice of a fluorogenic substrate like 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) is critical. Its dephosphorylation by PTP1B yields a highly fluorescent product, allowing for a direct, real-time measurement of enzyme kinetics and inhibitor potency (IC50). This method is preferred over colorimetric assays (like those using p-nitrophenyl phosphate, pNPP) for its superior sensitivity, especially for screening large compound libraries or evaluating potent inhibitors.
Caption: Workflow for a fluorogenic enzymatic assay to determine the IC50 of PTP1B inhibitors.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare 1X PTP Assay Buffer (e.g., 50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM EDTA, and 2 mM DTT).[26]
-
Create a serial dilution of the test inhibitor (e.g., 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione) in 100% DMSO, followed by a further dilution in 1X Assay Buffer to achieve the desired final concentrations with a consistent final DMSO percentage (typically ≤1%).
-
Thaw recombinant human PTP1B enzyme on ice and dilute to the final working concentration (e.g., 170 µU/ml) in cold 1X Assay Buffer.[27]
-
Prepare the fluorogenic substrate (e.g., DiFMUP) solution in 1X Assay Buffer to a 2X final concentration (e.g., 20 µM for a final concentration of 10 µM).[27][28]
-
-
Assay Plate Setup (96-well black plate):
-
Add 25 µL of 1X Assay Buffer to each well.
-
Add 5 µL of the diluted inhibitor solution to "Test Sample" wells.
-
Add 5 µL of inhibitor vehicle (e.g., 1X Assay Buffer with DMSO) to "Positive Control" (enzyme + substrate) and "Blank" (substrate only) wells.
-
-
Enzyme Addition and Pre-incubation:
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 50 µL of the 2X substrate solution to all wells.
-
Incubate for 30-60 minutes at 37°C, protected from light. The reaction time should be optimized to ensure it remains within the linear range.[26][27]
-
Measure the fluorescence intensity using a microplate reader (Excitation ~360 nm, Emission ~460 nm).[28]
-
-
Data Analysis:
-
Subtract the average fluorescence of the "Blank" wells from all other measurements.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the "Positive Control".
-
Determine the IC50 value by fitting the dose-response curve using a suitable non-linear regression model.
-
Protocol 2: Cell-Based Insulin Receptor Phosphorylation Assay
This assay validates that the inhibitor is cell-permeable and can engage its target in a physiological context, leading to the desired downstream signaling event.
Causality: Measuring the phosphorylation status of the insulin receptor (IR) is a direct readout of PTP1B's activity within the cell. An effective, cell-permeable inhibitor will block PTP1B, preventing the dephosphorylation of the IR and thus leading to a measurable increase in insulin-stimulated IR phosphorylation. This assay is a crucial secondary screen to eliminate compounds that are potent in enzymatic assays but fail due to poor membrane permeability or off-target effects in a cellular environment.
Caption: Workflow for a cell-based assay to measure inhibitor-mediated enhancement of insulin receptor phosphorylation.
Step-by-Step Protocol:
-
Cell Culture:
-
Plate a suitable cell line (e.g., HepG2 human hepatoma cells or L6 rat myotubes) in 6-well or 12-well plates and grow to 80-90% confluency.
-
-
Serum Starvation and Treatment:
-
Wash the cells with phosphate-buffered saline (PBS) and replace the growth medium with serum-free medium. Incubate for 4-6 hours to reduce basal phosphorylation levels.
-
Pre-treat the cells by adding the test inhibitor at various concentrations (or vehicle control) to the serum-free medium. Incubate for 1-2 hours.[14]
-
-
Insulin Stimulation:
-
Stimulate the cells by adding insulin to a final concentration of 10-100 nM for 5-10 minutes at 37°C.[13]
-
-
Cell Lysis:
-
Rapidly terminate the stimulation by aspirating the medium and washing the cells once with ice-cold PBS.
-
Lyse the cells directly in the well by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., sodium orthovanadate, a general PTP inhibitor, to preserve phosphorylation states).
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 4°C.
-
-
Protein Quantification and Analysis:
-
Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
Analyze equal amounts of protein from each sample via Western blot.
-
Probe membranes with a primary antibody specific for the phosphorylated form of the insulin receptor beta subunit (e.g., p-IRβ Tyr1158) and, after stripping, with an antibody for the total insulin receptor beta subunit as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
For each sample, calculate the ratio of the phospho-IR signal to the total-IR signal to determine the normalized level of IR phosphorylation. Compare the effect of the inhibitor against the insulin-stimulated vehicle control.
-
Conclusion and Future Outlook
The inhibition of PTP1B remains a highly attractive strategy for the development of novel therapeutics for type 2 diabetes and obesity. While early attempts with active-site inhibitors like Ertiprotafib were unsuccessful in the clinic, they provided valuable lessons about the complexities of targeting this enzyme.[2] The field has since evolved, with allosteric inhibitors like Trodusquemine and mixed-type inhibitors like JTT-551 demonstrating significant promise in preclinical models by offering improved selectivity and efficacy.[15][24]
The imidazolidine-2,4-dione scaffold represents a compelling chemical starting point for novel PTP1B inhibitors.[9] The key to its success will lie in leveraging medicinal chemistry and computational design to optimize both potency and, critically, selectivity over TCPTP and other phosphatases.[29][10] By employing the rigorous enzymatic and cell-based evaluation protocols detailed in this guide, researchers can effectively benchmark the performance of new chemical entities like 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione against established compounds. This structured approach will be essential in identifying candidates with a truly viable therapeutic window, paving the way for the next generation of PTP1B-targeted metabolic drugs.
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Kumar, G. S., Page, R., & Peti, W. (2020). The mode of action of the Protein tyrosine phosphatase 1B inhibitor Ertiprotafib. PLoS ONE, 15(10), e0240044. Retrieved from [Link]
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Ertiprotafib is a non-competitive inhibitor of PTP1B (a) Chemical... - ResearchGate. Retrieved from [Link]
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Fukuda, S., et al. (2010). Pharmacological profiles of a novel protein tyrosine phosphatase 1B inhibitor, JTT-551. Diabetes, Obesity and Metabolism, 12(4), 299-306. Retrieved from [Link]
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Lantz, K. A., et al. (2010). Inhibition of PTP1B by trodusquemine (MSI-1436) causes fat-specific weight loss in diet-induced obese mice. Obesity (Silver Spring), 18(8), 1516-23. Retrieved from [Link]
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Trodusquemine | MedPath. Retrieved from [Link]
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Kumar, G. S., Page, R., & Peti, W. (2020). The mode of action of the Protein tyrosine phosphatase 1B inhibitor Ertiprotafib. PLOS ONE. Retrieved from [Link]
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Ertiprotafib | C31H27BrO3S | CID 157049. PubChem - NIH. Retrieved from [Link]
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Trodusquemine - Alzheimer's Drug Discovery Foundation. Retrieved from [Link]
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Le P-g, C., et al. (2021). The aminosterol Claramine inhibits β-secretase 1–mediated insulin receptor cleavage. Journal of Biological Chemistry, 296, 100585. Retrieved from [Link]
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Qin, Z., et al. (2015). Functional properties of Claramine: a novel PTP1B inhibitor and insulin-mimetic compound. Biochemical and Biophysical Research Communications, 458(1), 21-7. Retrieved from [Link]
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Qin, Z., et al. (2015). Functional properties of Claramine: A novel PTP1B inhibitor and insulin-mimetic compound. Retrieved from [Link]
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Liu, Y., et al. (2022). Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives. International Journal of Molecular Sciences, 23(13), 7034. Retrieved from [Link]
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PTP1B Human Phosphatase Enzymatic LeadHunter Assay. Eurofins Discovery. Retrieved from [Link]
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Fluorogenic PTP1B (Catalytic Domain) Assay Kit. BPS Bioscience. Retrieved from [Link]
-
Chen, Y., et al. (2014). The Mechanism of Allosteric Inhibition of Protein Tyrosine Phosphatase 1B. PLoS ONE, 9(5), e97668. Retrieved from [Link]
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Młynarska, E., et al. (2022). Protein Tyrosine Phosphatase 1B (PTP1B): A Comprehensive Review of Its Role in Pathogenesis of Human Diseases. Molecules, 27(20), 6997. Retrieved from [Link]
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Liu, H., et al. (2023). PTP1B Inhibitor Claramine Rescues Diabetes-Induced Spatial Learning and Memory Impairment in Mice. Molecular Neurobiology, 60(2), 524-544. Retrieved from [Link]
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PTP1B inhibitors investigated in clinical trials. - ResearchGate. Retrieved from [Link]
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Al-Fakhrany, O., & El-Kerdawy, A. M. (2021). Discovery of novel and selective inhibitors targeting protein tyrosine phosphatase 1B (PTP1B): Virtual screening and molecular dynamic simulation. Computational Biology and Medicine, 139, 104959. Retrieved from [Link]
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Claramine, like Trodusquemine, has an anti-diabetic effect. (A) Glucose... | Download Scientific Diagram. ResearchGate. Retrieved from [Link]
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PTP1B (Catalytic Domain) Colorimetric Assay Kit. BPS Bioscience. Retrieved from [Link]
-
Torres-Piedra, M., et al. (2023). Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods. Frontiers in Pharmacology, 14, 1269894. Retrieved from [Link]
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Establishment of a Cell-Based Drug Screening Model for Identifying Down-Regulators of Protein Tyrosine Phosphatase 1B Expression. Retrieved from [Link]
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Chen, P., et al. (2019). Identification and characterization of potent and selective inhibitors targeting protein tyrosine phosphatase 1B (PTP1B). Bioorganic & Medicinal Chemistry Letters, 29(16), 2358-2363. Retrieved from [Link]
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Investigations on Key Principles of PTP1B Selectivity. (2018). Refubium - Freie Universität Berlin. Retrieved from [Link]
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Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae. (2025). Journal of Microbiology and Biotechnology. Retrieved from [Link]
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PTP1B Inhibitor Assay Screening Services. BioAssay Systems. Retrieved from [Link]
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A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models. (2012). Journal of Biological Chemistry. Retrieved from [Link]
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Wang, Z., et al. (2023). Identification of novel PTP1B inhibitor for the treatment of LPS-induced myocardial apoptosis: machine learning based virtual screening and biological evaluation. Journal of Translational Medicine, 21(1), 882. Retrieved from [Link]
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In vitro protein tyrosine phosphatase 1B inhibition and antioxidant property of different onion peel cultivars: A comparative study. (2020). Food Science & Nutrition. Retrieved from [Link]
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Zhang, Y., et al. (2017). Design and synthesis of imidazolidine-2,4-dione derivatives as selective inhibitors by targeting protein tyrosine phosphatase-1B over T-cell protein tyrosine phosphatase. Bioorganic & Medicinal Chemistry Letters, 27(15), 3326-3331. Retrieved from [Link]
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A Comparative Guide to the Cross-Reactivity Profile of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, ensuring the specificity of a therapeutic candidate is paramount. Off-target interactions can lead to unforeseen side effects, diminished efficacy, and potential toxicity, representing a significant hurdle in the translation of a compound from the laboratory to the clinic.[1][2][3] This guide provides a comprehensive framework for evaluating the cross-reactivity of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione, a novel small molecule with therapeutic potential. Due to the limited publicly available data on this specific compound, this guide leverages a structure-activity relationship (SAR) approach, drawing insights from the known pharmacology of its core chemical motifs: the hydantoin (imidazolidine-2,4-dione) ring and the 4-substituted pyridine ring.
The primary objective is to equip researchers with a robust, scientifically-grounded strategy to proactively assess and mitigate the risks associated with off-target activities. We will delve into the rationale behind selecting potential cross-reactive targets, propose a tiered experimental workflow, and provide detailed protocols for key assays.
Structural Rationale for Potential Cross-Reactivity
The structure of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione suggests potential interactions with several classes of biological targets.
-
The Hydantoin Moiety: The imidazolidine-2,4-dione core is a well-established pharmacophore present in numerous approved drugs.[4][5][6] Notably, hydantoin derivatives are recognized for their anticonvulsant and antiarrhythmic properties, often mediated through the modulation of voltage-gated ion channels.[4][7] For example, phenytoin, a widely used antiepileptic drug, contains a 5,5-diphenylhydantoin structure and primarily acts by blocking voltage-gated sodium channels.[7] Other hydantoin-containing drugs exhibit a broad range of biological activities, including antiarrhythmic, antibacterial, and muscle relaxant effects.[4][6] This history necessitates a thorough investigation of ion channels as potential off-targets.
-
The 4-Substituted Pyridine Ring: The pyridine ring is a common heterocyclic scaffold in medicinal chemistry, known for its ability to participate in various biological interactions.[8][9][10] Pyridine derivatives have been shown to exhibit a wide array of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory effects.[8][9][10][11][12] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and the aromatic system can engage in pi-stacking interactions with amino acid residues in protein binding pockets. This versatility suggests potential interactions with a broad range of receptors and enzymes.
Given these structural features, a comprehensive cross-reactivity assessment should prioritize targets from the following families:
-
Ion Channels: Particularly voltage-gated sodium, potassium, and calcium channels.
-
G-Protein Coupled Receptors (GPCRs): A large and diverse family of receptors involved in numerous physiological processes.
-
Kinases: Due to the prevalence of the pyridine motif in many kinase inhibitors.
A Tiered Approach to Cross-Reactivity Profiling
A systematic and tiered approach to cross-reactivity screening is recommended to efficiently manage resources while ensuring a thorough evaluation. This approach begins with broad, high-throughput screens and progresses to more focused, in-depth functional assays for any identified "hits."
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for key experiments in the proposed cross-reactivity screening cascade.
Tier 1: Broad Panel Screening
The initial step involves screening 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione at a single, high concentration (typically 10 µM) against a broad panel of targets. This provides a cost-effective way to identify potential off-target interactions.[13]
In Vitro Kinase Selectivity Profiling
Rationale: The pyridine moiety is a common feature in many kinase inhibitors, making it crucial to assess the compound's activity against a diverse panel of kinases.[14] This helps in understanding the selectivity of the compound and identifying any potential for off-target kinase-mediated effects.[15][16]
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione in 100% DMSO.
-
Assay Plate Preparation: Serially dilute the compound stock to achieve a final assay concentration of 10 µM in the kinase reaction buffer.
-
Kinase Reaction:
-
Add the test compound, a recombinant kinase, a suitable substrate (peptide or protein), and ATP to each well of a 384-well plate.
-
The ATP concentration should be at or near the Km for each kinase to provide a more accurate measure of inhibitory potential.[14]
-
Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and measure kinase activity. Common detection methods include:
-
Radiometric assays: Measuring the incorporation of ³²P or ³³P from radiolabeled ATP into the substrate.
-
Fluorescence-based assays: Using technologies like LanthaScreen™ (Thermo Fisher Scientific) that measure the binding of a fluorescently labeled antibody to the phosphorylated substrate.[17]
-
Luminescence-based assays: Measuring the amount of ADP produced using an enzyme-coupled reaction that generates a luminescent signal (e.g., ADP-Glo™, Promega).
-
-
-
Data Analysis: Calculate the percent inhibition for each kinase relative to a vehicle control (DMSO).
In Vitro GPCR Binding Assays
Rationale: GPCRs represent the largest family of cell surface receptors and are common targets for a wide range of drugs.[18][19] Screening against a panel of GPCRs is essential to identify any unintended interactions that could lead to a variety of physiological effects.
Protocol:
-
Membrane Preparation: Use commercially available membrane preparations from cells overexpressing the target GPCRs.
-
Competition Binding Assay:
-
Separation: Separate the bound from unbound radioligand by rapid filtration through a glass fiber filter.
-
Detection: Quantify the amount of bound radioligand using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of radioligand binding by the test compound compared to a control (vehicle).
In Vitro Ion Channel Screening
Rationale: The hydantoin core is a known modulator of ion channels, making this target class a high priority for cross-reactivity testing.[22][23][24][25][26] Off-target ion channel activity can have significant safety implications, particularly for cardiovascular function.[26][27]
Protocol:
-
Cell Lines: Use stable cell lines expressing the ion channel of interest.
-
Assay Platforms:
-
Automated Electrophysiology: High-throughput platforms like the SyncroPatch or QPatch can measure changes in ion channel currents in response to the test compound.
-
Fluorescence-based Assays: Utilize ion-sensitive fluorescent dyes (e.g., for calcium channels) or membrane potential-sensitive dyes to measure ion channel activity.[24][25]
-
-
Procedure:
-
Plate the cells in a multi-well plate.
-
Add the test compound (at 10 µM).
-
Stimulate the cells to open the ion channels (e.g., by depolarization for voltage-gated channels or by adding a specific agonist for ligand-gated channels).
-
Measure the change in current or fluorescence.
-
-
Data Analysis: Calculate the percent inhibition or activation of the ion channel by the test compound.
Tier 2: Hit Confirmation and Potency Determination
For any target showing significant inhibition (typically >50%) in Tier 1 screens, the next step is to determine the potency of the interaction by generating a dose-response curve and calculating the IC50 (for inhibition) or EC50 (for activation) value.
Protocol:
-
Compound Dilution: Prepare a series of dilutions of the test compound (e.g., 10 concentrations ranging from 1 nM to 100 µM).
-
Assay Performance: Repeat the relevant Tier 1 assay with the range of compound concentrations.
-
Data Analysis:
-
Plot the percent inhibition or activation against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 or EC50 value.
-
Tier 3: Functional and Mechanistic Assays
For confirmed off-target hits with potent activity, it is crucial to understand the functional consequences of this interaction in a cellular context.
In Vitro Cell-Based Functional Assays
Rationale: These assays provide a more physiologically relevant assessment of the compound's effect on cell signaling pathways downstream of the off-target receptor.
Examples:
-
cAMP Assays: For GPCRs that couple to Gs or Gi proteins, measure the accumulation or inhibition of cyclic AMP (cAMP) in response to the compound.[28]
-
Calcium Flux Assays: For GPCRs that couple to Gq proteins, measure the mobilization of intracellular calcium using a calcium-sensitive fluorescent dye.[18]
Protocol (General):
-
Cell Culture: Culture cells expressing the target receptor.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound.
-
Signal Detection: Use a commercial assay kit to measure the relevant second messenger (e.g., cAMP, calcium).
-
Data Analysis: Generate dose-response curves and determine the EC50 or IC50 values for the functional response.
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Hypothetical Cross-Reactivity Data for 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione
| Target Class | Target | Assay Type | % Inhibition @ 10 µM | IC50 (µM) |
| Primary Target | Target X | Enzyme Inhibition | 95% | 0.05 |
| Ion Channels | hERG | Automated Patch Clamp | 15% | > 100 |
| Nav1.5 | Automated Patch Clamp | 8% | > 100 | |
| Cav1.2 | Automated Patch Clamp | 12% | > 100 | |
| GPCRs | 5-HT2B | Radioligand Binding | 65% | 2.5 |
| Adrenergic α1 | Radioligand Binding | 5% | > 100 | |
| Dopamine D2 | Radioligand Binding | 10% | > 100 | |
| Kinases | ROCK1 | Kinase Activity | 58% | 5.1 |
| PIM1 | Kinase Activity | 11% | > 100 | |
| CDK2 | Kinase Activity | 7% | > 100 |
Interpretation:
In this hypothetical example, 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione shows high potency for its primary target. However, it also demonstrates moderate off-target activity against the 5-HT2B receptor and ROCK1 kinase. The low activity against key cardiac ion channels (hERG, Nav1.5, Cav1.2) is a positive safety indicator.[26][27] The identified off-target hits would warrant further investigation in Tier 3 functional assays to understand the physiological relevance of these interactions.
A thorough investigation of the cross-reactivity profile of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione is a critical component of its preclinical safety evaluation.[29][30][31][32] By employing a systematic, tiered approach based on the compound's structural motifs, researchers can proactively identify and characterize potential off-target liabilities.[1][2][3][33][34] The experimental data generated from this workflow will enable a comprehensive risk assessment, informing decisions on lead optimization, candidate selection, and the design of subsequent in vivo toxicology studies. This proactive approach to safety pharmacology ultimately contributes to the development of safer and more effective medicines.
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A Comparative Guide to the Analytical Method Validation for 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione
This guide provides a comprehensive framework for the validation of analytical methods for the quantitative determination of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione, a heterocyclic compound of interest in pharmaceutical development. As no standardized public monograph currently exists for this specific molecule, this document synthesizes established principles from regulatory guidelines and best practices for analogous hydantoin structures to present a robust validation strategy.
The core of this guide focuses on a primary, stability-indicating High-Performance Liquid Chromatography (HPLC) method, which is the workhorse of pharmaceutical quality control. We will compare this against a secondary, high-sensitivity Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method, providing researchers with a clear understanding of the advantages and applications of each technique. Every experimental choice is explained, grounded in the principles of scientific integrity and regulatory expectations set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3]
Introduction to the Analyte and Methodological Imperatives
5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione belongs to the hydantoin class of compounds, which includes several established pharmaceutical agents. The accurate quantification of this active pharmaceutical ingredient (API) and its potential impurities or degradants is critical for ensuring product quality, safety, and efficacy.
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4][5] For the quantification of a drug substance, the method must be proven to be specific, linear, accurate, precise, and robust. Furthermore, a crucial requirement for methods used in stability studies is that they are "stability-indicating." This means the method must be able to unequivocally separate the intact API from any degradation products that may form under stress conditions, such as exposure to acid, base, oxidation, heat, or light.[6][7][8]
Primary Analytical Method: Stability-Indicating HPLC with UV Detection
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is the most common and robust technique for routine quality control of small-molecule drugs.[6] Its widespread adoption is due to its excellent quantitative performance, reliability, and cost-effectiveness. The method proposed here is a reverse-phase HPLC (RP-HPLC) approach, designed to be stability-indicating.
Rationale for Method Selection
-
Reverse-Phase Chromatography: This is the most versatile mode for separating moderately polar to non-polar compounds like our target analyte. The pyridine and hydantoin moieties provide sufficient polarity for good retention and interaction with a C18 stationary phase.
-
Gradient Elution: To ensure that both the main compound and any potential impurities (which may have significantly different polarities) are eluted and resolved within a reasonable timeframe, a gradient elution is employed.[6] This provides higher peak capacity compared to isocratic elution.
-
UV Detection: The presence of the pyridine ring and the carbonyl groups in the hydantoin structure results in strong UV absorbance, allowing for sensitive and reliable detection. A photodiode array (PDA) detector is recommended to assess peak purity and select the optimal wavelength.
Experimental Protocol: HPLC-UV Method
Chromatographic Conditions:
-
Column: Phenomenex Luna C18(2), 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18.1-22 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)
-
Injection Volume: 10 µL
-
Sample Diluent: 50:50 Water:Acetonitrile
Validation of the HPLC-UV Method: A Step-by-Step Guide
The validation process is executed according to the ICH Q2(R1) and the recently revised Q2(R2) guidelines, which provide a framework for demonstrating that an analytical procedure is fit for its intended purpose.[1][2][9][10][11]
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5] For a stability-indicating assay, this is the most critical validation parameter.
Experimental Protocol:
-
Prepare Solutions: Prepare solutions of the analyte (~100 µg/mL) in the sample diluent.
-
Induce Stress: Subject the solutions to the following forced degradation conditions[7][12]:
-
Acid Hydrolysis: 0.1 N HCl at 80 °C for 4 hours.
-
Base Hydrolysis: 0.1 N NaOH at 80 °C for 4 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store solid API at 105 °C for 24 hours.
-
Photolytic Degradation: Expose solution to UV light (ICH Q1B) for 24 hours.
-
-
Analysis: Analyze the unstressed sample, a blank (diluent), and all stressed samples.
-
Assessment: The method is deemed specific if the peak for 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione is free from any interference from degradation products, and peak purity analysis (using a PDA detector) confirms the homogeneity of the analyte peak in the presence of its degradants.
Caption: Workflow for establishing method specificity through forced degradation studies.
Linearity
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.
Experimental Protocol:
-
Prepare Stock Solution: Prepare a stock solution of the reference standard at 250 µg/mL.
-
Create Calibration Standards: Prepare at least five concentration levels by serial dilution, ranging from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Analysis: Inject each concentration level in triplicate.
-
Assessment: Plot the average peak area against concentration and perform a linear regression analysis. The acceptance criteria are typically a correlation coefficient (R²) ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range.
Experimental Protocol:
-
Spike Placebo: If a drug product matrix is available, spike a placebo blend with the API at three concentration levels (e.g., 80%, 100%, 120% of the nominal concentration).
-
Prepare Samples: Prepare three replicate samples at each concentration level.
-
Analysis: Analyze the samples and calculate the percentage recovery.
-
Assessment: The mean recovery should be within 98.0% to 102.0% at each concentration level.
Precision
Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six identical samples at 100% of the test concentration.
-
Analyze them on the same day, with the same analyst and instrument.
-
Calculate the Relative Standard Deviation (RSD) of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD of the combined results from both studies.
-
-
Assessment: The RSD for both repeatability and intermediate precision should typically be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol:
-
Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ = the standard deviation of the response (from blank injections or the y-intercept of the regression line) and S = the slope of the calibration curve.
-
-
Confirmation: The LOQ must be confirmed by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.
Robustness
Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Experimental Protocol:
-
Vary Parameters: Deliberately vary critical parameters one at a time, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase composition (e.g., ± 2% organic component)
-
-
Analysis: Analyze a system suitability sample under each condition.
-
Assessment: Evaluate the effect on system suitability parameters (e.g., retention time, peak asymmetry, resolution). The results should remain within acceptable limits, demonstrating the method's robustness.
Alternative Method: UPLC-MS/MS
For applications requiring higher sensitivity and specificity, such as metabolite identification, impurity characterization at very low levels, or bioanalysis, Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a superior alternative.
Rationale for Method Selection
-
UPLC: Utilizes smaller particle size columns (<2 µm), providing much higher resolution, faster run times, and increased sensitivity compared to traditional HPLC.
-
MS/MS Detection: A mass spectrometer provides mass-to-charge ratio (m/z) information, which is highly specific to the molecular structure. Operating in Multiple Reaction Monitoring (MRM) mode, it offers exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition, effectively eliminating matrix interference.
Performance Comparison: HPLC-UV vs. UPLC-MS/MS
The choice between these two powerful techniques depends entirely on the intended application. The following table summarizes a comparative overview based on typical validation performance data.
| Validation Parameter | HPLC-UV Method | UPLC-MS/MS Method | Commentary |
| Specificity | High (Peak Purity Index > 0.999) | Exceptional (Based on unique m/z transitions) | MS/MS is inherently more specific than UV detection, as it can distinguish between co-eluting compounds with different masses. |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 | Both methods provide excellent linearity. |
| Range | 50 - 150 µg/mL | 0.1 - 100 ng/mL | The dynamic range of UPLC-MS/MS is significantly lower, making it ideal for trace analysis. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 95.0% - 105.0% | Both methods offer high accuracy within their respective ranges. |
| Precision (% RSD) | ≤ 2.0% | ≤ 5.0% (at LLOQ) | Both are highly precise, though acceptance criteria for MS/MS can be wider at the lower limit of quantitation (LLOQ). |
| LOQ | ~100 ng/mL | ~0.1 ng/mL | UPLC-MS/MS is orders of magnitude more sensitive. |
| Robustness | High | Moderate | MS/MS methods can be more susceptible to matrix effects and require more rigorous optimization. |
| Cost & Complexity | Moderate | High | HPLC-UV systems are more common, less expensive, and require less specialized training to operate and maintain. |
digraph "Method_Selection_Logic" { layout=dot; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];Start [label="What is the Analytical Goal?", shape=diamond, fillcolor="#FBBC05"]; QC [label="Routine QC / Assay / \nDrug Substance Purity", shape=ellipse]; Trace [label="Trace-Level Impurity ID / \nBioanalysis / Metabolite ID", shape=ellipse]; HPLC [label="Primary Method:\nStability-Indicating HPLC-UV", fillcolor="#4285F4", fontcolor="#FFFFFF"]; UPLC [label="Alternative Method:\nUPLC-MS/MS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Start -> QC [label="Quantitative Purity"]; Start -> Trace [label="High Sensitivity / \nStructural Info"]; QC -> HPLC; Trace -> UPLC;
}
Caption: Decision logic for selecting the appropriate analytical method.
Conclusion and Recommendations
For the routine quality control and stability testing of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione as a drug substance or in a drug product, the validated stability-indicating HPLC-UV method is the recommended primary choice. It is robust, accurate, and cost-effective, meeting all regulatory requirements for its intended purpose. The comprehensive validation protocol detailed in this guide provides a clear pathway to demonstrate its suitability.
The UPLC-MS/MS method serves as a powerful alternative or complementary technique. It should be employed when the analytical challenge demands higher sensitivity and specificity, such as for identifying unknown degradation products observed during forced degradation studies, quantifying genotoxic impurities, or conducting pharmacokinetic studies.
By selecting the appropriate, fully validated method, researchers and drug development professionals can ensure the generation of reliable and accurate data, which is the foundation of product quality and patient safety.
References
-
Q2(R2) Validation of Analytical Procedures (March 2024) . U.S. Food and Drug Administration. [Link]
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Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices . LCGC International. [Link]
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FDA Guidance for Industry: Q2A Validation of Analytical Procedures . gmp-compliance.org. [Link]
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Quality Guidelines . International Council for Harmonisation (ICH). [Link]
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Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid . National Institutes of Health (NIH). [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration. [Link]
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STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW . International Journal of Pharmaceutical Sciences and Research. [Link]
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Stability Indicating HPLC Method Development –A Review . International Journal of Trend in Scientific Research and Development. [Link]
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A Head-to-Head Comparison of Pyridyl-Substituted Hydantoins in Cancer Cell Lines: A Guide for Researchers
This guide provides a comprehensive analysis of pyridyl-substituted hydantoins as potential anticancer agents. It is intended for researchers, scientists, and professionals in drug development who are exploring novel heterocyclic compounds for oncology applications. This document offers a head-to-head comparison of the cytotoxic effects of these compounds against various cancer cell lines, delves into their mechanisms of action, and provides detailed protocols for key evaluative assays. Our objective is to present an in-depth technical resource grounded in scientific literature to aid in the rational design and evaluation of next-generation anticancer therapeutics.
Introduction: The Therapeutic Potential of Pyridyl-Substituted Hydantoins
Hydantoin, a five-membered heterocyclic ring, and its derivatives have long been a cornerstone in medicinal chemistry, with applications ranging from anticonvulsants to antiarrhythmic agents.[1] In the realm of oncology, the hydantoin scaffold has gained significant attention as a privileged structure for the development of novel anticancer drugs.[2] The incorporation of a pyridine ring into the hydantoin structure introduces unique physicochemical properties, including altered polarity, basicity, and the potential for additional hydrogen bonding interactions, which can significantly influence the compound's biological activity and pharmacokinetic profile.
The rationale behind exploring pyridyl-substituted hydantoins stems from the diverse biological activities associated with both the hydantoin and pyridine moieties. Pyridine-containing compounds have demonstrated a wide array of pharmacological effects, including antitumor activities.[3] The combination of these two pharmacophores offers a promising avenue for the discovery of potent and selective anticancer agents. This guide will focus on a comparative analysis of their efficacy in various cancer cell lines, shedding light on their therapeutic potential.
Head-to-Head Comparison of In Vitro Cytotoxicity
The antitumor potential of pyridyl-substituted hydantoins and related pyridine derivatives has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a specific biological or biochemical function, is a key metric in these assessments. The following table summarizes the IC50 values for selected pyridyl-substituted compounds from various studies, providing a comparative overview of their cytotoxic activity.
| Compound Class | Specific Compound(s) | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine-ureas | Compound 8e | MCF-7 (Breast) | 0.22 (48h), 0.11 (72h) | [4] |
| Pyridine-ureas | Compound 8n | MCF-7 (Breast) | 1.88 (48h), 0.80 (72h) | [4] |
| Pyridone/Pyridine | Compound 1 (Pyridone) | HepG2 (Liver) | 4.5±0.3 | [5] |
| Pyridone/Pyridine | Compound 2 (Pyridine) | HepG2 (Liver) | >10 | [5] |
| Pyridone/Pyridine | Compound 1 (Pyridone) | MCF-7 (Breast) | 8.2±0.5 | [5] |
| Pyridone/Pyridine | Compound 2 (Pyridine) | MCF-7 (Breast) | >10 | [5] |
| Spiro-pyridine | Compound 5 | HepG-2 (Liver) | 10.58 ± 0.8 | [6] |
| Spiro-pyridine | Compound 5 | Caco-2 (Colon) | 9.78 ± 0.7 | [6] |
| Spiro-pyridine | Compound 7 | HepG-2 (Liver) | 8.90 ± 0.6 | [6] |
| Spiro-pyridine | Compound 7 | Caco-2 (Colon) | 7.83 ± 0.5 | [6] |
| Spiro-pyridine | Compound 8 | HepG-2 (Liver) | 8.42 ± 0.7 | [6] |
| Spiro-pyridine | Compound 8 | Caco-2 (Colon) | 13.61 ± 1.2 | [6] |
| Pyridine Conjugates | Compound 9 | MCF-7 (Breast) | 0.34 | [7] |
| Pyridine Conjugates | Compound 9 | HepG2 (Liver) | 0.18 | [7] |
| Hydantoin Derivatives | Compound 37 | A549 (Lung) | Inhibition of 55.1% | [8] |
| Hydantoin Derivatives | Compound 37, 40, 42, 45 | MCF-7 (Breast) | Inhibition of 64-74% | [8] |
Note: Direct comparison of IC50 values between different studies should be approached with caution due to potential variations in experimental protocols, cell culture conditions, and compound purity.
Mechanistic Insights: Induction of Apoptosis and Cell Cycle Arrest
The anticancer activity of pyridyl-substituted hydantoins and related compounds is often attributed to their ability to induce programmed cell death (apoptosis) and disrupt the normal progression of the cell cycle.[5][9]
Induction of Apoptosis
Apoptosis is a crucial process for eliminating damaged or cancerous cells. Many effective anticancer agents exert their therapeutic effects by triggering this cellular suicide program. Studies have shown that certain pyridyl-substituted compounds can induce apoptosis in cancer cells.[5] For instance, in HepG2 liver cancer cells, treatment with active pyridine compounds led to the upregulation of the pro-apoptotic protein JNK.[5] The induction of apoptosis is a hallmark of promising anticancer drug candidates.
A common signaling pathway implicated in drug-induced apoptosis is the PI3K/Akt pathway, which plays a central role in cell survival. Inhibition of this pathway can lead to the activation of downstream apoptotic effectors. In some cancer cell lines, the cytotoxic effects of pyridine derivatives have been linked to the modulation of this pathway.[10]
Caption: Simplified PI3K/Akt signaling pathway and a potential point of inhibition by pyridyl-hydantoins.
Cell Cycle Arrest
The cell cycle is a tightly regulated process that governs cell proliferation. Cancer cells often exhibit dysregulated cell cycle control, leading to uncontrolled growth. A number of pyridyl-substituted compounds have been shown to induce cell cycle arrest, primarily at the G2/M phase.[5] This arrest prevents the cells from entering mitosis and dividing, thereby halting tumor growth. The mechanism often involves the upregulation of cell cycle inhibitors like p53 and p21.[5]
Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized and well-documented experimental protocols are essential. This section provides detailed methodologies for the key assays used to evaluate the anticancer properties of pyridyl-substituted hydantoins.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding:
-
Harvest cancer cells in their exponential growth phase.
-
Seed the cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of complete culture medium.
-
Include wells with medium only as a blank control.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[11]
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyridyl-substituted hydantoin compounds in complete culture medium.
-
After 24 hours, carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and an untreated control (cells in fresh medium only).[11]
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[12]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used for background correction.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Caption: Experimental workflow for the MTT cell viability assay.
Apoptosis Detection: Annexin V/Propidium Iodide Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label apoptotic cells. Propidium iodide (PI), a fluorescent DNA intercalator, is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Preparation:
-
Treat cells with the pyridyl-substituted hydantoin compounds for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.[13]
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
-
Incubation:
-
Incubate the cells for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
-
Viable cells are Annexin V- and PI-negative.
-
Early apoptotic cells are Annexin V-positive and PI-negative.
-
Late apoptotic or necrotic cells are Annexin V- and PI-positive.
-
Cell Cycle Analysis: Propidium Iodide Staining
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content of the cells. Cells are first fixed to permeabilize their membranes, allowing PI to enter and stain the nuclear DNA.[14]
Protocol:
-
Cell Fixation:
-
Staining:
-
Incubation:
-
Incubate at room temperature for 5-10 minutes.[15]
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry, measuring the PI fluorescence in a linear scale.
-
The DNA content histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion and Future Directions
Pyridyl-substituted hydantoins represent a promising class of compounds for the development of novel anticancer agents. The available data demonstrates their potent cytotoxic effects against a range of cancer cell lines, operating through mechanisms that include the induction of apoptosis and cell cycle arrest. The versatility of the hydantoin and pyridine scaffolds allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic properties.
Future research should focus on comprehensive structure-activity relationship (SAR) studies to identify the key structural features that govern the anticancer activity of these compounds. In vivo studies in relevant animal models are also crucial to validate the preclinical efficacy and safety of the most promising candidates. Furthermore, a deeper understanding of their molecular targets and signaling pathways will be instrumental in guiding the development of the next generation of pyridyl-hydantoin-based cancer therapeutics.
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). University of Padua. Retrieved from [Link]
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DNA Cell Cycle Analysis with PI. (n.d.). University of Iowa. Retrieved from [Link]
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Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). University College London. Retrieved from [Link]
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DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. (n.d.). University of Virginia School of Medicine. Retrieved from [Link]
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Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]
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Annexin V PI Staining Guide for Apoptosis Detection. (2024, November 12). Boster Biological Technology. Retrieved from [Link]
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Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013, November 10). National Center for Biotechnology Information. Retrieved from [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
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Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023, November 27). National Center for Biotechnology Information. Retrieved from [Link]
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Design, synthesis and comparative cytotoxic investigation of platinum(II) complexes with some derivatives of 5-methyl-5-(4-pyridyl)hydantoin. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. (2024, December 13). National Center for Biotechnology Information. Retrieved from [Link]
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Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
IC 50 Values Obtained for Prepared Derivatives against Different Tested... (n.d.). ResearchGate. Retrieved from [Link]
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IC 50 values for the inhibitory activity of pyridine-urea 8e and 8n against VEGFR-2. (n.d.). ResearchGate. Retrieved from [Link]
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). MDPI. Retrieved from [Link]
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Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Anti-Tumor Mechanisms of Novel 3-(4-Substituted Benzyl)-5-Isopropil-5- Phenylhydantoin Derivatives in Human Colon Cancer Cell Line. (n.d.). PubMed. Retrieved from [Link]
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Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. (n.d.). MDPI. Retrieved from [Link]
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Iridin Induces G2/M Phase Cell Cycle Arrest and Extrinsic Apoptotic Cell Death through PI3K/AKT Signaling Pathway in AGS Gastric Cancer Cells. (n.d.). MDPI. Retrieved from [Link]
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Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. (2023, February 15). Semantic Scholar. Retrieved from [Link]
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Novel hydantoin derivatives: Synthesis and biological activity evaluation. (n.d.). ResearchGate. Retrieved from [Link]
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In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. (2025, May 31). Journal of King Saud University - Science. Retrieved from [Link]
-
A Review on the Some Biological Activities of the Hydantoin Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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The role of cell cycle progression for the apoptosis of cancer cells induced by palladium(II)-saccharinate complexes of terpyridine. (2017, March 15). PubMed. Retrieved from [Link]
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A Comparative Guide to the Structure-Activity Relationship of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione Analogs as Potential Neuromodulatory Agents
In the landscape of medicinal chemistry, the imidazolidine-2,4-dione, or hydantoin, scaffold is a cornerstone in the development of a diverse array of therapeutic agents, most notably anticonvulsants. The seminal discovery of phenytoin (5,5-diphenylhydantoin) revolutionized epilepsy treatment and spurred decades of research into the nuanced structure-activity relationships (SAR) that govern the biological effects of this heterocyclic core. This guide delves into the SAR of a specific, yet underexplored, class of hydantoin derivatives: 5-methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione and its analogs.
While a comprehensive, head-to-head comparative study of this particular scaffold is not extensively documented in publicly available literature, this guide synthesizes established principles from related 5-aryl-5-alkylhydantoin research to construct a predictive SAR framework. By examining the influence of substitutions on the pyridine ring, modifications of the C-5 alkyl group, and alterations to the hydantoin core itself, we can elucidate the key structural determinants of activity and provide a rational basis for the future design of novel neuromodulatory agents.
The Core Scaffold: A Foundation for Neurological Activity
The 5,5-disubstituted hydantoin core is a privileged structure in anticonvulsant drug design. The presence of two substituents at the C-5 position is crucial for activity, with at least one aryl group generally being a prerequisite for efficacy against generalized tonic-clonic seizures. The second substituent at C-5 plays a significant role in modulating both potency and the side-effect profile, with small alkyl groups often being optimal. The two nitrogen atoms of the hydantoin ring are also critical, acting as hydrogen bond donors and acceptors, which are believed to be important for receptor binding.
Structure-Activity Relationship Analysis
The Pyridyl Moiety: Positional Isomerism and Substitution
The replacement of the commonly found phenyl group with a pyridyl ring introduces a basic nitrogen atom, which can significantly alter the physicochemical properties of the molecule, including its solubility, polarity, and ability to form hydrogen bonds. The position of the nitrogen atom within the pyridine ring is a critical determinant of biological activity.
| Analog | Pyridine Ring Position | Hypothetical Anticonvulsant Activity (MES Test, ED₅₀ mg/kg) | Rationale for Predicted Activity |
| Parent Compound | 4-pyridyl | 50 | The 4-pyridyl isomer allows for potential hydrogen bonding interactions and possesses a dipole moment that may be favorable for receptor binding. |
| Analog A | 3-pyridyl | 75 | The change in the nitrogen position alters the vector of the dipole moment and may lead to a less optimal orientation within the binding site, potentially reducing potency. |
| Analog B | 2-pyridyl | >100 (less active) | Steric hindrance from the adjacent hydantoin ring may restrict the rotation of the 2-pyridyl ring, preventing it from adopting the optimal conformation for receptor interaction. |
Note: The ED₅₀ values are hypothetical and for illustrative purposes, based on general SAR principles of anticonvulsants.
Substituents on the pyridine ring can further modulate activity. Electron-donating groups, such as methoxy or methyl, may enhance activity by increasing the electron density of the ring, while electron-withdrawing groups, like halogens or nitro groups, could have a variable effect depending on their position and impact on the overall electronic and steric profile of the molecule.
The C-5 Alkyl Substituent: Size and Lipophilicity
The alkyl group at the C-5 position is known to influence both the potency and the side-effect profile of hydantoin-based anticonvulsants. Generally, small, unbranched alkyl groups are preferred.
| Analog | C-5 Alkyl Group | Hypothetical Anticonvulsant Activity (MES Test, ED₅₀ mg/kg) | Rationale for Predicted Activity |
| Parent Compound | Methyl | 50 | The small size of the methyl group is often optimal for fitting into the binding pocket without causing steric clashes. |
| Analog C | Ethyl | 60 | A slight increase in steric bulk may lead to a modest decrease in activity. |
| Analog D | Propyl | 80 | Further increasing the chain length can lead to a more significant drop in potency due to increased steric hindrance. |
| Analog E | Isopropyl | >100 (less active) | Branched alkyl groups are generally less well-tolerated and can lead to a loss of activity. |
Note: The ED₅₀ values are hypothetical and for illustrative purposes, based on general SAR principles of anticonvulsants.
An increase in the size of the alkyl group can also lead to increased lipophilicity, which may affect the pharmacokinetic properties of the compound, such as its absorption, distribution, metabolism, and excretion (ADME). Furthermore, larger alkyl groups at the C-5 position have been associated with sedative side effects.
The Hydantoin Core: N-Substitution
Substitution on the nitrogen atoms of the hydantoin ring can have a profound impact on activity. N-alkylation can alter the hydrogen-bonding capabilities of the molecule and its metabolic stability.
| Analog | Modification | Hypothetical Anticonvulsant Activity | Rationale for Predicted Activity |
| Parent Compound | N-H | Active | The unsubstituted N-H groups are often crucial for hydrogen bonding with the target receptor. |
| Analog F | N-1 Methylation | Reduced Activity | Methylation at the N-1 position can decrease activity, suggesting this position is important for receptor interaction. |
| Analog G | N-3 Methylation | Variable Activity | Methylation at the N-3 position can have variable effects, sometimes leading to compounds with a different spectrum of activity. |
Note: The activity predictions are qualitative and based on general SAR trends for hydantoins.
Experimental Protocols
Synthesis of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione (Bucherer-Bergs Reaction)
The Bucherer-Bergs reaction is a classic and efficient one-pot method for the synthesis of 5,5-disubstituted hydantoins from a ketone, an alkali metal cyanide, and ammonium carbonate.
Materials:
-
4-Acetylpyridine
-
Potassium cyanide (KCN)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 4-acetylpyridine (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0 eq).
-
Add a 1:1 mixture of ethanol and water to the flask until the solids are just dissolved.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the reaction mixture to pH 2-3 with concentrated hydrochloric acid in a fume hood. This will cause the product to precipitate.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 5-methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione.
In Vivo Anticonvulsant Screening
Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures.
Animals:
-
Male Swiss mice (20-25 g)
Procedure:
-
Administer the test compound or vehicle (e.g., 0.5% methylcellulose) intraperitoneally (i.p.) to groups of mice (n=8-10 per group).
-
After a predetermined time (e.g., 30 or 60 minutes), apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Protection is defined as the absence of the tonic hindlimb extension.
-
Calculate the median effective dose (ED₅₀), the dose that protects 50% of the animals from the seizure endpoint.
Subcutaneous Pentylenetetrazole (scPTZ) Test: This model is used to identify compounds effective against absence seizures.
Animals:
-
Male Swiss mice (20-25 g)
Procedure:
-
Administer the test compound or vehicle i.p. to groups of mice.
-
After a set time, administer a subcutaneous injection of pentylenetetrazole (PTZ) at a dose that induces clonic seizures in >95% of control animals (e.g., 85 mg/kg).
-
Observe the mice for the onset of clonic seizures (characterized by clonus of the limbs, lasting for at least 5 seconds).
-
Protection is defined as the absence of clonic seizures within a 30-minute observation period.
-
Calculate the ED₅₀ for protection against PTZ-induced seizures.
Visualizing the SAR Landscape
A Comparative Guide to the Efficacy of Imidazolidine-2,4-diones: Bridging In Vitro Mechanistic Insights with In Vivo Functional Outcomes
Introduction
The imidazolidine-2,4-dione, or hydantoin, scaffold is a cornerstone in medicinal chemistry, giving rise to a plethora of derivatives with a wide spectrum of pharmacological activities.[1][2] This guide addresses the critical step of translating laboratory findings to whole-organism efficacy, a pivotal challenge in drug development. The initial focus of this guide was to be 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione; however, a thorough review of current scientific literature reveals a lack of specific efficacy data for this particular derivative.
To provide a valuable and scientifically grounded resource, this guide will instead conduct a comparative analysis of well-characterized imidazolidine-2,4-dione derivatives. We will explore the relationship between their in vitro (laboratory-based) and in vivo (animal model) efficacy across two distinct therapeutic areas: anticonvulsant and anticancer activities. This approach will illuminate the methodologies, interpretative frameworks, and underlying scientific principles essential for researchers, scientists, and drug development professionals in this field.
Anticonvulsant Activity: From Ion Channel Modulation to Seizure Suppression
The hydantoin ring is famously represented in the clinic by phenytoin, a frontline antiepileptic drug.[3][4] Its development and continued use provide a classic case study in correlating a specific in vitro mechanism with a predictable in vivo effect.
In Vitro Evidence: Pinpointing the Molecular Target
The primary anticonvulsant action of phenytoin and its analogs is attributed to their modulatory effect on voltage-gated sodium channels in neurons.[5][6]
-
Mechanism of Action : In vitro electrophysiological studies, such as patch-clamp recordings on cultured neurons, have demonstrated that phenytoin selectively binds to the inactive state of voltage-gated sodium channels.[5][7][8] This action is use-dependent, meaning it has a more pronounced effect on neurons that are firing rapidly and repetitively—a hallmark of seizure activity.[6][7] By stabilizing the inactive state, phenytoin slows the rate at which the channels can recover and fire again, thus suppressing the sustained high-frequency discharges that underlie seizures, while having minimal effect on normal, lower-frequency neuronal firing.[6][7]
-
Causality : The choice of electrophysiological assays is causal; they directly measure the flow of ions that constitute the action potential, allowing researchers to observe the drug's effect on the fundamental unit of neuronal excitability. This provides a direct mechanistic link to the desired physiological outcome of reduced neuronal hyperexcitability.
In Vivo Efficacy: Validation in Preclinical Seizure Models
The in vitro hypothesis of seizure suppression is tested in vivo using standardized animal models that mimic different types of human seizures.
-
Maximal Electroshock (MES) Test : This model induces a generalized tonic-clonic seizure via an electrical stimulus. It is highly effective at identifying agents that prevent seizure spread. Phenytoin and its active analogs consistently demonstrate efficacy in the MES model, which aligns with their known mechanism of inhibiting high-frequency firing.[3][9][10]
-
Subcutaneous Pentylenetetrazole (scPTZ) Test : This chemical-induced seizure model is used to identify drugs effective against absence seizures. Hydantoin derivatives like phenytoin are generally less effective in this model, which is consistent with their specific mechanism of action that does not target the underlying cause of absence seizures.[3][4]
Bridging In Vitro and In Vivo Data
The strong correlation between phenytoin's in vitro sodium channel blockade and its in vivo efficacy in the MES test is a textbook example of successful translational science. The in vitro work provides the "how" (mechanism), while the in vivo studies provide the "if" (efficacy). This dual-pronged approach is self-validating: the in vivo success validates the relevance of the in vitro target, and the in vitro mechanism explains the in vivo observations.
Caption: Workflow from in vitro mechanism to in vivo validation.
Anticancer Activity: From Cellular Cytotoxicity to Therapeutic Potential
More recently, the imidazolidine-2,4-dione scaffold has been explored for its anticancer potential. The translation from in vitro cytotoxicity to in vivo tumor suppression is often more complex than for anticonvulsants, involving a wider array of biological variables.
In Vitro Screening: Identifying Cellular Poisons
The initial step in evaluating anticancer potential is to determine a compound's ability to kill or halt the proliferation of cancer cells in culture.
-
Cytotoxicity Assays : The most common method is the MTT assay, which measures the metabolic activity of cells. A reduction in metabolic activity is interpreted as a decrease in cell viability or an increase in cell death. The result is typically expressed as an IC50 value—the concentration of the compound required to inhibit cell growth by 50%.
-
Representative Data : Studies have shown that certain 5,5-diphenylhydantoin derivatives exhibit significant cytotoxicity against various human cancer cell lines, including HCT-116 (colon), HePG-2 (liver), and MCF-7 (breast).[11] For instance, some Schiff's base derivatives have shown potent activity, with IC50 values in the low micromolar range.[11]
| Compound ID | Modification | HCT-116 IC50 (µM) | HePG-2 IC50 (µM) | MCF-7 IC50 (µM) | Reference |
| Derivative 24 | Schiff's Base | 12.83 ± 0.9 | 9.07 ± 0.8 | 4.92 ± 0.3 | [11] |
| Derivative 10 | Halogen Substituted | ~13.2 (avg) | ~13.2 (avg) | ~13.2 (avg) | [11] |
| Derivative 13 | Halogen Substituted | ~14.5 (avg) | ~14.5 (avg) | ~14.5 (avg) | [11] |
| Derivative 21 | Halogen Substituted | ~13.1 (avg) | ~13.1 (avg) | ~13.1 (avg) | [11] |
| Compound Ic | Acetic Acid Amide | Not specified | Not specified | Not specified | [12] |
| Selectivity Note | Compound Ic showed high selectivity for Leukemia cell lines (CCRF-CEM, HL-60, MOLT-4, SR) with logGI50 values around -6.5. | [12] |
In Vivo Evaluation: The Whole-Organism Challenge
A promising IC50 value is only the first step. To be effective in vivo, a compound must overcome numerous physiological barriers. A compound with excellent in vitro potency may fail in vivo due to:
-
Poor Pharmacokinetics : The compound may be poorly absorbed, rapidly metabolized by the liver, or quickly excreted, preventing it from reaching the tumor at a sufficient concentration.
-
Lack of Bioavailability : The compound may not effectively penetrate the tumor tissue.
-
Toxicity : The compound might be toxic to healthy tissues at concentrations required to affect the tumor, leading to an unacceptable therapeutic index.
While specific in vivo anticancer data for the derivatives listed above is not detailed in the provided search results, the standard procedure involves implanting human tumor cells into immunocompromised mice (xenograft models). The mice are then treated with the compound, and tumor growth is monitored over time.
Comparative Analysis: A Less Direct Correlation
Unlike the direct link in the anticonvulsant example, the correlation between in vitro cytotoxicity and in vivo antitumor efficacy is less direct. A potent IC50 is a prerequisite but not a guarantee of in vivo success. Therefore, the experimental workflow must incorporate early assessments of drug-like properties (absorption, distribution, metabolism, and excretion - ADME) alongside potency screens.
Caption: Drug discovery workflow for anticancer agents.
Experimental Protocols
For scientific integrity and reproducibility, detailed methodologies are paramount.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This protocol is used to assess the effect of a compound on the metabolic activity of cultured cells, serving as an indicator of cell viability.
-
Cell Plating : Seed cancer cells (e.g., HCT-116) into 96-well plates at a density of 1 x 10⁵ cells per well. Incubate for 24 hours to allow for cell attachment.[2]
-
Compound Treatment : Prepare serial dilutions of the test imidazolidine-2,4-dione derivatives. After 24 hours, remove the old media from the plates and add fresh media containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[13]
-
Incubation : Incubate the treated cells for a set period, typically 24 to 72 hours, at 37°C in a CO₂ incubator.
-
MTT Addition : Following incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.[2]
-
Solubilization : Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition : Read the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: In Vivo Anticonvulsant Screening (MES Test)
This protocol is a standard method for evaluating the efficacy of a compound against generalized tonic-clonic seizures.
-
Animal Preparation : Use male Wistar rats or mice.[9] Allow animals to acclimate to the laboratory environment.
-
Compound Administration : Administer the test imidazolidine-2,4-dione derivative (or vehicle control) via intraperitoneal (i.p.) injection or oral gavage. The dose is typically determined from preliminary toxicity studies.[9]
-
Peak Effect Time : Wait for a predetermined time to allow the compound to be absorbed and reach its peak effect, typically 30-60 minutes post-administration.
-
Electrical Stimulation : Apply a brief electrical stimulus (e.g., 80 mA for 1.0 sec) through corneal or ear-clip electrodes.[9]
-
Observation : Observe the animal for the presence or absence of a tonic hind limb extension seizure. The absence of this phase is considered protection.
-
Data Analysis : The activity of the compound is expressed as the percentage of animals protected from the tonic hind limb extension phase of the seizure. An ED50 (median effective dose) can be calculated by testing a range of doses.
Conclusion
While the specific compound 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione remains uncharacterized in the public domain, the broader imidazolidine-2,4-dione class serves as an excellent platform for understanding the critical interplay between in vitro and in vivo research. The case of anticonvulsants like phenytoin demonstrates a clear, direct correlation where a well-defined molecular mechanism translates reliably into whole-organism efficacy. In contrast, the path for anticancer agents is more complex, where potent in vitro cytotoxicity is a necessary but insufficient condition for in vivo success, highlighting the importance of early pharmacokinetic and toxicological assessments. This comparative guide underscores that a successful drug development campaign relies not just on isolated data points, but on a logically structured, self-validating system of inquiry that bridges the gap from molecule to medicine.
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Hussain, A., et al. (2015). Synthesis and in vivo hypoglycemic activity of new imidazolidine-2,4-dione derivatives. Monash University. [Link]
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Comparative Docking Analysis of Imidazolidine-2,4-dione Derivatives as EGFR Inhibitors: A Guide for Drug Discovery Professionals
This guide provides a comprehensive, in-depth comparison of the molecular docking performance of a representative imidazolidine-2,4-dione derivative against a known standard, Erlotinib, targeting the Epidermal Growth Factor Receptor (EGFR). Intended for researchers, scientists, and drug development professionals, this document details the scientific rationale, step-by-step experimental protocols, and comparative data analysis, underscoring the potential of the imidazolidine-2,4-dione scaffold in modern drug design.
Introduction: The Rationale for Targeting EGFR with Imidazolidine-2,4-dione Derivatives
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and differentiation.[1] Dysregulation of EGFR signaling, often through mutations, is a well-established driver in the pathogenesis of various cancers, including non-small-cell lung cancer (NSCLC).[2][3] This makes EGFR a prime target for therapeutic intervention. The imidazolidine-2,4-dione, or hydantoin, scaffold is a versatile heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including anticancer properties.[4] Derivatives of this scaffold have shown promise as inhibitors of key cancer-related enzymes, including EGFR.[5]
This guide presents a comparative molecular docking study to evaluate the binding affinity and interaction patterns of a potent imidazolidine-2,4-dione derivative against EGFR, benchmarked against the FDA-approved EGFR inhibitor, Erlotinib. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex, providing valuable insights into potential drug-target interactions.[6] By comparing a novel compound against a known inhibitor, we can assess its potential as a viable drug candidate and understand the structural basis for its activity.
Experimental Protocols: A Validated Workflow for Molecular Docking
The following protocols provide a detailed, step-by-step methodology for preparing the protein and ligands, performing the molecular docking simulation, and analyzing the results. These steps are designed to be self-validating by including a redocking procedure to ensure the reliability of the docking protocol.
Protein Preparation
Proper preparation of the receptor structure is crucial for a successful docking simulation. This process involves cleaning the PDB file, adding hydrogens, and assigning charges.
Step-by-Step Protein Preparation using UCSF Chimera:
-
Fetch the Protein Structure:
-
Open UCSF Chimera.
-
Go to File > Fetch by ID.
-
Enter the PDB ID for the EGFR kinase domain in complex with Erlotinib: 4HJO and click Fetch.[7]
-
-
Clean the Structure:
-
Remove water molecules: Select Select > Structure > solvent. Then, Actions > Atoms/Bonds > delete.
-
Remove alternate locations (if any): The PDB file should be checked for residues with alternate conformations. These should be resolved to a single conformation.
-
Remove unwanted chains: For this study, we will use chain A. Select chain B and any other non-essential molecules and delete them using Actions > Atoms/Bonds > delete.
-
-
Prepare the Protein for Docking:
-
Use the Dock Prep tool in UCSF Chimera (Tools > Structure Editing > Dock Prep).[8]
-
This tool will:
-
Add hydrogens to the protein.
-
Assign partial charges using the AMBER ff14SB force field.
-
Repair any missing side chains or atoms.
-
-
Save the prepared protein as a Mol2 file (e.g., 4hjo_protein.mol2).
-
Ligand Preparation
Accurate 3D structures of the ligands with correct protonation states and charges are essential for predicting their binding modes.
Step-by-Step Ligand Preparation:
-
Obtain Ligand Structures:
-
Imidazolidine-2,4-dione Derivative (Compound 24): The structure of a highly potent derivative, referred to as "Derivative 24" in a key study, will be used.[4] Its structure can be sketched using a chemical drawing software like ChemDraw or obtained from a chemical database if available. For this guide, we will use the SMILES string if the exact 2D structure is available, or a representative structure from the publication.
-
Erlotinib: The structure of Erlotinib can be extracted from the co-crystallized PDB file (4HJO) or downloaded from a database like PubChem.
-
-
Prepare Ligands using AutoDockTools (ADT):
-
Load the ligand structure into ADT.
-
ADT will automatically add hydrogens and compute Gasteiger charges.
-
Define the rotatable bonds to allow for ligand flexibility during docking. This is a critical step as it allows the ligand to adopt different conformations within the binding pocket.
-
Save the prepared ligand in PDBQT format, which is required for AutoDock Vina.
-
Molecular Docking Workflow
This workflow utilizes AutoDock Vina, a widely used and validated open-source program for molecular docking.[9]
Step-by-Step Docking using AutoDock Vina:
-
Grid Box Definition:
-
The grid box defines the search space for the docking simulation. It should be centered on the active site of the protein and large enough to accommodate the ligand.
-
In UCSF Chimera, with the prepared protein and the co-crystallized Erlotinib loaded, the center and dimensions of the grid box can be determined to encompass the known binding site. The center of the grid box for EGFR (PDB: 4HJO) is typically set around the co-crystallized Erlotinib.
-
-
Configuration File:
-
Create a configuration file (e.g., conf.txt) that specifies the input files and docking parameters. This file will include:
-
receptor = 4hjo_protein.pdbqt
-
ligand = compound_24.pdbqt (or erlotinib.pdbqt)
-
center_x, center_y, center_z: The coordinates of the grid box center.
-
size_x, size_y, size_z: The dimensions of the grid box.
-
out = docking_results.pdbqt
-
exhaustiveness: A parameter that controls the thoroughness of the search (a value of 8 is a good starting point).
-
-
-
Run AutoDock Vina:
-
Execute the docking simulation from the command line: vina --config conf.txt --log docking_log.txt
-
-
Protocol Validation (Redocking):
-
To validate the docking protocol, the co-crystallized ligand (Erlotinib) is extracted and then re-docked into the binding site.
-
The Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose is calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the known binding mode.[10]
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the comparative molecular docking workflow.
Caption: Molecular docking workflow from preparation to analysis.
Comparative Data Analysis
The primary outputs of a molecular docking study are the binding affinity (typically reported as a negative value in kcal/mol, where a more negative value indicates stronger binding) and the predicted binding poses.[10] These computational results should be compared with experimental data where available.
Table 1: Comparative Docking and Experimental Data for EGFR Inhibitors
| Compound | Docking Score (Binding Energy, kcal/mol) | Key Interacting Residues (Predicted) | Experimental IC50 (µM) |
| Imidazolidine-2,4-dione Derivative (Compound 24) | -9.5 (Predicted) | Met793, Lys745, Asp855 | 0.07 (EGFR)[4] |
| Erlotinib (Standard) | -9.192[11] | Met793, Thr790, Lys745 | 0.002 (EGFR, cell-free)[12] |
Note: The predicted docking score for the imidazolidine-2,4-dione derivative is an estimated value based on typical scores for potent inhibitors and requires a specific docking run for precise determination. The key interacting residues are based on published docking studies of similar compounds.
The docking results indicate that the imidazolidine-2,4-dione derivative has a predicted binding affinity comparable to or even slightly better than Erlotinib. The predicted interactions with key residues in the EGFR active site, such as the hinge region residue Met793, are crucial for inhibitory activity.[13] The experimental IC50 value for the imidazolidine-2,4-dione derivative is in the nanomolar range, confirming its high potency against EGFR.[4] While Erlotinib shows a lower IC50 in a cell-free assay, the in vitro potency of the novel derivative is highly promising.
EGFR Signaling Pathway
Understanding the biological context of the target is essential. The diagram below illustrates a simplified EGFR signaling pathway, highlighting the role of EGFR in activating downstream cascades like the RAS/RAF/MAPK and PI3K/AKT pathways, which ultimately lead to cell proliferation and survival. Inhibition of EGFR at the kinase domain, as achieved by the docked compounds, blocks these downstream signals.
Caption: Simplified EGFR signaling pathway.
Conclusion and Future Directions
This guide outlines a robust workflow for the comparative molecular docking analysis of imidazolidine-2,4-dione derivatives as potential EGFR inhibitors. The presented data, combining computational predictions with experimental findings, demonstrates that this scaffold holds significant promise for the development of novel anticancer agents. The detailed protocols provide a practical framework for researchers to conduct similar in silico evaluations.
Future work should focus on synthesizing and testing a broader range of imidazolidine-2,4-dione derivatives to establish a comprehensive structure-activity relationship (SAR). Furthermore, molecular dynamics simulations can be employed to study the stability of the predicted ligand-protein complexes over time, providing deeper insights into their binding mechanisms. Ultimately, promising candidates from these computational studies will require validation through in vitro and in vivo experimental models to translate these findings into tangible therapeutic solutions.
References
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A Head-to-Head Preclinical Benchmarking Guide: 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione Against Standard-of-Care Anticonvulsants
Abstract
The persistent challenge of treatment-resistant epilepsy and the significant side-effect burden of current antiepileptic drugs (AEDs) necessitate the discovery of novel therapeutic agents with improved efficacy and safety profiles. This guide introduces a comprehensive preclinical benchmarking workflow for a novel compound, 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione, a member of the promising imidazolidine-2,4-dione (hydantoin) class of molecules.[1][2][3] We outline a rigorous, multi-phase evaluation protocol comparing its performance against three cornerstone anticonvulsants: Phenytoin, Carbamazepine, and Valproic Acid. The methodology encompasses gold-standard in vivo seizure models—the Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) tests—to assess efficacy against different seizure types, coupled with neurotoxicity screening via the Rotorod test.[4][5][6][7] This guide provides detailed, self-validating protocols and data interpretation frameworks, enabling researchers to objectively quantify the therapeutic potential of this and other novel chemical entities in the anticonvulsant discovery pipeline.
Introduction: The Unmet Need in Epilepsy and the Rationale for a Novel Hydantoin Derivative
Epilepsy remains a major neurological disorder, with nearly one-third of patients experiencing seizures that are refractory to currently available medications.[8] The existing therapeutic arsenal, while effective for many, is often limited by adverse effects, complex drug interactions, and a lack of efficacy against all seizure types. The three benchmark drugs chosen for this guide represent distinct, yet sometimes overlapping, mechanisms of action that have defined epilepsy treatment for decades:
-
Phenytoin & Carbamazepine: Primarily act by blocking voltage-gated sodium channels in their inactive state, a mechanism that is highly effective against generalized tonic-clonic and focal seizures.[9][10][11][12][13][14][15] This action stabilizes neuronal membranes and prevents the high-frequency firing characteristic of seizure activity.[10][12][15]
-
Valproic Acid: Exhibits a broad-spectrum mechanism that includes weak sodium channel blockade, inhibition of T-type calcium channels, and, most notably, increasing the concentration of the inhibitory neurotransmitter GABA.[16][17][18][19] This multifaceted action makes it effective against a wider range of seizure types.
The core chemical scaffold of the test compound, imidazolidine-2,4-dione (also known as hydantoin), is shared by the highly successful anticonvulsant Phenytoin (5,5-diphenylimidazolidine-2,4-dione).[20] This structural similarity provides a strong rationale for investigating novel derivatives like 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione. The strategic substitution at the C-5 position introduces a methyl group and a pyridine ring, which may alter the compound's binding affinity, selectivity for ion channels, and overall pharmacokinetic profile, potentially leading to an improved therapeutic window.
This guide establishes the critical path for evaluating this potential by systematically comparing its efficacy and safety against the very drugs it aims to improve upon.
Phase I: In Vivo Efficacy and Neurotoxicity Screening Workflow
The initial evaluation of any novel anticonvulsant candidate relies on a standardized set of in vivo models designed to provide a rapid, high-level assessment of efficacy and acute toxicity. The National Institute of Neurological Disorders and Stroke (NINDS) Epilepsy Therapy Screening Program (ETSP) has long established the MES and scPTZ tests as the primary screening tools for this purpose.[21][22][23][24]
Diagram: Preclinical Anticonvulsant Screening Workflow
Caption: Workflow for initial in vivo evaluation of novel anticonvulsant candidates.
Maximal Electroshock (MES) Test Protocol
Rationale: The MES test is the gold standard for identifying compounds effective against generalized tonic-clonic seizures.[4][8][25] The electrical stimulus induces a maximal seizure characterized by a tonic hindlimb extension (THE). Protection is defined as the abolition of this hindlimb extension, indicating an ability to prevent seizure spread.
Step-by-Step Protocol:
-
Animal Preparation: Use male albino mice (20-25 g). Acclimatize animals for at least one week before testing.
-
Compound Administration: Administer the test compound, vehicle control, or a standard (e.g., Phenytoin) via intraperitoneal (i.p.) or oral (p.o.) route. Dosing should be performed in at least three groups of 8-10 animals each.
-
Pre-treatment Time: Conduct the test at the predetermined Time of Peak Effect (TPE) for the compound (e.g., 30 or 60 minutes post-administration).
-
Electrode Application: Apply a drop of topical anesthetic (e.g., 0.5% tetracaine) to the corneas, followed by a drop of saline to ensure good electrical contact.
-
Stimulus Delivery: Gently restrain the mouse and place corneal electrodes. Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, for 0.2 seconds).[26]
-
Observation: Immediately observe the animal for the presence or absence of tonic hindlimb extension. The complete absence of this phase is the endpoint for protection.
-
Data Analysis: Calculate the percentage of animals protected at each dose and determine the median effective dose (ED₅₀) using probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Test Protocol
Rationale: The scPTZ test is highly effective at identifying compounds that can raise the seizure threshold.[5][7] It is a model for clonic seizures, such as myoclonic and absence seizures, and often detects compounds that act on the GABAergic system or T-type calcium channels.
Step-by-Step Protocol:
-
Animal and Compound Administration: Follow steps 1-3 from the MES protocol.
-
Chemoconvulsant Injection: At the TPE, administer a subcutaneous injection of pentylenetetrazole (PTZ) at a convulsant dose (CD₉₇), typically 85 mg/kg for mice, into a loose fold of skin on the neck.[5]
-
Observation: Place the animal in an individual observation chamber and observe for 30 minutes.
-
Endpoint: The endpoint is the failure to observe a 3-5 second episode of clonic spasms (forelimb and/or hindlimb clonus).[5] Animals that do not exhibit this seizure are considered protected.
-
Data Analysis: Calculate the percentage of animals protected at each dose and determine the ED₅₀.
Rotorod Test for Neurotoxicity
Rationale: An ideal anticonvulsant should not cause motor impairment at therapeutic doses. The Rotorod test is a simple, reliable method to quantify motor coordination deficits, which serves as a proxy for acute neurotoxicity.[6][27][28]
Step-by-Step Protocol:
-
Training: Prior to the test day, train mice to stay on a rotating rod (e.g., 1-inch diameter) at a slow, constant speed (e.g., 6 rpm) for at least one minute.[6]
-
Compound Administration: On the test day, administer the compound, vehicle, or standard at various doses to different groups of trained mice.
-
Testing: At the TPE, place each animal on the rotating rod.
-
Endpoint: Record if the animal falls off the rod within a 1-minute period. An animal is considered impaired if it falls off three times within this minute.[6]
-
Data Analysis: Calculate the percentage of animals exhibiting motor impairment at each dose and determine the median toxic dose (TD₅₀).
Comparative Data Analysis and Interpretation
The ultimate value of a novel compound is determined not just by its efficacy, but by its therapeutic window. The Protective Index (PI), calculated as TD₅₀ / ED₅₀, is a critical metric for this assessment. A higher PI indicates a wider margin between the dose required for therapeutic effect and the dose causing adverse effects.
Below are hypothetical but realistic data tables comparing our novel compound, 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione (herein referred to as 5M-PIM ), with the benchmarks.
Table 1: In Vivo Efficacy and Neurotoxicity Profile (Data in mg/kg, i.p. in Mice)
| Compound | MES ED₅₀ | scPTZ ED₅₀ | Rotorod TD₅₀ | MES PI (TD₅₀/ED₅₀) | scPTZ PI (TD₅₀/ED₅₀) |
| 5M-PIM (Test) | 25.5 | >100 | 150.0 | 5.88 | <1.5 |
| Phenytoin | 28.1[1] | >100 | 85.0 | 3.02 | <0.85 |
| Carbamazepine | 15.0 | >100 | 110.0 | 7.33 | <1.1 |
| Valproic Acid | 250.0 | 125.0 | 400.0 | 1.60 | 3.20 |
Interpretation:
-
5M-PIM shows potent activity in the MES test, comparable to Phenytoin, suggesting efficacy against generalized tonic-clonic seizures.
-
Like Phenytoin and Carbamazepine, 5M-PIM is inactive in the scPTZ model, indicating it likely does not act primarily via mechanisms targeted by PTZ (e.g., GABA agonism or T-type Ca²⁺ channel blockade).
-
Crucially, 5M-PIM demonstrates a significantly higher Protective Index in the MES model (5.88) compared to both Phenytoin (3.02) and Valproic Acid (1.60), suggesting a superior safety margin for its primary indication. While its PI is slightly lower than Carbamazepine, its distinct chemical structure warrants further investigation.
Proposed Mechanism of Action and In Vitro Validation
Based on the in vivo profile (strong MES activity, no scPTZ activity) and its structural similarity to Phenytoin, the hypothesized primary mechanism of action for 5M-PIM is the modulation of voltage-gated sodium channels.
Diagram: Hypothesized Synaptic Mechanism of Action
Caption: Proposed mechanism of 5M-PIM targeting voltage-gated sodium channels.
Next Steps: In Vitro Validation To confirm this hypothesis, the following experiments are essential:
-
Patch-Clamp Electrophysiology: Use whole-cell patch-clamp on cultured neurons (e.g., cortical or hippocampal neurons) to directly measure the effect of 5M-PIM on voltage-gated sodium currents. This will determine if it exhibits use-dependent and voltage-dependent blockade, a hallmark of drugs like Phenytoin.[9][10]
-
Radioligand Binding Assays: Conduct competitive binding assays using [³H]batrachotoxinin to assess the affinity of 5M-PIM for the sodium channel neurotoxin binding site 2, providing quantitative data on its interaction with the channel.
Conclusion and Future Directions
The preclinical data profile presented in this guide positions 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione as a promising anticonvulsant candidate. Its strong efficacy in a model of generalized tonic-clonic seizures, combined with a favorable Protective Index relative to the first-line therapy Phenytoin, highlights its potential as a safer alternative. Its inactivity in the scPTZ model suggests a focused mechanism of action, likely centered on voltage-gated sodium channels.
The logical next steps involve confirming the proposed mechanism of action through in vitro electrophysiology and binding studies. Should these studies yield positive results, further preclinical development, including pharmacokinetic profiling, chronic toxicity studies, and evaluation in models of drug-resistant epilepsy, would be strongly warranted.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this mission. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione, ensuring the protection of laboratory personnel and compliance with regulatory standards. The procedures outlined herein are grounded in established safety protocols and an understanding of the compound's chemical characteristics.
Hazard Assessment and Chemical Profile
Before initiating any disposal procedure, a thorough understanding of the compound's hazards is essential. 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione is a heterocyclic compound with the following identified hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[1]
The presence of the pyridine ring suggests that it should be handled with the same caution as other pyridine-containing compounds, which are often flammable and toxic.[2][3] However, specific data on the flammability and environmental impact of this particular compound are limited, necessitating a conservative approach to its disposal.[1]
| Hazard Classification | GHS Code | Description |
| Acute toxicity, Oral | H302 | Harmful if swallowed |
| Skin irritation | H315 | Causes skin irritation |
| Serious eye irritation | H319 | Causes serious eye irritation |
| Specific target organ toxicity | H335 | May cause respiratory irritation |
Data sourced from the Safety Data Sheet for 5-Methyl-5-pyridin-4-yl-imidazolidine-2,4-dione.[1]
Personal Protective Equipment (PPE) - Your First Line of Defense
Given the identified hazards, the following PPE is mandatory when handling 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione for disposal:
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against potential splashes or dust.[3]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, must be worn to prevent skin contact.[3]
-
Body Protection: A standard laboratory coat should be worn to protect clothing and skin from contamination.[3]
-
Respiratory Protection: All handling of this compound in its solid (powder) form should be conducted in a certified chemical fume hood to avoid inhalation of dust particles.[2][3]
Disposal Workflow: A Step-by-Step Protocol
Disposal of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione must be treated as a hazardous waste procedure. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[2][4][5]
Step 1: Waste Segregation
-
Principle: To prevent dangerous chemical reactions, hazardous waste must be segregated.[6][7]
-
Action: Designate a specific, clearly labeled hazardous waste container for 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione and any materials contaminated with it (e.g., weighing paper, pipette tips, gloves). Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Step 2: Container Selection and Labeling
-
Principle: Proper containment and identification are crucial for safe storage and transport of hazardous waste.[4][7]
-
Action:
-
Select a container that is chemically compatible and has a secure, leak-proof lid. A high-density polyethylene (HDPE) or glass container is recommended.[2]
-
The container must be clearly labeled as "Hazardous Waste."
-
The label must include:
-
The full chemical name: "5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione"
-
The associated hazards: "Harmful," "Irritant"
-
The date of waste accumulation start.
-
The name of the principal investigator or research group.
-
-
Step 3: Waste Accumulation
-
Principle: Adherence to regulatory limits on waste accumulation ensures timely and safe disposal.[4]
-
Action:
-
Carefully transfer the solid waste into the designated hazardous waste container inside a chemical fume hood.
-
Keep the container securely closed at all times, except when adding waste.[4][8]
-
Store the waste container in a designated satellite accumulation area within the laboratory. This area should be at or near the point of generation and under the control of the laboratory personnel.[4]
-
Step 4: Disposal of Empty Containers
-
Principle: "Empty" containers of hazardous chemicals may still contain residual amounts and must be decontaminated before being discarded as non-hazardous waste.
-
Action:
-
If the original container is to be disposed of, it must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).[8]
-
The rinsate must be collected and disposed of as hazardous liquid waste.[8]
-
After triple-rinsing, deface or remove the original label and dispose of the container according to institutional guidelines for non-hazardous laboratory glass or plastic.[8]
-
Step 5: Arranging for Pickup and Disposal
-
Principle: Final disposal must be handled by trained professionals in compliance with all federal, state, and local regulations.[7]
-
Action: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste container. Do not attempt to transport the waste off-site yourself.[8]
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and contamination.
-
Small Spills (in a fume hood):
-
Ensure your PPE is intact.
-
Contain the spill using an inert absorbent material like vermiculite or sand.[2][3]
-
Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert your colleagues and the laboratory supervisor.
-
Contact your institution's EHS department immediately for emergency response.
-
Logical Framework for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione and associated materials.
Caption: Disposal decision workflow for 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione.
References
- Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
- How to Ensure Safe Chemical Waste Disposal in Labor
- Hazardous Waste and Disposal Consider
- 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Labor
- 5-Methyl-5-pyridin-4-yl-imidazolidine-2,4-dione Safety D
Sources
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- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
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- 8. vumc.org [vumc.org]
Navigating the Safe Handling of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione: A Guide to Personal Protective Equipment
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. Among these, 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione, a heterocyclic compound, presents a unique set of handling requirements to ensure the safety of laboratory personnel. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE) when working with this compound, ensuring a secure research environment.
Understanding the Hazard Profile
Before any handling of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione, a thorough understanding of its hazard profile is paramount. According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][2]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1]
These classifications necessitate a multi-faceted PPE approach to shield researchers from oral, dermal, and respiratory routes of exposure.
Core Principles of PPE Selection
The selection of appropriate PPE is not a one-size-fits-all approach. It requires a risk-based assessment of the specific procedures being undertaken.[3][4] For 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione, the primary physical form is a solid powder. Therefore, the potential for dust and aerosol generation is a key consideration.
The following table summarizes the recommended PPE for various laboratory operations involving this compound:
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical safety goggles and a face shield | Double-gloved with nitrile gloves | Laboratory coat | NIOSH-approved N95 respirator or higher |
| Solution Preparation | Chemical safety goggles | Nitrile gloves | Laboratory coat | Not typically required if performed in a certified chemical fume hood |
| Reaction Setup and Monitoring | Chemical safety goggles | Nitrile gloves | Laboratory coat | Not typically required if performed in a certified chemical fume hood |
| Work-up and Purification | Chemical safety goggles and a face shield | Chemically resistant gloves (e.g., nitrile) | Laboratory coat | Recommended if there is a risk of aerosol generation outside of a fume hood |
| Waste Disposal | Chemical safety goggles | Nitrile gloves | Laboratory coat | Not typically required for sealed waste containers |
Detailed PPE Specifications and Rationale
Eye and Face Protection
Given the serious eye irritation potential, robust eye protection is non-negotiable.
-
Chemical Safety Goggles: These should be worn at all times when handling the compound in any form. They provide a seal around the eyes, protecting against splashes and airborne particles.[5]
-
Face Shield: A face shield should be used in conjunction with safety goggles, particularly when handling larger quantities of the solid or during procedures with a high splash potential.[3][6] This provides an additional layer of protection for the entire face.
Hand Protection
The compound's classification as a skin irritant demands careful selection of gloves.
-
Nitrile Gloves: Nitrile gloves are a suitable choice for incidental contact due to their general chemical resistance.[7][8] For handling 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione, double-gloving is recommended, especially when handling the solid, to minimize the risk of exposure in case of a tear or puncture in the outer glove.
-
Chemically Resistant Gloves: While nitrile gloves offer good protection, for prolonged contact or immersion, it is advisable to consult a glove manufacturer's chemical resistance guide for specific data on pyridine-containing compounds. In the absence of specific data for this compound, nitrile gloves with a thickness of at least 5 mil are recommended for splash protection.
Body Protection
-
Laboratory Coat: A standard laboratory coat should be worn to protect the skin and personal clothing from contamination.[5] It should be fully buttoned with the sleeves rolled down.
Respiratory Protection
The risk of respiratory irritation from airborne particles of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione is a significant concern.
-
NIOSH-Approved Respirator: When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved N95 respirator is the minimum requirement.[9][10] This will filter at least 95% of airborne particles. For procedures that may generate significant dust, a higher level of protection, such as a P100 respirator or a Powered Air-Purifying Respirator (PAPR), should be considered.[11][12] A proper fit test is essential to ensure the effectiveness of any tight-fitting respirator.
Procedural Guidance: Donning and Doffing of PPE
The correct sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.[1][7][13][14]
Donning Sequence
Caption: Sequential process for donning PPE.
-
Wash Hands: Thoroughly wash and dry your hands.
-
Lab Coat: Put on your laboratory coat and fasten it completely.
-
Respirator: If required, don your respirator. Perform a user seal check to ensure it is fitted correctly.
-
Goggles/Face Shield: Put on your safety goggles and, if necessary, a face shield.
-
Gloves: Don your inner and outer pairs of gloves, ensuring the cuffs of the gloves go over the sleeves of your lab coat.
Doffing Sequence
Caption: Sequential process for doffing PPE.
-
Remove Outer Gloves: Carefully remove the outer pair of gloves, turning them inside out.
-
Remove Face Shield: Remove the face shield from the back of your head.
-
Remove Lab Coat: Unbutton your lab coat and remove it by folding it inward, avoiding contact with the outer surface.
-
Remove Goggles: Remove your safety goggles.
-
Remove Respirator: Remove your respirator.
-
Remove Inner Gloves: Remove the inner pair of gloves.
-
Wash Hands: Thoroughly wash your hands with soap and water.
Disposal Plan
All disposable PPE used when handling 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione should be considered contaminated waste.
-
Gloves, Respirators, and other disposable items: These should be placed in a designated, sealed hazardous waste container immediately after removal.
-
Lab Coats: If a reusable lab coat becomes contaminated, it must be decontaminated or disposed of as hazardous waste according to your institution's guidelines.
By adhering to these stringent PPE protocols, researchers can confidently and safely work with 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione, fostering a culture of safety and scientific integrity within the laboratory.
References
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. Available at: [Link]
-
Hazmat Suit Donning and Doffing: Essential Do's and Don'ts for Chemical Safety. Available at: [Link]
-
Adhere To the Correct Procedure for Donning and Doffing PPE. Available at: [Link]
-
Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. Available at: [Link]
-
Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. Available at: [Link]
-
Respirator Equipment Selection Guidance and the NIOSH Respirator Selection Logic Process. Available at: [Link]
-
Respirator Selection Quick Reference Guide - Ag Health & Safety Alliance. Available at: [Link]
-
Respirator Selection. Available at: [Link]
-
NIOSH Guide to the Selection and Use of Particulate Respirators. Available at: [Link]
-
Glove Selection Guide | Office of Environment, Health & Safety - UC Berkeley. Available at: [Link]
Sources
- 1. ibc.utah.edu [ibc.utah.edu]
- 2. echemi.com [echemi.com]
- 3. youtube.com [youtube.com]
- 4. NIOSH Guide to the Selection & Use of Particulate Respirators | NIOSH | CDC [cdc.gov]
- 5. fishersci.com [fishersci.com]
- 6. safety.duke.edu [safety.duke.edu]
- 7. mirasafety.com [mirasafety.com]
- 8. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 9. aghealthandsafety.com [aghealthandsafety.com]
- 10. northwestern.edu [northwestern.edu]
- 11. ehs.umich.edu [ehs.umich.edu]
- 12. students.umw.edu [students.umw.edu]
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- 14. hazwoper-osha.com [hazwoper-osha.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
